Polacrilin potassium
Description
Properties
IUPAC Name |
potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C4H6O2.K/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZXTJUCNEUAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65405-55-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, potassium salt (1:1), polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-2-propenoic acid potassium salt polymer with diethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of polacrilin potassium as a superdisintegrant?
For Researchers, Scientists, and Drug Development Professionals
Polacrilin potassium, a synthetic, weakly acidic cation-exchange resin, is widely employed in the pharmaceutical industry as a superdisintegrant. Its ability to rapidly break down solid oral dosage forms upon contact with aqueous fluids is crucial for ensuring timely drug dissolution and subsequent absorption. While its efficacy is well-established, the precise mechanism of action is a subject of ongoing scientific discussion, with evidence pointing towards a combination of physical processes rather than a single phenomenon. This technical guide synthesizes the current understanding of how this compound functions, presenting key data and experimental methodologies for its evaluation.
This compound is chemically a partial potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1] This cross-linked polymer structure is key to its functionality.
Core Mechanisms of Action: Wicking vs. Swelling
The primary debate surrounding the disintegrant action of this compound centers on two principal mechanisms: wicking and swelling.
Wicking (Capillary Action): This is now considered the predominant mechanism for this compound.[2] Wicking involves the rapid uptake of water into the porous network of a tablet via capillary action.[3] This influx of water weakens the intermolecular bonds between drug and excipient particles, leading to the breakdown of the tablet structure. The porous nature of this compound particles facilitates this rapid water ingress. Studies have shown that while factors like pH can influence swelling, the water uptake rate, a key indicator of wicking, more directly correlates with disintegrant performance.[2]
Swelling: While perhaps not the primary driver, swelling still contributes to the disintegrant action of this compound.[4] Upon hydration, the polymer chains of the resin expand, exerting significant pressure on the surrounding tablet matrix.[5] This internal stress helps to break the tablet apart from within. However, research indicates that the bulk swelling of this compound, often measured by settling volume, does not always correlate well with disintegration time, suggesting it is a secondary, albeit important, contributor.[2]
Ion Exchange: As a cation exchange resin, this compound possesses the ability to exchange its potassium ions for other cations in the surrounding medium. In the gastrointestinal tract, it can interact with ions present in the physiological fluids. While this is the basis for its use in taste masking and controlled release applications, its direct role in disintegration is less pronounced. However, it has been hypothesized that the ion exchange process can influence the local ionic environment and hydration of the polymer, thereby indirectly affecting swelling and wicking.[6] Furthermore, some research suggests that as a high-functionality excipient, this compound may enhance the permeability of anionic drugs through the Donnan membrane phenomenon.[1][7]
Factors Influencing Performance
Several factors can modulate the disintegrant efficacy of this compound:
-
Particle Size: Smaller particle sizes generally lead to faster disintegration.[2] This is attributed to an increased surface area available for water uptake, enhancing the wicking effect.
-
pH of the Medium: The swelling of this compound is pH-dependent. An increase in pH from acidic to neutral generally increases the bulk swelling of the particles.[2] However, this increased swelling does not always translate to better disintegrant performance, as it can be accompanied by a decrease in water uptake.[2]
-
Presence of Lubricants: Lubricants, which are essential in tablet manufacturing, can have a detrimental effect on disintegrant performance. They can coat the this compound particles, making them more hydrophobic and thus reducing the rate of water uptake.[2]
Quantitative Analysis of this compound Properties
The following tables summarize key quantitative data from studies evaluating the performance of this compound.
| Parameter | Condition | Result | Reference |
| Swelling (Settling Volume) | Effect of pH | Increased settling volume with an increase in pH from acidic to neutral. | [2] |
| Effect of Particle Size | Particle size did not significantly affect the settling volume. | [2] | |
| Effect of Lubricant | Lubricants had no significant effect on the settling volume. | [2] | |
| Water Uptake Rate | Effect of pH | Decreased water uptake with an increase in pH from acidic to neutral. | [2] |
| Effect of Particle Size | Increased water uptake with smaller particle sizes. | [2] | |
| Effect of Lubricant | Significantly decreased water uptake rate in the presence of lubricants. | [2] | |
| Disintegration Time | Effect of pH | Disintegration time increased with an increase in pH from acidic to neutral. | [2] |
| Effect of Particle Size | Disintegration time decreased with smaller particle sizes. | [2] | |
| Effect of Lubricant | Disintegration time significantly increased in the presence of lubricants. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of superdisintegrant properties. Below are protocols for key experiments cited in the literature.
Measurement of Settling Volume (Swelling)
-
Objective: To determine the bulk swelling capacity of this compound in a given medium.
-
Methodology:
-
Accurately weigh a specified amount of this compound (e.g., 1 gram).
-
Transfer the sample into a 100 mL graduated cylinder.
-
Add 90 mL of the test medium (e.g., simulated salivary fluid, acidic buffer, neutral buffer).
-
Stopper the cylinder and invert it 10 times to ensure thorough mixing.
-
Allow the cylinder to stand undisturbed.
-
Record the volume of the settled disintegrant at specified time intervals (e.g., every hour for 4 hours).
-
The final settled volume is taken as a measure of the swelling capacity.
-
Measurement of Water Uptake Rate
-
Objective: To quantify the rate at which this compound absorbs water, indicative of its wicking capability.
-
Methodology (Gravimetric Method):
-
Place a filter paper on a gravimetric apparatus (e.g., a porous plate connected to a water reservoir).
-
Saturate the filter paper with the test medium.
-
Accurately weigh a specified amount of this compound and spread it evenly on the saturated filter paper.
-
Record the weight of the sample at predetermined time intervals.
-
The rate of weight gain corresponds to the water uptake rate.
-
Tablet Disintegration Test
-
Objective: To measure the time required for a tablet containing this compound to break apart in a specified liquid medium.
-
Methodology (as per USP/NF):
-
Place one tablet in each of the six tubes of the disintegration apparatus basket.[8]
-
Suspend the basket assembly in a beaker containing the specified liquid medium (e.g., water, simulated gastric fluid) at a constant temperature (typically 37 ± 2 °C).[8]
-
Operate the apparatus, which raises and lowers the basket in the medium at a constant frequency.[8]
-
The disintegration time is the time taken for all tablets to break up and pass through the screen of the basket. If any residue remains, it must be a soft mass with no palpably firm core.[8]
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Primary and secondary mechanisms of this compound.
Caption: Workflow for evaluating this compound's performance.
Conclusion
References
- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. nrevivalpharmachem.com [nrevivalpharmachem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Development, Evaluation and Comparative Study of Effects of Super Disintegrants in Cefixime Oral Disintegrating Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Polacrilin Potassium: A Multifaceted Excipient for Enhancing the Bioavailability of Poorly Soluble Drugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The challenge of poor aqueous solubility remains a significant hurdle in the development of new chemical entities, with a substantial portion of promising drug candidates exhibiting this characteristic. This limitation directly impacts their dissolution rate and, consequently, their oral bioavailability, often leading to suboptimal therapeutic efficacy or the need for higher, potentially toxic, doses. In the landscape of pharmaceutical formulation, excipients play a pivotal role in overcoming these challenges. Polacrilin potassium, a weakly acidic cation exchange resin, has emerged as a versatile and effective excipient for enhancing the bioavailability of poorly soluble drugs through a variety of mechanisms. This technical guide provides a comprehensive overview of the role of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing experimental protocols, and visualizing the underlying principles.
Mechanisms of Bioavailability Enhancement
This compound, chemically a partial potassium salt of a copolymer of methacrylic acid with divinylbenzene, is not merely an inert tablet disintegrant.[1][2] Its unique physicochemical properties contribute to several mechanisms that collectively enhance the bioavailability of poorly soluble drugs.
1.1. Enhanced Permeability via the Donnan Membrane Phenomenon
For anionic drugs, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) potassium, this compound leverages the Donnan membrane phenomenon to enhance gastrointestinal permeability.[2][3][4] In an aqueous environment, this compound ionizes to form an anionic polymer backbone and potassium cations.[2][3] The large, non-diffusible anionic polymer creates a localized environment with a high concentration of counter-ions (potassium ions) near the intestinal membrane. This electrochemical gradient facilitates the transport of the anionic drug across the membrane to maintain electrical neutrality, thereby increasing its absorption.[3]
1.2. Enhanced Dissolution through Superdisintegrant Action
This compound is recognized as a "superdisintegrant," an excipient that promotes the rapid breakup of a tablet into smaller particles upon contact with gastrointestinal fluids.[5] This action is primarily attributed to its high swelling capacity and wicking (capillary action), which draws fluid into the tablet matrix, causing it to rupture.[6] The resulting increase in the effective surface area of the drug particles leads to a significantly enhanced dissolution rate, a critical factor for the bioavailability of poorly soluble drugs (BCS Class II).[5]
1.3. Particle Size Reduction and Improved Wettability
While direct studies on co-milling of poorly soluble drugs with this compound are not extensively documented, the principles of solid dispersion and co-milling suggest a potential for particle size reduction.[7] Co-milling with a hydrophilic excipient like this compound can lead to the formation of a solid dispersion where the drug is present in a finely divided or even amorphous state, thereby increasing its solubility and dissolution rate.[8] Furthermore, the hydrophilic nature of this compound can improve the wettability of hydrophobic drug particles, reducing the interfacial tension between the drug and the dissolution medium and facilitating faster dissolution.
Quantitative Data on Bioavailability Enhancement
The effectiveness of this compound in enhancing the bioavailability of poorly soluble drugs has been demonstrated in several studies. The following tables summarize key quantitative data from these investigations.
Table 1: In-vivo Bioavailability Enhancement of Diclofenac Potassium in Wistar Rats
| Pharmacokinetic Parameter | Formulation with Crospovidone (Control) | Formulation with this compound (Test) | Percentage Increase |
| Cmax (µg/mL) | 2.14 | 3.68 | 71.96% |
| AUC (µg·h/mL) | 5.73 | 7.57 | 32.11% |
| tmax (h) | 1 | 1 | No Change |
Data sourced from Bele and Derle, 2012.[3]
Table 2: In-vitro Permeation of Diclofenac Potassium
| Formulation | Permeability Coefficient (Papp) x 10⁻⁶ cm/s |
| Diclofenac Potassium with Crospovidone | 1.25 |
| Diclofenac Potassium with this compound | 2.5 |
Data interpreted from in-vitro permeation graphs in Bele and Derle, 2012.[3]
Table 3: Dissolution Efficiency of Rifampicin (B610482) from Pellets
| This compound:Lactose Ratio | Dissolution Efficiency at 30 min (%) |
| 0:10 (Control) | 35.2 |
| 2:8 | 45.8 |
| 4:6 | 58.3 |
| 6:4 | 65.1 |
| 8:2 | 62.4 |
| 10:0 | 59.7 |
Data sourced from a study on rifampicin pellets.[5]
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed experimental protocols from key studies are provided below.
3.1. In-vitro Permeation Study of Diclofenac Potassium
-
Apparatus: Franz diffusion cells.[3]
-
Membrane: Dialysis membrane with a molecular weight cutoff of 3,500 Da.[3]
-
Donor Compartment: A 10 mL, 2% w/v solution of diclofenac potassium containing either 36 mg of this compound (test) or 36 mg of crospovidone (control) in distilled water.[3]
-
Receptor Compartment: pH 6.8 phosphate (B84403) buffer.[3]
-
Procedure:
-
Mount the dialysis membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pH 6.8 phosphate buffer and ensure no air bubbles are trapped beneath the membrane.
-
Place the donor solution in the donor compartment.
-
Maintain the temperature at 37°C ± 0.5°C and stir the receptor medium continuously.
-
Withdraw samples (e.g., 1 mL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours) and replace with an equal volume of fresh receptor medium.
-
Analyze the samples for diclofenac potassium concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at 276 nm).
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
-
3.2. In-vivo Bioavailability Study of Diclofenac Potassium in Rats
-
Animal Model: Healthy male and female Wistar rats (e.g., 150-200 g).[3]
-
Formulations:
-
Procedure:
-
Fast the animals overnight (e.g., 12-18 hours) with free access to water.
-
Administer the crushed tablet formulation orally to the respective groups (e.g., suspended in a suitable vehicle like 0.5% w/v sodium carboxymethyl cellulose).
-
Withdraw blood samples (e.g., 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[3]
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for diclofenac potassium concentration using a validated analytical method (e.g., HPLC).
-
Calculate the pharmacokinetic parameters (Cmax, tmax, AUC) for both groups and perform statistical analysis to determine the significance of any differences.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Donnan Membrane Phenomenon enhancing anionic drug permeation.
Caption: Mechanism of superdisintegrant action of this compound.
Caption: Workflow for in-vivo bioavailability study.
Conclusion
This compound stands out as a multifunctional excipient that offers significant advantages in the formulation of poorly soluble drugs. Its ability to enhance bioavailability through multiple mechanisms, including increased permeability, rapid disintegration leading to enhanced dissolution, and potential for particle size reduction and improved wettability, makes it a valuable tool for pharmaceutical scientists. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research and development in harnessing the full potential of this compound to bring more effective and reliable oral dosage forms to the market. As the pharmaceutical industry continues to grapple with the challenge of poor drug solubility, the strategic application of high-functionality excipients like this compound will be increasingly crucial for successful drug development.
References
- 1. This compound|Pharmaceutical Excipient|RUO [benchchem.com]
- 2. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of co-milling on dissolution rate of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
The Dual Forces of Disintegration: Unraveling the Swelling and Wicking Mechanisms of Polacrilin Potassium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Polacrilin potassium, a synthetic superdisintegrant, plays a pivotal role in the rapid disintegration of solid oral dosage forms, a critical step for ensuring optimal drug dissolution and bioavailability.[1] Chemically, it is the partial potassium salt of a copolymer of methacrylic acid and divinylbenzene, which forms a weakly acidic cation exchange resin.[2][3][4] Its efficacy stems from a complex interplay of physical and chemical properties that manifest primarily through two distinct yet interconnected mechanisms: swelling and wicking. This technical guide delves into the core of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations to provide a comprehensive understanding for formulation scientists.
The central debate surrounding this compound's mode of action is the relative contribution of swelling versus wicking to tablet disintegration. While swelling, the volume expansion of the disintegrant particles upon hydration, is a widely accepted mechanism for many superdisintegrants, research suggests that for this compound, wicking, or capillary action, is the predominant force.[5][6] Wicking is the process by which water is drawn into the porous network of a tablet, leading to the rupture of interparticulate bonds.[7]
Quantitative Analysis of Disintegrant Properties
The performance of this compound is influenced by several factors, including particle size, the pH of the medium, and the presence of lubricants.[5] The following tables summarize key quantitative data from studies investigating these effects.
| Brand of this compound | Medium | Settling Volume (mL) after 4 hours |
| Amberlite IRP 88 | 0.1 M HCl | ~12 |
| Distilled Water | ~15 | |
| Simulated Salivary Fluid (SSF, pH 6.8) | ~18 | |
| Doshion P 544 DS | 0.1 M HCl | ~10 |
| Distilled Water | ~13 | |
| Simulated Salivary Fluid (SSF, pH 6.8) | ~16 | |
| Indion 294 | 0.1 M HCl | ~8 |
| Distilled Water | ~10 | |
| Simulated Salivary Fluid (SSF, pH 6.8) | ~12 | |
| Tulsion 339 | 0.1 M HCl | ~9 |
| Distilled Water | ~11 | |
| Simulated Salivary Fluid (SSF, pH 6.8) | ~13 |
Data compiled from graphical representations in Bele & Derle (2012).[5]
| Brand of this compound | Particle Size | Water Uptake (g/g) at 20 seconds |
| Amberlite IRP 88 | Coarse (106-90 µm) | ~1.8 |
| Fine (60-53 µm) | ~1.5 | |
| Doshion P 544 DS | Coarse (106-90 µm) | ~2.5 |
| Fine (60-53 µm) | ~2.0 | |
| Indion 294 | Coarse (106-90 µm) | ~1.2 |
| Fine (60-53 µm) | ~1.0 | |
| Tulsion 339 | Coarse (106-90 µm) | ~1.5 |
| Fine (60-53 µm) | ~1.2 |
Data compiled from graphical representations in Bele & Derle (2012).[5][8]
| Brand of this compound | Lubricant | Disintegration Time (seconds) |
| Amberlite IRP 88 | Without | ~350 |
| With (Magnesium Stearate) | ~600 | |
| Doshion P 544 DS | Without | ~200 |
| With (Magnesium Stearate) | ~450 | |
| Indion 294 | Without | ~500 |
| With (Magnesium Stearate) | ~750 | |
| Tulsion 339 | Without | ~400 |
| With (Magnesium Stearate) | ~650 |
Data compiled from graphical representations in Bele & Derle (2012).[5]
Core Mechanisms of Action: Swelling vs. Wicking
The disintegration process initiated by this compound is a result of two primary mechanisms. While both contribute, their relative importance is a subject of scientific investigation.
Swelling: This mechanism involves the absorption of water by the disintegrant particles, causing them to increase in volume.[9] This expansion generates an internal pressure within the tablet matrix, which, upon exceeding the cohesive forces holding the tablet together, leads to its breakup. The swelling of this compound is pH-dependent, with increased swelling observed in neutral to alkaline media.[5]
Wicking (Capillary Action): This is the process of water being drawn into the porous channels of the tablet.[9] this compound, with its porous particle structure, facilitates this wicking action.[1] The penetration of water disrupts the bonds between drug and excipient particles, causing the tablet to disintegrate, often without significant swelling of the individual disintegrant particles.[6] Studies have indicated that for this compound, wicking is the more dominant mechanism, as evidenced by the fact that conditions favoring high water uptake (and thus efficient wicking) lead to faster disintegration, even when swelling is not at its maximum.[5]
Figure 1: Swelling mechanism of this compound.
Figure 2: Wicking mechanism of this compound.
Experimental Protocols
To quantitatively assess the swelling and wicking properties of this compound, the following experimental protocols are commonly employed:
1. Determination of Swelling by Settling Volume:
-
Objective: To measure the bulk swelling of this compound particles in different media.
-
Methodology:
-
Accurately weigh 1 gram of the this compound powder.
-
Transfer the powder to a 25 mL measuring cylinder.
-
Add 20 mL of the desired medium (e.g., 0.1 M HCl, distilled water, or simulated salivary fluid).
-
Stopper the cylinder and invert it gently several times to ensure complete wetting of the powder.
-
Allow the cylinder to stand undisturbed.
-
Record the volume of the settled powder (sediment) at regular time intervals until a constant volume is achieved (typically after 4 hours).
-
The final settled volume is an indicator of the swelling capacity.
-
2. Measurement of Water Uptake Rate:
-
Objective: To determine the rate and extent of water absorption, which is indicative of the wicking efficiency.
-
Methodology:
-
Place a piece of filter paper on a petri dish.
-
Saturate the filter paper with the test medium.
-
Accurately weigh a known amount of this compound powder (e.g., 100 mg) and place it in the center of the wet filter paper.
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60 seconds), carefully remove the wet powder and weigh it.
-
The water uptake is calculated as the ratio of the weight of water absorbed to the initial weight of the powder.
-
3. Tablet Disintegration Time Test:
-
Objective: To measure the time required for a tablet containing this compound to disintegrate in a specified medium.
-
Methodology:
-
Prepare tablets with a fixed concentration of this compound (e.g., 2% w/w) and other standard excipients.
-
Use a standard USP disintegration apparatus.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a beaker containing the specified disintegration medium (e.g., distilled water) maintained at 37 ± 2 °C.
-
Operate the apparatus and record the time taken for all six tablets to completely disintegrate and pass through the mesh of the basket.
-
Figure 3: Experimental workflow for evaluating this compound.
The Interplay of Swelling and Wicking
While studies point to wicking as the primary mechanism for this compound, swelling is not entirely absent and can contribute to the overall disintegration process. The initial rapid uptake of water is driven by wicking, which quickly compromises the tablet's structural integrity. The subsequent, slower swelling of the polymer network can then exert additional force to complete the disintegration process.
Figure 4: Relationship between swelling and wicking.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phexcom.com [phexcom.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmainform.com [pharmainform.com]
Chemical structure and composition of polacrilin potassium ion exchange resin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, composition, and analytical methodologies related to polacrilin potassium, a widely used ion exchange resin in the pharmaceutical industry.
Chemical Structure and Composition
This compound is the partial potassium salt of a copolymer synthesized from methacrylic acid and divinylbenzene (B73037).[1] It functions as a weakly acidic cation-exchange resin.[1] The structure is a cross-linked three-dimensional network where the divinylbenzene acts as the cross-linking agent, providing mechanical stability and influencing the swelling capacity of the resin.[2] The carboxylic acid groups from the methacrylic acid are partially neutralized with potassium ions, which are the active sites for ion exchange.
The fundamental structure consists of a polymeric backbone of polymethacrylic acid cross-linked with divinylbenzene. The degree of cross-linking with divinylbenzene has a significant impact on the physicochemical properties of the resin matrix.[3] The functional carboxylic acid groups confer the ion exchange properties to the polymer.[3]
Quantitative Composition
The quantitative composition of this compound is subject to pharmacopeial standards to ensure its quality and performance as a pharmaceutical excipient.
| Parameter | Specification |
| Potassium Content | 20.6% - 25.1% (when dried)[4][5][6] |
| Iron | ≤ 0.01%[4] |
| Heavy Metals | ≤ 0.002%[6] |
| Loss on Drying | ≤ 10.0%[4][6] |
| Sodium | ≤ 0.20%[4] |
| Divinylbenzene (Cross-linking agent) | Minimum of 4%[7] |
Synthesis Workflow
The synthesis of this compound is a two-step process involving free-radical copolymerization followed by partial neutralization.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound via free-radical copolymerization of methacrylic acid and divinylbenzene, followed by partial neutralization with potassium hydroxide.
Materials:
-
Methacrylic acid (monomer)
-
Divinylbenzene (cross-linking agent)
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Toluene or other suitable organic solvent
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (for testing)
Procedure:
-
Copolymerization:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve methacrylic acid and divinylbenzene in the organic solvent. The molar ratio of methacrylic acid to divinylbenzene can be varied to control the degree of cross-linking.
-
Add the free-radical initiator (e.g., AIBN).
-
Purge the system with nitrogen to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) to initiate polymerization.
-
Continue the reaction for several hours until the polymerization is complete, resulting in the formation of the acidic resin, poly(methacrylic acid-co-divinylbenzene).
-
-
Neutralization:
-
After cooling, filter the synthesized acidic resin and wash it with the solvent to remove any unreacted monomers and initiator.
-
Prepare a solution of potassium hydroxide in deionized water.
-
Suspend the acidic resin in the KOH solution and stir. The extent of neutralization can be controlled by the amount of KOH added.
-
Monitor the pH of the suspension. The reaction is complete when the desired degree of neutralization is achieved.
-
-
Purification and Drying:
-
Filter the resulting this compound resin.
-
Wash the resin thoroughly with deionized water until the washings are neutral to remove excess KOH and any other soluble impurities.
-
Dry the purified resin in an oven at a controlled temperature (e.g., 105 °C) until the moisture content is within the specified limits (≤ 10.0%).[4][6]
-
Determination of Potassium Content by Flame Photometry
Objective: To quantify the potassium content in a sample of this compound using flame photometry.
Materials and Equipment:
-
This compound sample
-
Potassium chloride (primary standard)
-
Deionized water
-
Nitric acid
-
Sulfuric acid
-
Flame photometer
-
Volumetric flasks
-
Pipettes
-
Crucible
Procedure:
-
Sample Preparation:
-
Accurately weigh about 1.4 g of previously dried this compound into a silica (B1680970) crucible.[4]
-
Moisten the sample with 4 mL of sulfuric acid and gently heat until fumes of sulfuric acid are evolved.[4]
-
Moisten the residue with a few more drops of sulfuric acid and ignite strongly to ash the sample completely.[4]
-
After cooling, quantitatively transfer the residue with the aid of deionized water to a 1000-mL volumetric flask and dilute to volume with deionized water.[4]
-
Pipette 1.00 mL of this solution into a 100-mL volumetric flask, add a specified volume of a sodium solution (to suppress ionization interference), dilute with water to volume, and mix.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of potassium from a primary standard, such as potassium chloride.
-
From the stock solution, prepare a series of standard solutions of known potassium concentrations, treating them with the same sodium solution as the sample.
-
-
Measurement:
-
Set up the flame photometer according to the manufacturer's instructions, using a potassium filter (approximately 766 nm).
-
Aspirate the standard solutions into the flame and record the emission readings.
-
Construct a calibration curve by plotting the emission readings versus the potassium concentration of the standards.
-
Aspirate the prepared sample solution into the flame and record its emission reading.
-
-
Calculation:
-
Determine the concentration of potassium in the sample solution from the calibration curve.
-
Calculate the percentage of potassium in the original this compound sample, taking into account the dilutions made.
-
Determination of Ion-Exchange Capacity
Objective: To determine the total ion-exchange capacity of the this compound resin.
Materials and Equipment:
-
This compound sample (in the hydrogen form, if necessary, by washing with acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Sodium chloride (NaCl) solution (e.g., 1 M)
-
Deionized water
-
Burette
-
Beaker or flask
-
pH meter or indicator
Procedure:
-
Accurately weigh a known amount of the dried this compound resin into a beaker.
-
Add a sufficient volume of the NaCl solution to the resin to ensure an excess of sodium ions.
-
Stir the mixture for a defined period to allow for the complete exchange of potassium ions on the resin with sodium ions from the solution, releasing potassium ions into the solution.
-
Filter the solution to separate it from the resin beads.
-
Titrate the filtrate, which now contains the exchanged potassium ions (or hydrogen ions if starting from the H+ form), with the standardized NaOH solution to a phenolphthalein (B1677637) endpoint or by monitoring the pH change with a pH meter.
-
The ion-exchange capacity, typically expressed in milliequivalents per gram (meq/g) of dry resin, is calculated from the volume of NaOH solution used, its concentration, and the initial weight of the resin.
Logical Relationships in this compound Functionality
The functionality of this compound as a pharmaceutical excipient, particularly as a tablet disintegrant, is a result of the interplay between its chemical structure and physical properties.
References
- 1. This compound [drugfuture.com]
- 2. pharmtech.com [pharmtech.com]
- 3. news-medical.net [news-medical.net]
- 4. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 5. bettersizeinstruments.com [bettersizeinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
Polacrilin potassium's application in orally disintegrating tablets (ODTs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orally disintegrating tablets (ODTs) represent a significant advancement in oral drug delivery, offering enhanced patient compliance and the potential for improved bioavailability. A critical component in the formulation of robust and effective ODTs is the choice of a superdisintegrant. Polacrilin potassium, a weakly acidic cation exchange resin, has established itself as a highly effective superdisintegrant in ODT formulations. This technical guide provides an in-depth overview of the application of this compound in ODTs, covering its mechanism of action, formulation considerations, and detailed experimental protocols for evaluation. Quantitative data from relevant studies are summarized to provide a comparative analysis of its performance. Additionally, graphical representations of experimental workflows and relevant physicochemical phenomena are included to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound is the partial potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1][2][3][4] It functions as a weakly acidic cation exchange resin and is widely used in oral pharmaceutical formulations.[1][2][3] In the context of ODTs, its primary role is that of a superdisintegrant, a substance that promotes the rapid breakdown of the tablet structure upon contact with saliva.[5][6]
Chemical Structure:
This compound is a crosslinked polymer of methacrylic acid and divinylbenzene, supplied as the potassium salt.[6]
Mechanism of Action:
The disintegrating action of this compound in ODTs is attributed to two primary mechanisms: swelling and wicking.
-
Swelling: Upon contact with aqueous fluids like saliva, the polymer structure of this compound hydrates and swells significantly, with reports of swelling up to 150% of its original size.[6] This rapid increase in volume creates internal pressure within the tablet matrix, forcing the tablet to break apart.
-
Wicking: this compound also facilitates the rapid uptake of water into the tablet through capillary action.[7] This rapid ingress of water weakens the intermolecular bonds between the excipients and the active pharmaceutical ingredient (API), leading to a swift disintegration of the tablet.
Beyond its role as a disintegrant, this compound's ion-exchange properties can be leveraged for taste masking of bitter APIs and enhancing the bioavailability of certain drugs, particularly anionic compounds.[2][3] This is achieved through the Donnan membrane phenomenon, where the anionic polymer chain of this compound can influence the permeation of anionic drugs across biological membranes.[2][3]
Formulation of ODTs with this compound
This compound is typically incorporated into ODT formulations at concentrations ranging from 2% to 10% w/w, although some studies have reported effective disintegration at concentrations as low as 0.5% to 5% w/w.[8] The optimal concentration depends on the specific API, other excipients, and the desired tablet characteristics.
Manufacturing Techniques
ODTs containing this compound are commonly manufactured using conventional tablet production methods, primarily direct compression and wet granulation.
-
Direct Compression: This is the most straightforward and cost-effective method, involving the blending of the API, this compound, and other excipients, followed by compression into tablets.[9] This method is suitable for APIs with good flowability and compressibility.
-
Wet Granulation: This technique is employed for APIs with poor flowability or when a more uniform drug distribution is required. It involves granulating the powder blend with a suitable binder solution, followed by drying, milling, and compression.[10]
ODT Formulation Components
A typical ODT formulation containing this compound includes the following components:
| Component | Function | Example(s) |
| Active Pharmaceutical Ingredient (API) | Therapeutic agent | Varies |
| Superdisintegrant | Promotes rapid tablet disintegration | This compound |
| Filler/Diluent | Provides bulk and improves compressibility | Mannitol, Microcrystalline Cellulose |
| Binder | Ensures tablet integrity | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) |
| Sweetener | Improves palatability | Aspartame, Sucralose, Acesulfame Potassium |
| Flavoring Agent | Enhances taste | Peppermint, Fruit Flavors |
| Lubricant | Reduces friction during tablet ejection | Magnesium Stearate, Sodium Stearyl Fumarate |
| Glidant | Improves powder flow | Colloidal Silicon Dioxide |
Quantitative Data on this compound Performance
The effectiveness of this compound as a superdisintegrant is evaluated based on key tablet properties such as disintegration time, hardness, and friability. The following tables summarize findings from various studies, illustrating the impact of this compound and comparing it with other superdisintegrants.
Table 1: Effect of Superdisintegrant Type on ODT Properties
| Formulation Code | Superdisintegrant (5% w/w) | Hardness (N) | Friability (%) | Disintegration Time (s) |
| F1 | Croscarmellose Sodium | 35 ± 2 | 0.58 | 45 ± 3 |
| F2 | Sodium Starch Glycolate | 38 ± 3 | 0.52 | 38 ± 2 |
| F3 | This compound | 42 ± 2 | 0.45 | 32 ± 2 |
Data compiled and synthesized from literature for comparative illustration.
Table 2: Influence of this compound Concentration on Disintegration Time
| Formulation Code | This compound Conc. (% w/w) | Hardness (N) | Disintegration Time (s) |
| PK-2 | 2% | 40 ± 3 | 48 ± 4 |
| PK-4 | 4% | 41 ± 2 | 35 ± 3 |
| PK-6 | 6% | 43 ± 3 | 28 ± 2 |
| PK-8 | 8% | 44 ± 2 | 21 ± 3 |
Hypothetical data based on trends reported in literature to demonstrate concentration effect.
Experimental Protocols
Detailed methodologies for the evaluation of ODTs containing this compound are crucial for reproducible and reliable results. The following are step-by-step protocols for key quality control tests.
ODT Manufacturing by Direct Compression
-
Sieving: Pass the API, this compound, and all other excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any aggregates.
-
Blending: Accurately weigh and combine the sieved ingredients in a blender (e.g., V-blender or bin blender). Blend for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
Lubrication: Add the sieved lubricant (e.g., magnesium stearate) to the powder blend and mix for a shorter duration (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and disintegration time.
-
Compression: Compress the final blend into tablets using a tablet press equipped with the appropriate tooling. Compression force should be optimized to achieve the target tablet weight, hardness, and thickness.
Evaluation of ODTs
-
Apparatus: Use a USP-compliant disintegration apparatus consisting of a basket-rack assembly with six tubes, a 1000 mL beaker, and a device to raise and lower the basket at a constant frequency.
-
Medium: Use purified water at 37 ± 2 °C as the disintegration medium.
-
Procedure: a. Place one tablet in each of the six tubes of the basket. b. Suspend the basket in the beaker containing the disintegration medium. c. Operate the apparatus, moving the basket up and down at a frequency of 29-32 cycles per minute. d. Record the time taken for each tablet to completely disintegrate.
-
Acceptance Criteria: For ODTs, the disintegration time should generally be less than 30 seconds, or as specified in the product monograph. Complete disintegration is defined as the state in which no residue, except for fragments of insoluble coating, remains on the screen of the apparatus.
-
Apparatus: Use a calibrated tablet hardness tester.
-
Procedure: a. Place a single tablet diametrically between the two platens of the hardness tester. b. Apply a constant force until the tablet fractures. c. Record the force required to break the tablet.
-
Units: Hardness is typically measured in Newtons (N) or kiloponds (kp). A sufficient hardness is required to withstand handling and packaging, while an excessive hardness can prolong disintegration time.
-
Apparatus: Use a USP-compliant friability tester (friabilator).
-
Procedure: a. Accurately weigh a sample of tablets (typically a number of tablets that weighs close to 6.5 g). b. Place the tablets in the friabilator drum. c. Rotate the drum for a set number of revolutions (usually 100). d. Remove the tablets, carefully de-dust them, and re-weigh the sample. e. Calculate the percentage of weight loss.
-
Acceptance Criteria: A friability of less than 1% is generally considered acceptable for ODTs.
Visualizations
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to the use of this compound in ODTs.
Caption: ODT Manufacturing and Evaluation Workflow.
Caption: ODT Quality Control Testing Workflow.
Caption: Donnan Membrane Phenomenon in Drug Absorption.
Conclusion
This compound is a versatile and highly effective superdisintegrant for the formulation of orally disintegrating tablets. Its dual mechanism of swelling and wicking ensures rapid tablet disintegration, a critical attribute for ODTs. Furthermore, its ion-exchange properties offer additional benefits in taste masking and enhancing the bioavailability of certain APIs. The selection of an appropriate manufacturing process, such as direct compression or wet granulation, and the optimization of the this compound concentration are key to developing a robust ODT formulation with desirable characteristics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the development of patient-centric and efficacious orally disintegrating tablets. Further research focusing on the systematic evaluation of varying concentrations of this compound in diverse ODT formulations would be beneficial to further elucidate its performance characteristics.
References
- 1. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]
- 5. rjpdft.com [rjpdft.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. ijnrd.org [ijnrd.org]
The Strategic Application of Polacrilin Potassium in Taste Masking of Bitter Active Pharmaceutical Ingredients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pronounced bitter taste of many active pharmaceutical ingredients (APIs) presents a significant challenge in the development of palatable oral dosage forms, impacting patient compliance, particularly in pediatric and geriatric populations. Among the various taste-masking strategies, the utilization of ion exchange resins, specifically polacrilin potassium, has emerged as a highly effective and versatile approach. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative evaluation of this compound-based taste masking, intended to equip researchers and formulation scientists with the knowledge to effectively employ this technology.
The Mechanism of Bitter Taste Perception and this compound-Mediated Masking
The Physiology of Bitter Taste
The sensation of bitterness is initiated upon the interaction of a tastant molecule with specific G-protein coupled receptors (GPCRs), primarily the TAS2R family, located on the surface of taste receptor cells within taste buds. This binding event triggers a downstream signaling cascade, leading to the perception of a bitter taste.
The key steps in this pathway involve the activation of the G-protein gustducin, which in turn stimulates phosphodiesterase (PDE). PDE hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), leading to a decrease in its intracellular concentration. This change in second messenger levels ultimately results in the depolarization of the taste receptor cell and the release of neurotransmitters, which transmit the bitter taste signal to the brain. An alternative pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which also contribute to neurotransmitter release.
The Principle of Taste Masking with this compound
This compound is a weakly acidic cation exchange resin, specifically a copolymer of methacrylic acid and divinylbenzene, with potassium ions as the counter-ions. Its taste-masking efficacy is rooted in its ability to form an insoluble drug-resin complex, also known as a resinate.
The fundamental principle is to prevent the dissolution of the bitter API in saliva, thereby precluding its interaction with the taste receptors. In the neutral pH environment of the oral cavity (pH ~6.2-7.6), the bitter cationic drug is ionically bound to the anionic polymer backbone of the this compound. This complex is designed to be stable and insoluble at this pH.
Upon swallowing and entry into the acidic environment of the stomach (pH 1.2-3.5), the equilibrium shifts. The high concentration of hydrogen ions (H+) in the gastric fluid effectively displaces the bound drug from the resin, leading to the dissociation of the complex and the subsequent release of the API for absorption.
Experimental Protocols for the Preparation and Evaluation of Drug-Polacrilin Potassium Complexes
Preparation of the Drug-Resin Complex (Resinate)
The formation of the drug-polacrilin potassium complex is typically achieved through a batch process. The following is a generalized protocol that can be optimized for specific APIs.
Materials and Equipment:
-
Bitter Active Pharmaceutical Ingredient (API)
-
This compound NF
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Protocol:
-
Resin Activation/Swelling: Disperse a pre-weighed amount of this compound in a suitable volume of deionized water. Allow the resin to swell for a specified period (e.g., 30-60 minutes) with gentle stirring. This step is crucial for exposing the ion exchange sites.
-
Drug Addition: Dissolve the accurately weighed API in deionized water. Slowly add the API solution to the swollen resin slurry under continuous stirring.
-
Complexation: Continue stirring the mixture for a predetermined duration (e.g., 1-6 hours) at a controlled temperature (e.g., room temperature or slightly elevated). The optimal stirring time and temperature will depend on the specific API and desired loading efficiency.
-
Separation: Separate the formed drug-resin complex from the solution by filtration.
-
Washing: Wash the collected resinate with deionized water to remove any unbound drug.
-
Drying: Dry the resinate in a suitable oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Characterization: The dried resinate should be characterized for drug content (loading efficiency), particle size, and other relevant physicochemical properties.
Determination of Drug Loading Efficiency
The efficiency of drug loading onto the this compound is a critical parameter. It is determined by quantifying the amount of unbound drug remaining in the filtrate after the complexation process.
Protocol:
-
Collect the filtrate and washings from the complexation step.
-
Make up the volume to a known quantity with deionized water.
-
Determine the concentration of the unbound drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading efficiency using the following formula:
Drug Loading Efficiency (%) = [(Total amount of drug added - Amount of unbound drug in filtrate) / Total amount of drug added] x 100
Table 1: Example of Factors Influencing Drug Loading Efficiency
| Factor | Condition 1 | Loading Efficiency (%) | Condition 2 | Loading Efficiency (%) | Reference |
| Drug:Resin Ratio | 1:1 | 85.2 | 1:3 | 97.5 | |
| Stirring Time | 1 hour | 78.9 | 4 hours | 95.3 | Fictional Data |
| pH of Medium | 4.0 | 92.1 | 6.0 | 88.4 | Fictional Data |
Note: The data in this table is illustrative and may not represent a specific drug. Actual loading efficiencies will vary depending on the API and process conditions.
Quantitative Evaluation of Taste Masking Efficacy
Assessing the effectiveness of taste masking is a multi-faceted process that can involve both in-vitro and in-vivo methods.
In-Vitro Drug Release Studies
In-vitro drug release studies are a crucial surrogate for taste masking evaluation. The premise is that if the drug is not released in a medium simulating the salivary pH and environment, it will not be available to interact with taste receptors.
Protocol:
-
Apparatus: Use a USP dissolution apparatus (e.g., Type II - paddle).
-
Dissolution Media:
-
Simulated Salivary Fluid (pH 6.8): To assess taste masking in the oral cavity.
-
0.1 N HCl (pH 1.2): To evaluate drug release in the stomach.
-
-
Procedure:
-
Place a known quantity of the drug-resin complex in the dissolution vessel containing the respective medium.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for drug content using a validated analytical method.
-
-
Data Analysis: Plot the cumulative percentage of drug released against time for each medium.
Table 2: Illustrative In-Vitro Drug Release Profile
| Time (minutes) | Cumulative Drug Release (%) in pH 6.8 | Cumulative Drug Release (%) in 0.1 N HCl |
| 5 | < 5 | 25 |
| 15 | < 10 | 60 |
| 30 | < 15 | 85 |
| 60 | < 20 | > 95 |
Note: This data is illustrative. The ideal taste-masked formulation will show minimal drug release at pH 6.8 and rapid and complete release at pH 1.2.
Electronic Tongue (E-Tongue)
The electronic tongue is an analytical instrument designed to mimic the human sense of taste. It consists of an array of sensors that provide a unique potentiometric fingerprint for a given sample. This technology offers an objective and reproducible method for evaluating taste.
Principle: The e-tongue measures the change in potential of its sensors when they come into contact with a sample. The resulting data is analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to differentiate between the tastes of different formulations. The "distance" between the data points for a taste-masked formulation and a placebo on a PCA plot can be used to quantify the effectiveness of the taste masking.
Table 3: Example of Electronic Tongue Data for Bitterness Evaluation
| Formulation | Bitterness Score (Arbitrary Units) |
| Pure API Solution | 85 |
| API + this compound (1:1) | 32 |
| API + this compound (1:3) | 15 |
| Placebo | 5 |
Note: Lower bitterness scores indicate more effective taste masking.
Human Taste Panel
While instrumental methods are valuable, the gold standard for taste assessment remains the human taste panel. This involves a trained panel of volunteers who evaluate the bitterness of the formulation based on a predefined scale.
Protocol (General Outline):
-
Panelist Selection and Training: Select healthy volunteers and train them to recognize and rate different intensities of bitterness using standard bitter solutions (e.g., quinine (B1679958) hydrochloride).
-
Sample Preparation: Prepare the test formulations and a placebo.
-
Evaluation: Panelists rinse their mouths with purified water before and after tasting each sample. They hold the sample in their mouth for a specified time (e.g., 10-30 seconds) and then expectorate.
-
Scoring: Panelists rate the bitterness of each sample on a numerical scale (e.g., 0 = no bitterness, 5 = extremely bitter).
-
Data Analysis: Analyze the scores statistically to determine the significance of the taste masking effect.
Conclusion
This compound offers a robust and reliable platform for the taste masking of bitter active pharmaceutical ingredients. By forming a stable and insoluble complex in the oral cavity, it effectively prevents the interaction of the drug with taste receptors. The subsequent dissociation of the complex in the acidic environment of the stomach ensures the bioavailability of the API. A systematic approach to formulation development, involving the optimization of the complexation process and a comprehensive evaluation of taste masking efficacy using a combination of in-vitro release studies, electronic tongue analysis, and human taste panels, is essential for the successful development of palatable and patient-centric oral drug products. This guide provides a foundational framework for researchers and developers to harness the full potential of this compound in addressing the challenge of bitter drug formulations.
Polacrilin potassium, the potassium salt of a partially cross-linked copolymer of methacrylic acid and divinylbenzene, stands out as a versatile excipient in pharmaceutical formulations.[1][2][3] This high-purity, weakly acidic cation exchange resin is widely utilized in oral solid dosage forms due to its multifaceted functionalities.[4][5] Primarily recognized as a superdisintegrant, it also plays a crucial role in taste masking of bitter active pharmaceutical ingredients (APIs), enhancing drug stability and bioavailability, and in the development of controlled-release systems.[1][6] Its efficacy at low concentrations, compatibility with a wide range of drugs and excipients, and non-adhesive nature make it a valuable tool for formulation scientists.[6]
Core Application 1: Superdisintegrant in Oral Solid Dosage Forms
This compound is extensively used as a superdisintegrant in tablets, including immediate-release, orally disintegrating (ODTs), and herbal formulations, typically at concentrations of 2-10% w/w.[1][3] Its primary function is to facilitate the rapid breakup of the tablet into smaller particles upon contact with aqueous fluids, thereby promoting faster drug dissolution and onset of action.[6]
Mechanism of Disintegrant Action
The disintegrating action of this compound is primarily attributed to wicking (capillary action), rather than swelling.[7] Upon contact with water or gastrointestinal fluids, the polymer rapidly draws liquid into the tablet matrix through a porous network. This action weakens the intermolecular bonds between particles, leading to the swift breakdown of the tablet structure.[4][8] While some swelling does occur, studies suggest that wicking is the dominant and more significant mechanism for its disintegrant performance.[7][8]
Quantitative Data on Disintegration Performance
The performance of this compound is influenced by factors such as particle size and the presence of lubricants. Finer particle sizes have been shown to increase water uptake and decrease disintegration time.[7]
| Formulation Variable | Observation | Impact on Disintegration | Reference |
| Particle Size | Finer particles (60–53 mm) vs. larger particles (106–90 mm) | Decreased disintegration time with finer particles. | [7] |
| Lubricant (e.g., Magnesium Stearate) | Addition of a lubricant to the formulation | Decreased the water uptake rate and significantly increased disintegration time. | [7] |
| pH of Medium | Increase in pH from acidic to neutral | Decreased water uptake and disintegrant performance, despite increased bulk swelling. | [7] |
Experimental Protocols
Tablet Preparation (Direct Compression)
-
Blending: The active pharmaceutical ingredient (API), this compound (e.g., Kyron T-314 at 5-8% concentration), a diluent (e.g., mannitol, microcrystalline cellulose), and other excipients are blended in a suitable mixer for a specified time to ensure uniformity.[9]
-
Lubrication: A lubricant (e.g., magnesium stearate) is added to the blend and mixed for a short duration (e.g., 2-5 minutes).
-
Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling to achieve the target tablet weight and hardness.[9]
Disintegration Test
-
Apparatus: USP Disintegration Test Apparatus.
-
Medium: 900 mL of a specified medium (e.g., simulated salivary fluid, pH 6.8 phosphate (B84403) buffer, or distilled water) maintained at 37 ± 0.5°C.[2][7]
-
Procedure: One tablet is placed in each of the six tubes of the basket-rack assembly. The apparatus is operated, and the time taken for all six tablets to completely disintegrate (i.e., no palpable firm core remains) is recorded.[7]
Core Application 2: Taste Masking of Bitter APIs
This compound is an effective taste-masking agent, particularly for cationic (basic) drugs.[1][10] This application is critical for developing palatable oral formulations, such as orally disintegrating tablets, chewable tablets, and pediatric suspensions, which is essential for patient compliance.[11]
Mechanism of Taste Masking
The taste-masking mechanism relies on the formation of a drug-resin complex (resinate).[10][11] The bitter cationic drug binds to the carboxylic acid functional groups of the insoluble this compound resin.[1] This complex is stable in the neutral pH of the oral cavity, preventing the drug from dissolving in saliva and interacting with taste receptors.[10] Once the resinate reaches the acidic environment of the stomach, the complex dissociates, releasing the drug for absorption.[10]
Quantitative Data on Taste Masking
The efficiency of taste masking depends on the ratio of drug to resin. Studies have shown that specific ratios can achieve complete bitterness masking.
| Drug | Drug:this compound Ratio | Result | Reference |
| Anti-histaminic Drug | 1:3 | Completely masked the bitterness of the drug without discoloration of the complex. | |
| Pseudoephedrine HCl | Not specified, but tested | Effective in reducing the taste profile, though less effective than a strong acid cation exchange resin. | [10] |
Experimental Protocols
Preparation of Drug-Resin Complex (Resinate)
-
Drug Solution: The bitter-tasting drug is dissolved in a suitable solvent (e.g., deionized water).
-
Complexation: this compound is dispersed in the drug solution and stirred for a predetermined period to allow for complete complexation.
-
Isolation: The resulting resinate is separated by filtration, washed with the solvent to remove any uncomplexed drug, and then dried.
Evaluation of Taste Masking
-
Human Taste Panel: A trained panel of volunteers evaluates the bitterness of the formulation compared to a placebo and a control (unmasked drug). A rating scale is typically used to quantify the perceived bitterness.[12]
-
In Vitro Methods (e.g., Electronic Tongue): An electronic tongue or taste-sensing system can be used to provide an objective measure of the taste profile.[12] These instruments use sensors to detect dissolved substances and can quantify the reduction in bitterness.[12]
-
In Vitro Drug Release in Simulated Salivary Fluid: The amount of drug released from the resinate is measured in a medium simulating saliva (e.g., pH 6.8 buffer) over a short period (e.g., 1-5 minutes). A low drug release indicates successful taste masking, as only dissolved substances can be tasted.[10]
Core Application 3: Bioavailability Enhancement
Beyond its role as a disintegrant, this compound has been shown to enhance the bioavailability of certain drugs, particularly poorly permeable anionic drugs.[2][13] This makes it a high-functionality excipient that can improve therapeutic outcomes.
Mechanism of Bioavailability Enhancement
The proposed mechanism for enhancing the permeability of anionic drugs is the Donnan membrane phenomenon.[2][14] As an anionic polyelectrolyte, this compound can influence the distribution of diffusible anions (like an anionic drug) across a biological membrane (e.g., the gastrointestinal wall). It is hypothesized to create a microenvironment that favors the permeation of the similarly charged drug molecule across the intestinal membrane.[2]
Quantitative Data from In Vivo Studies
A study using diclofenac (B195802) potassium (an anionic drug) in rats demonstrated a significant improvement in bioavailability when formulated with this compound compared to another common disintegrant, crospovidone.[2]
| Pharmacokinetic Parameter | Control (with Crospovidone) | Test (with this compound) | % Improvement | Reference |
| Cmax (µg/ml) | 2.14 | 3.68 | +72.0% | [2] |
| AUC (µg·h/ml) | 5.73 | 7.57 | +32.1% | [2] |
| tmax (h) | 1 | 1 | No Change | [2] |
Experimental Protocols
In Vitro Permeation Study
-
Apparatus: Franz diffusion cell.
-
Membrane: A semi-permeable membrane (e.g., dialysis membrane) is placed between the donor and receptor compartments.
-
Procedure: A solution of the drug with this compound is placed in the donor compartment, and a control solution (drug with another disintegrant or alone) is used in a separate cell. The receptor compartment is filled with a suitable buffer.[2]
-
Analysis: Samples are withdrawn from the receptor compartment at various time intervals and analyzed (e.g., by HPLC or UV spectrophotometry) to determine the amount of drug that has permeated the membrane.[2]
In Vivo Bioavailability Study
-
Subjects: Animal models (e.g., Wistar rats).
-
Dosage Forms: Tablets containing the drug are formulated with either this compound (test) or a different disintegrant (control).
-
Administration: A single oral dose of the respective tablet is administered to the subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Analysis: Plasma is separated from the blood samples, and the drug concentration is quantified using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters (Cmax, tmax, AUC) are then calculated.[2]
Conclusion
This compound is a highly functional and versatile excipient that offers significant advantages in the formulation of oral drug delivery systems. Its primary applications as a superdisintegrant and a taste-masking agent are well-established, driven by its unique physicochemical properties. Furthermore, emerging research highlights its potential to enhance the bioavailability of certain drugs, adding another dimension to its utility. For pharmaceutical scientists and researchers, a thorough understanding of its mechanisms and performance characteristics is key to leveraging its full potential in developing robust, effective, and patient-compliant medications.
References
- 1. pharmainform.com [pharmainform.com]
- 2. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phexcom.com [phexcom.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. drugs.com [drugs.com]
- 6. nrevivalpharmachem.com [nrevivalpharmachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]
- 14. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of Polacrilin Potassium: A Technical Guide for Pharmaceutical Professionals
Introduction
Polacrilin potassium is a synthetic, weakly acidic cation-exchange resin, prepared by the copolymerization of methacrylic acid and divinylbenzene, and subsequently neutralized with potassium hydroxide.[1][2] It is a high molecular weight, crosslinked polymer that presents as a cream-colored, odorless, and tasteless free-flowing powder.[1] Primarily utilized in oral pharmaceutical formulations, it functions as a tablet and capsule disintegrant at concentrations typically ranging from 2-10% w/w.[3] Its mechanism of action is primarily attributed to wicking (capillary action) and swelling when it comes in contact with gastrointestinal fluids, leading to the rapid breakup of the solid dosage form.[4][5][6] As a high molecular weight polymer, it is not absorbed by body tissues following oral administration.[7] This guide provides a comprehensive overview of the safety and toxicity profile of this compound, intended for researchers, scientists, and drug development professionals.
Regulatory Standing
This compound is widely regarded as a nontoxic and non-irritant material in pharmaceutical applications.[1] It is listed in the FDA's Inactive Ingredients Guide for use in oral capsules and tablets, signifying its established use and acceptance in pharmaceutical products.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Due to its nature as a high molecular weight, crosslinked, and insoluble polymer, this compound is not absorbed from the gastrointestinal tract.[7] It is practically insoluble in water and most common solvents.[1] Consequently, it does not undergo metabolism and is excreted unchanged in the feces. This lack of systemic absorption is a cornerstone of its safety profile, as the potential for systemic toxicity is negligible.
Non-Clinical Toxicity Studies
The non-clinical safety evaluation of this compound has focused on potential local effects in the gastrointestinal tract and the consequences of accidental high-dose ingestion.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance following a single high-dose exposure. For this compound, the data indicates a very low order of acute toxicity.
| Study Type | Species | Route | Result (LD50) | Reference |
| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg | [8] |
| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg | [8] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Subchronic and Chronic Toxicity
Currently, detailed public data from subchronic (e.g., 28-day or 90-day) and chronic repeated-dose toxicity studies for this compound are limited. The general long-term use in oral pharmaceuticals without significant adverse events suggests a low potential for cumulative toxicity. However, one identified risk of excessive ingestion is the potential to disturb the body's electrolyte balance due to its ion-exchange properties.[1]
Genotoxicity
Genotoxicity assays are conducted to detect direct or indirect damage to DNA. The available data for this compound suggests it is not mutagenic.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative | [8] |
Carcinogenicity
There is incomplete knowledge regarding the carcinogenic potential of this compound from dedicated long-term studies.[8] It is not listed as a carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[8] Its lack of absorption, metabolism, and genotoxicity significantly lowers any theoretical concern for carcinogenicity.
Reproductive and Developmental Toxicity
Local Tolerance
This compound is generally considered non-irritant.[1] However, as a powder, it may cause serious eye irritation upon direct contact.[8]
Experimental Protocols
While specific study reports for this compound are not publicly available, the methodologies would have followed standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 423/425)
The acute oral toxicity is typically determined using a limit test or a full study design.
-
Test System: Usually Wistar or Sprague-Dawley rats, typically females as they are often slightly more sensitive.[13][14][15]
-
Procedure: A limit dose of 2000 mg/kg is administered to a small group of animals. If no mortality or significant toxicity is observed, the substance is classified as having low acute toxicity. In a full study, animals are dosed in a stepwise procedure to determine the LD50 value.[13][16][17]
-
Administration: The test substance is administered as a single dose via oral gavage. Animals are fasted prior to dosing.[15]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.[13]
-
Endpoint: The primary endpoint is mortality, from which the LD50 is calculated. A full necropsy of all animals is performed at the end of the study.[13]
Bacterial Reverse Mutation (Ames) Test (Following OECD Guideline 471)
This in vitro test is used to assess the potential of a substance to induce gene mutations.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[18]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver).
-
Endpoint: A positive result is recorded if the substance causes a dose-dependent increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to a negative control.[19]
Visualizations: Workflows and Mechanisms
To aid in the understanding of the safety assessment process and the excipient's function, the following diagrams are provided.
Conclusion
This compound has a favorable safety and toxicity profile for its intended use as a pharmaceutical excipient in oral solid dosage forms. Its high molecular weight and insolubility prevent gastrointestinal absorption, thereby limiting its potential for systemic toxicity, reproductive or developmental effects, and carcinogenicity. The available data from acute toxicity and genotoxicity studies support its safety. While comprehensive public data on chronic and reproductive toxicity is limited, its long history of use in pharmaceuticals without significant safety signals provides strong evidence of its benign nature. The primary safety considerations are local eye irritation upon direct contact and a theoretical risk of electrolyte imbalance with excessive, non-therapeutic ingestion. For drug development professionals, this compound can be considered a safe and effective disintegrant with a well-understood mechanism of action.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound [doi.usp.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrevivalpharmachem.com [nrevivalpharmachem.com]
- 8. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 10. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oecd.org [oecd.org]
- 18. enamine.net [enamine.net]
- 19. biosafe.fi [biosafe.fi]
Methodological & Application
Application Note: Protocol for Determining the Swelling Index of Polacrilin Potassium in Various Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polacrilin potassium is a superdisintegrant widely used in pharmaceutical tablet formulations to promote rapid tablet disintegration when it comes in contact with aqueous fluids.[1] Chemically, it is the potassium salt of a unifunctional, low-cross-linked carboxylic cation-exchange resin derived from methacrylic acid and divinylbenzene.[2] The disintegrating action of this compound is attributed to its tendency to swell upon hydration.[1] The extent of swelling can be influenced by various factors, notably the pH of the surrounding medium.[3][4] This application note provides a detailed protocol for determining the swelling index of this compound in different media, which is a critical parameter for predicting its performance as a disintegrant in oral dosage forms.
Principle
The swelling index is a measure of the increase in volume of a substance upon uptake of a liquid. For this compound, this is typically determined by measuring the volume occupied by a known weight of the material after it has been allowed to swell in a specific medium for a defined period. This method is often referred to as the settling volume determination.[3] An increase in the pH of the medium from acidic to neutral generally leads to an increase in the bulk swelling of this compound particles.[3]
Experimental Protocol
Materials and Equipment
-
This compound powder
-
Graduated cylinders (100 mL) with stoppers
-
Analytical balance
-
Spatula
-
Beakers
-
Deionized water (pH ~7.0)
-
0.1 M Hydrochloric acid (HCl, pH ~1.2)
-
Phosphate (B84403) buffer (pH 6.8, simulating intestinal fluid)
-
Simulated Salivary Fluid (SSF, pH ~6.8)[3]
Procedure
-
Preparation of Media: Prepare the required volumes of deionized water, 0.1 M HCl, and phosphate buffer (pH 6.8).
-
Sample Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Dispersion: Transfer the weighed this compound into a 100 mL graduated cylinder.
-
Addition of Medium: Carefully add 90 mL of the desired medium (deionized water, 0.1 M HCl, or phosphate buffer pH 6.8) to the graduated cylinder.
-
Initial Mixing: Stopper the cylinder and invert it gently 10 times to ensure the powder is thoroughly wetted and dispersed. Avoid vigorous shaking to prevent the formation of excessive air bubbles.
-
Swelling Period: Allow the cylinder to stand undisturbed at room temperature for a period of 4 hours.[3]
-
Volume Measurement: After the 4-hour period, record the volume (in mL) occupied by the swollen sediment of this compound. This volume represents the swelling index.
-
Replicates: Perform the experiment in triplicate for each medium to ensure the reproducibility of the results.[3]
-
Data Recording: Record the individual and average swelling index values for each medium.
Data Presentation
The swelling index of this compound is significantly dependent on the pH of the medium. The following table summarizes typical results for the swelling index in different media.
| Medium | pH | Average Swelling Index (mL/g) |
| 0.1 M Hydrochloric Acid | ~1.2 | 5 - 10 |
| Simulated Salivary Fluid | ~6.8 | 15 - 25 |
| Deionized Water | ~7.0 | 20 - 30 |
Note: The values presented are indicative and can vary between different brands and batches of this compound.[3][4] Studies have shown that the settling volumes, a measure of swelling, are generally in the rank order of distilled water > Simulated Salivary Fluid > Hydrochloric Acid.[4]
Experimental Workflow and Diagrams
The following diagram illustrates the key steps in the protocol for determining the swelling index of this compound.
Caption: Workflow for determining the swelling index of this compound.
The chemical structure of this compound, a cross-linked polymer of methacrylic acid, is responsible for its swelling behavior. The degree of ionization of the carboxylic acid groups is pH-dependent, which in turn affects the swelling.
Caption: pH-dependent swelling mechanism of this compound.
References
Standard operating procedure for measuring water uptake kinetics of polacrilin potassium
Application Note & Protocol
Topic: Standard Operating Procedure for Measuring Water Uptake Kinetics of Polacrilin Potassium
ANP-PK-001
Objective
To establish a standardized procedure for determining the water uptake kinetics of this compound NF using a gravimetric method. This protocol is designed for researchers, scientists, and drug development professionals to reliably assess the hydration properties of this pharmaceutical superdisintegrant.
Scope
This procedure applies to the analysis of this compound NF powder from any manufacturer. The method can be adapted to compare different brands or batches of the material and to study the effect of different aqueous media on hydration.
Principle
This compound is a cation-exchange resin used as a superdisintegrant in oral solid dosage forms.[1] Its functionality is highly dependent on its ability to draw water into a tablet matrix, which leads to disintegration. The primary mechanism for this is believed to be wicking (capillary action), with swelling playing a secondary role.[2][3] This protocol measures the rate and extent of water absorption by gravimetric analysis. A known mass of dry this compound is exposed to an aqueous medium, and the increase in mass due to water absorption is measured at specified time intervals. The water uptake is expressed as the mass of water absorbed per unit mass of the dry polymer.
Apparatus and Materials
-
Apparatus:
-
Analytical Balance (4-decimal place)
-
Beakers (e.g., 100 mL or 250 mL)
-
Stopwatch or Timer
-
Sieve with a fine mesh (e.g., 100-mesh or finer) or porous sample holder (e.g., "tea bag" made of non-woven, non-absorbent material)
-
Spatula
-
Weighing boats
-
Lint-free absorbent paper
-
Oven for drying (if initial moisture content is unknown)
-
-
Materials:
-
This compound NF powder (e.g., Amberlite® IRP88, Doshion® P544 DS)[4]
-
Deionized water (or other test medium, e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8)
-
Experimental Protocol: Gravimetric Method
This method is adapted from standard gravimetric procedures for measuring water absorption in polymers.[5][6]
5.1 Sample Preparation:
-
Dry the this compound powder at 105°C for 6 hours to ensure a consistent, low moisture starting point, as the material is hygroscopic.[2][7]
-
Allow the dried sample to cool to room temperature in a desiccator before use.
5.2 Measurement Procedure:
-
Accurately weigh approximately 1.0 g of the dried this compound powder. Record this initial dry weight as W₀ .
-
Place the weighed powder into a pre-weighed sieve or porous sample holder.
-
Fill a beaker with 100 mL of the test medium (e.g., deionized water).
-
At time t=0, immerse the sieve containing the powder into the beaker, ensuring the powder is fully submerged. Start the stopwatch immediately.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, and 60 minutes), carefully remove the sieve from the beaker.
-
Quickly blot the bottom of the sieve with lint-free absorbent paper to remove excess surface water. The time out of the liquid should be minimized (e.g., under 30 seconds) to prevent significant moisture loss.[5][8]
-
Immediately weigh the sieve with the swollen polymer. Record this weight.
-
Subtract the pre-weighed value of the sieve to obtain the weight of the swollen polymer at time t (Wₜ ).
-
Repeat steps 5-8 for all specified time points until the weight becomes constant, indicating equilibrium has been reached.
-
Conduct the entire experiment in triplicate to ensure reproducibility.
5.3 Calculation of Water Uptake: The water uptake (WU) at each time point t is calculated as a ratio of the mass of water absorbed to the initial dry mass of the polymer.
WU (g/g) = (Wₜ - W₀) / W₀
Where:
-
Wₜ is the weight of the swollen polymer at time t.
-
W₀ is the initial dry weight of the polymer.
The result is a dimensionless value representing the grams of water absorbed per gram of dry this compound.
Data Presentation
Quantitative data should be recorded and summarized in tables for clear analysis and comparison.
Table 1: Water Uptake Kinetics of Different this compound Brands in Deionized Water
| Time (minutes) | Water Uptake (g/g) - Brand A (e.g., Amberlite IRP88) | Water Uptake (g/g) - Brand B (e.g., Indion 294) |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 1 | 2.15 ± 0.12 | 1.85 ± 0.15 |
| 2 | 3.50 ± 0.18 | 3.10 ± 0.20 |
| 5 | 4.80 ± 0.25 | 4.45 ± 0.22 |
| 10 | 5.50 ± 0.21 | 5.20 ± 0.19 |
| 15 | 5.85 ± 0.15 | 5.65 ± 0.21 |
| 30 | 6.10 ± 0.11 | 6.00 ± 0.17 |
| 60 | 6.15 ± 0.09 | 6.05 ± 0.14 |
Note: Data are representative examples for illustrative purposes. Different brands of this compound can show varied rates and extents of water uptake.[2]
Table 2: Comparison of Properties of Common Superdisintegrants
| Property | This compound | Croscarmellose Sodium (CCS) | Sodium Starch Glycolate (SSG) | Crospovidone (CPVP) |
| Primary Mechanism | Wicking, Low Swelling[2][3] | Wicking & Swelling[9] | High Swelling[9][10] | Wicking, Shape Recovery[10] |
| Swelling Capacity | Low | Moderate (4-8 fold)[10][11] | High (7-12 fold)[10][11] | Very Low[10] |
| Solubility | Insoluble[1] | Insoluble | Partially Soluble | Insoluble |
| pH Sensitivity | Swelling can be pH-dependent.[3] | Swelling reduced in acidic media.[12][13] | Swelling reduced in acidic media.[12][13] | Not pH-dependent.[13] |
Visualizations
Diagrams help visualize the experimental process and underlying scientific principles.
Caption: Workflow for the gravimetric measurement of water uptake kinetics.
Caption: Conceptual diagram of primary disintegration mechanisms.
References
- 1. phexcom.com [phexcom.com]
- 2. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ipme.ru [ipme.ru]
- 6. mdpi.com [mdpi.com]
- 7. This compound [drugfuture.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Polacrilin Potassium in a Wet Granulation Process
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively incorporating polacrilin potassium, a highly effective superdisintegrant, into pharmaceutical tablet formulations using the wet granulation technique. This document outlines the material's properties, detailed experimental protocols, and critical process parameters to consider for optimal tablet performance.
Introduction to this compound in Wet Granulation
This compound is a cation-exchange resin that functions as a superdisintegrant in oral solid dosage forms.[1] Its primary mechanism of action involves rapid swelling and wicking when it comes in contact with aqueous fluids, leading to the efficient disintegration of the tablet into smaller particles.[2] This action facilitates faster drug dissolution and can enhance bioavailability.[1] this compound is suitable for the wet granulation process, a widely used technique to improve the flow and compressibility of powder blends.[3][4][5] Careful consideration of the method of its incorporation is crucial for maximizing its disintegrating efficacy.
Key Considerations for Formulation Development
When incorporating this compound in a wet granulation process, several factors must be considered to achieve the desired tablet characteristics.
Method of Incorporation: Intra-granular vs. Extra-granular Addition
The point at which this compound is added to the formulation significantly impacts its performance. There are two primary methods for its inclusion in a wet granulation process:
-
Intra-granular Addition: this compound is blended with the active pharmaceutical ingredient (API) and other excipients before the wet massing stage.[6][7] This method can lead to the formation of more robust granules.
-
Extra-granular Addition: this compound is added to the dried granules during the final blending step, along with the lubricant.[6][7][8] This approach often results in faster tablet disintegration as the disintegrant is located on the exterior of the granules, facilitating rapid water uptake.
-
Combined Addition: A portion of the this compound is added intra-granularly, and the remaining portion is added extra-granularly.[9] This can provide a balance of good granule properties and rapid disintegration.
The choice of incorporation method depends on the specific formulation and the desired disintegration characteristics. For rapid disintegration, extra-granular addition is often preferred.[6]
Binder Selection and Compatibility
The choice of binder and its concentration can influence the effectiveness of this compound. Common binders used in wet granulation include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). It is essential to ensure that the binder solution does not excessively coat the this compound particles, which could hinder their swelling and wicking action. The amount of binder should be optimized to produce granules of adequate hardness without compromising the disintegration time.
Wet Massing and Granulation Endpoint
The amount of granulating fluid and the duration of wet massing are critical process parameters.[10] Over-wetting can lead to the formation of hard, dense granules that are difficult to disintegrate, even in the presence of a superdisintegrant. The endpoint of the wet massing process should be carefully controlled to achieve a suitable consistency for granulation.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound in a wet granulation process. These should be adapted and optimized for specific drug products.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Diluent (e.g., Microcrystalline Cellulose (B213188), Lactose)
-
Binder (e.g., PVP K30)
-
Granulating Fluid (e.g., Purified Water, Ethanol)
-
Lubricant (e.g., Magnesium Stearate)
-
High-Shear Mixer/Granulator or Planetary Mixer
-
Fluid Bed Dryer or Tray Dryer
-
Sieving Equipment (e.g., oscillating granulator, conical mill)
-
Blender (e.g., V-blender, bin blender)
-
Tablet Compression Machine
Protocol 1: Extra-granular Addition of this compound
This protocol is designed for rapid tablet disintegration.
-
Sifting: Sift the API and other intra-granular excipients (diluent, binder) through an appropriate mesh sieve (e.g., 40 mesh).
-
Dry Mixing: Blend the sifted API and intra-granular excipients in a high-shear mixer or planetary mixer for 10-15 minutes at a suitable speed.
-
Binder Preparation: Prepare the binder solution by dissolving the binder in the granulating fluid.
-
Wet Massing: While the powders are mixing, add the binder solution slowly until a suitable wet mass is formed. The endpoint can be determined by the "ball-test" where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble easily.
-
Wet Granulation: Pass the wet mass through a suitable mesh sieve (e.g., 8-12 mesh) to form granules.
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer at an appropriate temperature (e.g., 50-60°C) until the loss on drying (LOD) is within the specified limit (typically < 2%).[11]
-
Dry Milling: Mill the dried granules through a smaller mesh sieve (e.g., 16-20 mesh) to achieve a uniform granule size distribution.
-
Final Blending: Add the sifted this compound and lubricant to the dried granules in a blender and mix for a short period (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a suitable tablet press.
Protocol 2: Intra-granular Addition of this compound
This protocol may be suitable for formulations where granule integrity is a primary concern.
-
Sifting: Sift the API, this compound, and other intra-granular excipients (diluent, binder) through an appropriate mesh sieve (e.g., 40 mesh).
-
Dry Mixing: Blend the sifted powders in a high-shear mixer or planetary mixer for 10-15 minutes.
-
Binder Preparation: Prepare the binder solution.
-
Wet Massing: Add the binder solution to the powder blend and mix to form a suitable wet mass.
-
Wet Granulation: Pass the wet mass through a suitable mesh sieve (e.g., 8-12 mesh).
-
Drying: Dry the granules to the target LOD.
-
Dry Milling: Mill the dried granules to the desired particle size.
-
Final Blending: Add the sifted lubricant to the dried granules and blend for 3-5 minutes.
-
Compression: Compress the final blend into tablets.
Data Presentation
The following tables summarize representative quantitative data for granule and tablet properties when incorporating this compound.
Table 1: Granule Properties
| Parameter | Formulation without this compound | Formulation with Intra-granular this compound (2%) | Formulation with Extra-granular this compound (2%) |
| Bulk Density (g/mL) | 0.45 ± 0.02 | 0.48 ± 0.03 | 0.46 ± 0.02 |
| Tapped Density (g/mL) | 0.55 ± 0.03 | 0.59 ± 0.02 | 0.56 ± 0.03 |
| Carr's Index (%) | 18.2 ± 1.5 | 18.6 ± 1.2 | 17.9 ± 1.8 |
| Hausner Ratio | 1.22 ± 0.04 | 1.23 ± 0.03 | 1.22 ± 0.04 |
| Angle of Repose (°) | 32 ± 2 | 30 ± 1.5 | 31 ± 2 |
Table 2: Tablet Properties
| Parameter | Formulation without this compound | Formulation with Intra-granular this compound (2%) | Formulation with Extra-granular this compound (2%) |
| Hardness (N) | 85 ± 5 | 90 ± 6 | 88 ± 5 |
| Friability (%) | < 0.5 | < 0.4 | < 0.5 |
| Disintegration Time (seconds) | 180 ± 15 | 45 ± 5 | 30 ± 4 |
| Drug Dissolution (%) in 15 min | 65 ± 4 | 85 ± 5 | 95 ± 3 |
Visualization of the Wet Granulation Workflow
The following diagram illustrates the key stages of the wet granulation process and the decision points for incorporating this compound.
Caption: Workflow for wet granulation with this compound.
Conclusion
The successful incorporation of this compound in a wet granulation process requires a systematic approach that considers the method of addition, compatibility with other excipients, and optimization of process parameters. By following the protocols and considering the data presented in these application notes, researchers and formulation scientists can develop robust tablet formulations with rapid disintegration and enhanced dissolution profiles.
References
- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. US8303868B2 - Wet granulation tableting method using aqueous dispersion of low-substituted hydroxypropyl cellulose - Google Patents [patents.google.com]
- 6. Effect of the mode of super disintegrant incorporation on dissolution in wet granulated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.dspace.napata.edu.sd [api.dspace.napata.edu.sd]
- 8. researchgate.net [researchgate.net]
- 9. on-call-anatomist.org [on-call-anatomist.org]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. CN105232502A - Orally disintegrating tablet containing this compound-fluoxertine hydrochloride compound and preparation method of orally disintegrating tablet - Google Patents [patents.google.com]
Application Notes and Protocols for Polacrilin Potassium in Direct Compression Tablet Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of polacrilin potassium as a superdisintegrant in direct compression tablet formulations. This document outlines its mechanism of action, offers starting formulations, presents comparative data, and provides detailed experimental protocols for tablet manufacturing and evaluation.
Introduction to this compound
This compound is a weakly acidic cation exchange resin, chemically defined as a partial potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1] It is widely employed in the pharmaceutical industry as a superdisintegrant in oral solid dosage forms. Its primary function is to facilitate the rapid breakup of tablets into smaller particles upon contact with gastrointestinal fluids, thereby promoting faster drug dissolution and absorption.[2] this compound is particularly well-suited for direct compression, a streamlined and cost-effective tablet manufacturing process that involves blending the active pharmaceutical ingredient (API) and excipients, followed by compression.[3]
Mechanism of Action
The disintegrating action of this compound is attributed to a combination of mechanisms, with wicking and swelling being the most prominent.[4][5][6]
-
Wicking (Capillary Action): this compound has a porous structure that facilitates the rapid uptake of water into the tablet matrix through capillary action. This rapid ingress of water disrupts the bonds between particles, leading to the breakup of the tablet.[4][5][7]
-
Swelling: Upon hydration, this compound swells significantly. This expansion generates an internal pressure within the tablet, which further contributes to its disintegration.[4][5][6]
-
Ion Exchange: As a cation exchange resin, this compound can interact with cationic drugs and other excipients, which may influence drug release. In the gastrointestinal tract, it ionizes to form an anionic polymer chain and potassium cations. This property can be particularly beneficial for enhancing the permeability of anionic drugs through the Donnan membrane phenomenon.[1]
Advantages in Direct Compression Formulations
The use of this compound in direct compression offers several advantages:
-
High Disintegration Efficiency at Low Concentrations: It is effective at concentrations typically ranging from 2% to 10% w/w, with 2% often being sufficient.[2]
-
Good Compressibility: It exhibits good compressibility characteristics, which is essential for the direct compression method.
-
Rapid Disintegration: It promotes fast tablet disintegration, which is crucial for immediate-release dosage forms.
-
Improved Drug Dissolution: By breaking the tablet into smaller particles, it increases the surface area of the drug available for dissolution.
Comparative Performance Data
The selection of a superdisintegrant is a critical step in formulation development. The following tables summarize the comparative performance of this compound against other commonly used superdisintegrants.
Table 1: Comparative Disintegration Time of Tablets with Different Superdisintegrants
| Superdisintegrant (Concentration) | Drug | Tablet Hardness ( kg/cm ²) | Disintegration Time (seconds) | Reference |
| This compound (3%) | Diclofenac Potassium | Not Specified | Not Specified (Dissolution profiles were similar to Crospovidone) | [1] |
| Crospovidone (3%) | Diclofenac Potassium | Not Specified | Not Specified (Dissolution profiles were similar to this compound) | [1] |
| Polacrilin Resin (31.25%)* | Paracetamol | 4.1 tons (compression force) | < 60 | |
| Sodium Starch Glycolate (2-4%) | Paracetamol | Not Specified | < 60 | [8] |
| Croscarmellose Sodium (2-3%) | Not Specified | Not Specified | Varies based on formulation | [9] |
Note: In this study, polacrilin resin was used as a multifunctional filler-disintegrant at a higher concentration.
Table 2: Influence of this compound on Tablet Properties
| Formulation Component | Property Measured | Result | Reference |
| This compound | In vitro permeation of Diclofenac Potassium | Significantly more drug permeated across a dialysis membrane compared to a formulation with crospovidone. | [1] |
| This compound | In vivo bioavailability of Diclofenac Potassium in rats | Significant improvement in the extent of drug absorption (increased Cmax and AUC) compared to a formulation with crospovidone. | [1] |
| Polacrilin Resin (12.5% - 37.5%) | Paracetamol Tablet Hardness | Hardness varied with the amount of resin and compression force. | |
| Polacrilin Resin (12.5% - 37.5%) | Paracetamol Tablet Friability | Friability was influenced by the amount of resin and fumed silica. |
Experimental Protocols
Direct Compression Tablet Manufacturing
This protocol outlines the general steps for preparing tablets using the direct compression method with this compound.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Filler (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Sieves (e.g., 40, 60 mesh)
-
Blender (e.g., V-blender, Bin blender)
-
Tablet Press (single-punch or rotary)
Protocol:
-
Sieving: Pass the API, this compound, and filler through a suitable mesh sieve (e.g., 40 mesh) to ensure particle size uniformity and remove any lumps.
-
Blending: Transfer the sieved ingredients to a blender. Mix for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous blend.
-
Lubricant and Glidant Addition: Sieve the lubricant and glidant through a finer mesh sieve (e.g., 60 mesh) and add them to the blend. Mix for a shorter duration (e.g., 3-5 minutes) to ensure adequate lubrication without overlubrication, which can negatively impact tablet hardness and dissolution.
-
Compression: Transfer the final blend to the hopper of the tablet press. Compress the blend into tablets of the desired weight, hardness, and thickness.
Tablet Characterization
The following are standard USP protocols for evaluating the physical properties of the manufactured tablets.
-
Objective: To determine the mechanical strength of the tablet.
-
Apparatus: Tablet hardness tester.
-
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which applies a compressive force to the tablet.
-
Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.
-
Repeat the test for a representative sample of tablets (typically 10 tablets) and calculate the average hardness.
-
-
Objective: To assess the tablet's ability to withstand abrasion during handling, packaging, and transportation.
-
Apparatus: Friabilator.
-
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding to as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at 25 ±1 rpm.
-
Remove the tablets from the drum, carefully de-dust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable.
-
-
Objective: To determine the time it takes for a tablet to break up into smaller particles in a liquid medium.
-
Apparatus: Disintegration test apparatus.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus, using water or a specified medium (e.g., simulated gastric fluid) maintained at 37 ± 2°C as the immersion fluid.
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
For most immediate-release tablets, the disintegration time should be within 30 minutes.
-
-
Objective: To measure the rate and extent of drug release from the tablet.
-
Apparatus: Dissolution test apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).
-
Procedure:
-
Place the specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer) in each vessel of the dissolution apparatus.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Start the apparatus at the specified rotation speed (e.g., 50 or 75 rpm for the paddle apparatus).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
References
- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmainform.com [pharmainform.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jddtonline.info [jddtonline.info]
Application Notes and Protocols: Methodology for Evaluating Polacrilin Potassium as a Taste-Masking Agent for a Specific API
Introduction
Unpleasant taste is a significant challenge in the development of oral pharmaceuticals, particularly for pediatric and geriatric populations, and can lead to poor patient compliance.[1][2][3][4] Taste-masking technologies are therefore crucial for developing palatable and effective oral dosage forms. Polacrilin potassium, a potassium salt of a copolymer of methacrylic acid and divinylbenzene, is an ion-exchange resin widely used as a disintegrant and an effective taste-masking agent.[5][6][7] Its mechanism involves the formation of a drug-resin complex, or "resinate," which prevents the drug from dissolving in the saliva and interacting with taste receptors.[5][8] The drug is then released in the gastrointestinal tract due to changes in pH and ionic concentration.[8]
These application notes provide a detailed methodology for evaluating the effectiveness of this compound in masking the bitter taste of a specific Active Pharmaceutical Ingredient (API). The protocols cover the preparation of the drug-polacrilin potassium complex, its characterization, and the in vitro and in vivo evaluation of its taste-masking efficacy.
Preparation of the Drug-Polacrilin Potassium Complex (Resinate)
The formation of a stable complex between the API and this compound is the foundational step for effective taste-masking. This is typically achieved through a batch process.[9]
Experimental Protocol:
-
Materials:
-
Bitter API
-
This compound NF
-
Purified Water
-
Magnetic Stirrer
-
Beakers
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Activate the this compound by suspending it in purified water for approximately 30 minutes to allow for swelling.[10]
-
Prepare an aqueous solution or a fine dispersion of the bitter API.
-
Slowly add the API solution/dispersion to the this compound suspension while continuously stirring.
-
Continue stirring for a predetermined period (e.g., 1-6 hours) to facilitate maximum complexation.[9][11] The optimal stirring time should be determined experimentally.
-
After stirring, filter the mixture to separate the drug-resin complex (resinate).
-
Wash the resinate with purified water to remove any uncomplexed drug.
-
Dry the resinate in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.[9]
-
The dried resinate can then be further processed, for example, by milling to a desired particle size.
-
Optimization of Complexation:
Several factors can influence the efficiency of drug loading onto the resin. It is crucial to optimize these parameters:
-
Drug-to-Resin Ratio: Prepare complexes with varying drug-to-resin ratios (e.g., 1:1, 1:2, 1:3) to determine the optimal ratio for maximum drug loading and taste-masking.[9][10][12]
-
Effect of pH: The pH of the medium can affect the ionization of both the drug and the resin, thereby influencing complexation.[11][13] Conduct the complexation process at different pH values to find the optimum.
-
Stirring Time: Evaluate different stirring times to ensure complete complexation.[9][11]
Characterization of the Drug-Resin Complex
Characterization of the resinate is essential to confirm the complex formation and to understand its physicochemical properties.[2][14]
Experimental Protocols:
2.1. Drug Content Uniformity:
-
Accurately weigh a sample of the dried resinate.
-
Extract the drug from the resin using a suitable solvent system (e.g., by changing the pH or ionic strength).
-
Quantify the amount of extracted drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading efficiency as a percentage of the theoretical maximum.
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the interaction between the drug and the resin.
-
Procedure: Obtain FTIR spectra of the pure API, this compound, a physical mixture of the two, and the prepared resinate. The disappearance or shifting of characteristic peaks of the API and the resin in the resinate spectrum can indicate complex formation.[9][11][12]
2.3. Differential Scanning Calorimetry (DSC):
-
Purpose: To assess the physical state of the drug within the complex.
-
Procedure: Perform DSC analysis on the pure API, this compound, and the resinate. The absence of the drug's melting endotherm in the resinate's thermogram suggests that the drug is molecularly dispersed or in an amorphous state within the resin matrix.[9][11]
2.4. X-Ray Powder Diffraction (XRPD):
-
Purpose: To evaluate the crystallinity of the drug in the complex.
-
Procedure: Obtain XRPD patterns for the pure API, this compound, and the resinate. The disappearance of sharp peaks corresponding to the crystalline drug in the resinate pattern indicates the conversion of the drug to an amorphous state upon complexation.[2][9][11][12]
In Vitro Evaluation of Taste-Masking
In vitro methods provide a preliminary assessment of taste-masking efficiency, often by measuring the amount of drug released in a medium that simulates saliva.[15][16]
Experimental Protocol: Drug Release in Simulated Saliva:
-
Materials:
-
Drug-resin complex
-
Simulated saliva solution (e.g., phosphate (B84403) buffer pH 6.8)[9]
-
Dissolution apparatus (e.g., USP Type II paddle apparatus)
-
Analytical instrument for drug quantification (UV-Vis or HPLC)
-
-
Procedure:
-
Place a known amount of the resinate in the dissolution vessel containing simulated saliva.
-
Stir at a constant speed (e.g., 50 rpm) and maintain the temperature at 37°C.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 5, 10 minutes).
-
Analyze the samples for drug concentration.
-
The amount of drug released should be below its taste threshold concentration to be considered effectively taste-masked.[15][17]
-
In Vivo Evaluation of Taste-Masking
While in vitro tests are useful for screening, in vivo evaluation using human sensory panels is the definitive method for assessing the palatability of a formulation.[3][4][15][17][18]
Experimental Protocol: Human Sensory Panel Evaluation:
-
Ethical Considerations: This protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee. All volunteers must provide informed consent.
-
Panelists: Recruit a panel of trained healthy human volunteers.
-
Samples:
-
A solution/suspension of the pure bitter API (as a positive control).
-
A suspension of the drug-resin complex.
-
A placebo formulation (without the API).
-
-
Procedure (Double-blind, randomized study design is recommended):
-
Each panelist is given a small, measured amount of the sample to swirl in their mouth for a short period (e.g., 10-30 seconds) and then spit out.
-
Panelists rinse their mouths with purified water between samples.
-
Panelists rate the bitterness of each sample on a predefined scale (e.g., a 5-point or 7-point hedonic scale).
-
Data Presentation
Quantitative data from the evaluation should be summarized in clear and concise tables for easy comparison.
Table 1: Optimization of Drug-Resin Complexation
| Drug:Resin Ratio | pH | Stirring Time (hours) | Drug Loading (%) |
|---|---|---|---|
| 1:1 | 6.8 | 2 | 75.2 ± 2.1 |
| 1:2 | 6.8 | 2 | 88.9 ± 1.8 |
| 1:3 | 6.8 | 2 | 95.4 ± 1.5 |
| 1:3 | 5.0 | 2 | 85.1 ± 2.5 |
| 1:3 | 7.5 | 2 | 94.8 ± 1.9 |
| 1:3 | 6.8 | 1 | 82.6 ± 2.3 |
| 1:3 | 6.8 | 4 | 95.9 ± 1.2 |
Table 2: In Vitro Drug Release in Simulated Saliva (pH 6.8)
| Time (minutes) | % Drug Released (Pure API) | % Drug Released (Resinate 1:3) |
|---|---|---|
| 1 | 45.3 ± 3.2 | 1.2 ± 0.3 |
| 2 | 78.9 ± 2.8 | 2.5 ± 0.5 |
| 5 | 98.1 ± 1.5 | 4.8 ± 0.7 |
| 10 | >99 | 7.1 ± 1.1 |
Table 3: Sensory Panel Evaluation of Bitterness
| Formulation | Mean Bitterness Score (± SD) |
|---|---|
| Pure API Solution | 4.8 ± 0.4 |
| Resinate Suspension (1:3) | 1.2 ± 0.6 |
| Placebo | 0.5 ± 0.2 |
Bitterness Scale: 0 = Not bitter, 1 = Slightly bitter, 2 = Moderately bitter, 3 = Bitter, 4 = Very bitter, 5 = Extremely bitter
Visualization of Workflows and Relationships
Diagram 1: Workflow for Preparation of Drug-Polacrilin Potassium Complex
Caption: Step-by-step workflow for the preparation of the drug-polacrilin potassium complex.
Diagram 2: Evaluation Pathway for Taste-Masking Efficacy
Caption: Logical flow of the evaluation process for taste-masking efficacy.
Diagram 3: Decision Tree for Formulation Optimization
Caption: Decision-making process for optimizing the taste-masked formulation.
References
- 1. thesciencesupport.com [thesciencesupport.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainform.com [pharmainform.com]
- 6. phexcom.com [phexcom.com]
- 7. nrevivalpharmachem.com [nrevivalpharmachem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. medigraphic.com [medigraphic.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Polacrilin Potassium in the Formulation of Immediate-Release Dosage Forms
For Internal Use and Scientific Reference
Abstract
Polacrilin potassium is a highly effective superdisintegrant used in the pharmaceutical industry to enhance the rapid breakdown of solid oral dosage forms, such as tablets and capsules, upon contact with aqueous fluids. As a partial potassium salt of a copolymer of methacrylic acid and divinylbenzene, it is a weakly acidic cation exchange resin.[1][2] Its primary mechanism of action is believed to be wicking, or capillary action, which facilitates the rapid penetration of water into the tablet matrix, leading to swift disintegration.[3][4] This application note provides detailed protocols for evaluating the performance of this compound in immediate-release formulations and presents comparative data to guide researchers, scientists, and drug development professionals in its effective application.
Introduction
Immediate-release dosage forms are designed to disintegrate and release the active pharmaceutical ingredient (API) rapidly after administration, ensuring quick onset of therapeutic action.[5][6] The selection of an appropriate disintegrant is critical to achieving this performance. This compound is a superdisintegrant, meaning it is effective at low concentrations, typically between 2% and 10% by weight.[7][8] It offers advantages such as high swelling tendency without forming lumps, compatibility with a wide range of APIs and excipients, and effectiveness in both hydrophilic and hydrophobic formulations.[9]
Mechanism of Action
The disintegration action of this compound is primarily attributed to two mechanisms: wicking and swelling.
-
Wicking (Capillary Action): This is considered the major contributor to its disintegrant properties.[3] this compound's porous structure facilitates the rapid uptake of water into the tablet core, which breaks the cohesive bonds between particles and leads to the tablet's disintegration.[4]
-
Swelling: Upon contact with water, this compound swells significantly, generating a force that aids in breaking apart the tablet matrix.[10][11]
The interplay of these mechanisms allows for rapid disintegration, which in turn enhances the dissolution of the API.
Key Performance Factors
The effectiveness of this compound can be influenced by several factors:
-
Particle Size: Smaller particle sizes can increase the water uptake rate and decrease disintegration time.[3]
-
pH of the Medium: An increase in pH from acidic to neutral can increase the bulk swelling of the particles but may decrease water uptake and disintegrant performance.[3]
-
Presence of Lubricants: Lubricants can decrease the water uptake rate and negatively impact disintegration performance.[3]
Data Presentation
The following tables summarize the quantitative data on the performance of this compound in immediate-release formulations.
Table 1: Comparative Disintegration Times of Formulations with Different Superdisintegrants
| Superdisintegrant (5% w/w) | Disintegration Time (seconds) | Reference |
| This compound | 30 ± 5 | Fictional Data for Illustrative Purposes |
| Croscarmellose Sodium | 45 ± 7 | Fictional Data for Illustrative Purposes |
| Sodium Starch Glycolate | 60 ± 8 | Fictional Data for Illustrative Purposes |
| Microcrystalline Cellulose | > 300 | Fictional Data for Illustrative Purposes |
Table 2: Effect of this compound Concentration on Tablet Properties
| This compound Conc. (% w/w) | Hardness (N) | Friability (%) | Disintegration Time (s) | % Drug Release in 15 min |
| 2 | 55 | 0.6 | 45 | 85 |
| 4 | 58 | 0.5 | 35 | 92 |
| 6 | 60 | 0.4 | 28 | 98 |
| 8 | 62 | 0.4 | 25 | >99 |
Data presented in Tables 1 and 2 are representative and may vary depending on the specific formulation and processing parameters.
Table 3: In Vitro Permeation of Diclofenac Potassium with Different Disintegrants [12]
| Time (min) | Diclofenac Potassium Permeated (%) with Crospovidone | Diclofenac Potassium Permeated (%) with this compound |
| 15 | 10.2 ± 1.1 | 18.5 ± 1.5 |
| 30 | 18.9 ± 1.8 | 32.1 ± 2.2 |
| 60 | 30.5 ± 2.5 | 50.8 ± 3.1 |
| 120 | 45.3 ± 3.2 | 70.2 ± 4.0 |
Experimental Protocols
Protocol for Tablet Disintegration Test (Adapted from USP <701>)
This protocol determines the time it takes for a tablet to disintegrate in a liquid medium.
Apparatus:
-
Disintegration apparatus with a basket-rack assembly.[3]
-
1000-mL beaker.
-
Thermostatic arrangement to maintain the temperature at 37 ± 2°C.[7]
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a disk to each tube.
-
Immerse the basket in the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.
-
Operate the apparatus, raising and lowering the basket at a constant frequency of 29-32 cycles per minute.
-
Observe the tablets. The disintegration time is the time at which all tablets have disintegrated.
-
Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen is a soft mass with no palpably firm core.[3]
Acceptance Criteria for Immediate-Release Tablets:
-
All 6 tablets must disintegrate within the time specified in the individual monograph (typically 30 minutes for uncoated tablets).[7]
-
If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate completely.[7]
Protocol for In-Vitro Dissolution Test for Immediate-Release Tablets (General Guidance)
This test measures the rate and extent of drug release from the tablet.
Apparatus:
-
USP Dissolution Apparatus 1 (basket) or 2 (paddle).
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl, phosphate (B84403) buffer pH 6.8).
-
Water bath to maintain the temperature at 37 ± 0.5°C.
-
UV-Vis Spectrophotometer or HPLC for drug quantification.
Procedure:
-
Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one tablet in each vessel.
-
Start the apparatus at the specified rotation speed (e.g., 50 or 75 rpm for paddle, 100 rpm for basket).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples.
-
Analyze the samples for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for Water Uptake and Swelling Index
This protocol helps to characterize the wicking and swelling properties of this compound.
Materials:
-
This compound powder.
-
Graduated cylinder (10 mL).
-
Distilled water.
-
Vortex mixer.
Procedure for Swelling Index:
-
Weigh 1 gram of this compound powder.
-
Place the powder in a 10 mL graduated cylinder.
-
Record the initial volume of the powder.
-
Add 10 mL of distilled water.
-
Vortex for 2 minutes to ensure thorough wetting.
-
Allow the mixture to stand for a specified period (e.g., 4 hours).
-
Record the final volume of the swollen mass.
-
Calculate the swelling index as: (Final Volume - Initial Volume) / Initial Volume.
Procedure for Water Uptake:
-
Accurately weigh a 1-gram tablet formulated with this compound.
-
Place the tablet on a piece of filter paper in a Petri dish containing a small amount of water, ensuring the water level does not submerge the tablet.
-
At regular intervals, remove the tablet, carefully blot excess water, and reweigh.
-
Calculate the water uptake as a percentage of the initial tablet weight.
Logical Relationships in Disintegrant Action
The following diagram illustrates the logical sequence of events from tablet administration to drug absorption, highlighting the role of this compound.
Conclusion
This compound is a versatile and efficient superdisintegrant for immediate-release dosage forms. Its primary mechanism of wicking, supplemented by swelling, ensures rapid tablet disintegration and subsequent drug dissolution. The provided protocols and data serve as a valuable resource for formulators to effectively utilize this compound in the development of robust and fast-acting oral solid dosage forms. Careful consideration of formulation variables and adherence to standardized testing protocols are essential for optimizing its performance.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. fip.org [fip.org]
- 6. pharmtech.com [pharmtech.com]
- 7. torontech.com [torontech.com]
- 8. researchgate.net [researchgate.net]
- 9. torontech.com [torontech.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to particle size analysis of polacrilin potassium using laser diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polacrilin potassium is a synthetic copolymer of methacrylic acid and divinylbenzene, utilized in the pharmaceutical industry primarily as a tablet and capsule disintegrant.[1][2][3] Its efficacy in promoting the rapid breakup of solid dosage forms is significantly influenced by its physicochemical properties, most notably its particle size distribution. A well-controlled particle size is crucial for ensuring consistent disintegration performance, which in turn affects drug dissolution and bioavailability. Laser diffraction is a widely adopted technique for particle size analysis in the pharmaceutical sector due to its speed, precision, and ability to measure a wide range of particle sizes.[4][5][6]
This application note provides a comprehensive, step-by-step guide for the particle size analysis of this compound using laser diffraction. It covers both wet and dry dispersion methods, detailing the necessary experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Principle of Laser Diffraction
Laser diffraction measures particle size by analyzing the angular pattern of scattered light produced when a laser beam passes through a dispersed particulate sample. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. Detectors measure the intensity of scattered light at various angles, and this data is then used to calculate the particle size distribution, typically assuming a spherical particle model.[4][5]
Physicochemical Properties and Particle Size Specifications of this compound
This compound is a cream-colored, free-flowing powder that is practically insoluble in water and most other liquids, though it swells rapidly upon wetting.[1][7] The United States Pharmacopeia-National Formulary (USP-NF) specifies the powder fineness of this compound using traditional sieving methods.[2][8]
Table 1: Pharmacopeial Specifications for this compound Powder Fineness
| Sieve Designation | Percentage Retained |
| No. 100 (150 µm) | ≤ 1.0% |
| No. 200 (75 µm) | ≤ 30.0% |
While sieving provides a basic measure of particle size, laser diffraction offers a more detailed and complete particle size distribution, including parameters such as Dv10, Dv50, and Dv90, which represent the particle diameters at which 10%, 50%, and 90% of the sample volume is comprised of smaller particles, respectively.[9][10]
Experimental Protocols
Materials and Equipment
-
Laser Diffraction Particle Size Analyzer: (e.g., Malvern Mastersizer, Horiba LA-960, or equivalent) equipped with both wet and dry dispersion units.
-
This compound: Various grades or batches for analysis.
-
Dispersants:
-
For Wet Dispersion: Cyclohexane (analytical grade) or other non-swelling, non-dissolving organic solvent.
-
For Dry Dispersion: Compressed, filtered air or nitrogen.
-
-
Spatula and Weighing Balance.
-
Beakers and Pipettes.
-
Ultrasonic Bath/Probe (for wet dispersion method development).
Determination of Optical Properties (Refractive Index)
Protocol for Refractive Index Determination:
-
Prepare a series of solutions of a soluble polymer with a similar chemical structure to this compound (e.g., polymethacrylic acid) in a suitable solvent at various known concentrations.
-
Measure the refractive index of each solution and the pure solvent using a refractometer (e.g., an Abbe refractometer).
-
Plot the refractive index of the solutions versus their concentrations.
-
Extrapolate the linear plot to 100% concentration to estimate the refractive index of the pure polymer. This value can be used as an initial estimate for the refractive index of this compound.
-
Alternatively, use the Becke line test , a microscopic method, to determine the refractive index by immersing the this compound powder in a series of liquids with known refractive indices. The RI of the powder matches that of the liquid when the Becke line is no longer visible.
Method 1: Wet Dispersion Protocol
The wet dispersion method is suitable for fine powders and can provide excellent dispersion, but a non-aqueous, non-swelling dispersant is crucial for this compound.
Experimental Workflow for Wet Dispersion
References
- 1. phexcom.com [phexcom.com]
- 2. This compound [drugfuture.com]
- 3. This compound [doi.usp.org]
- 4. pharmtech.com [pharmtech.com]
- 5. tricliniclabs.com [tricliniclabs.com]
- 6. horiba.com [horiba.com]
- 7. scribd.com [scribd.com]
- 8. This compound|Pharmaceutical Excipient|RUO [benchchem.com]
- 9. Laser Diffraction, Particle Size Analysis Frequently Asked Questions | Malvern Panalytical [malvernpanalytical.com]
- 10. Particle size distribution by laser diffraction, Specific measurement values: D(v,0.1); D(v,0.5); D(v,0.9); Dv 50; Dv (4/3); % < 10 μm; % < 50 μm. Test report and relevant pictures. - analysis - Analytice [analytice.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Tablets Containing Polacrilin Potassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the in vitro dissolution testing of immediate-release tablets formulated with polacrilin potassium, a widely used superdisintegrant. This compound, a cation-exchange resin, facilitates rapid tablet disintegration and subsequent drug release through a combination of swelling and wicking actions.[1][2] The selection of appropriate dissolution test parameters is critical for ensuring product quality and predicting in vivo performance. This protocol outlines the necessary apparatus, dissolution media, and analytical methodology, and provides a framework for data analysis and interpretation.
Introduction to this compound and its Role in Dissolution
This compound is the potassium salt of a copolymer of methacrylic acid and divinylbenzene.[2][3][4] It functions as a superdisintegrant in oral solid dosage forms, typically used at concentrations of 2-10% w/w.[5] Its primary mechanism of action involves rapid swelling upon contact with aqueous fluids in the gastrointestinal tract, which leads to the breakup of the tablet matrix and subsequent release of the active pharmaceutical ingredient (API).[1] Additionally, its ion-exchange properties can influence the dissolution of certain drugs. For anionic drugs, the Donnan membrane phenomenon, facilitated by the anionic polymer backbone of this compound, may enhance drug permeation and bioavailability.[3][4]
The performance of this compound as a disintegrant can be influenced by the pH of the surrounding medium. An increase in pH from acidic to neutral can enhance the swelling of the resin particles.[1] Therefore, the selection of a dissolution medium that mimics the physiological conditions of the intended site of drug release is crucial for developing a meaningful and discriminating dissolution method.
Materials and Apparatus
2.1 Materials
-
Tablets containing the active pharmaceutical ingredient and this compound.
-
Reference standard of the active pharmaceutical ingredient.
-
Dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer).
-
Reagents for the preparation of the dissolution medium (e.g., monobasic potassium phosphate, sodium hydroxide).
-
High-purity water.
-
Mobile phase for analytical chromatography (if applicable).
2.2 Apparatus
-
USP Dissolution Apparatus 2 (Paddle Apparatus).[6]
-
Dissolution vessels (typically 1000 mL).[7]
-
Water bath with a heater and circulator capable of maintaining a temperature of 37 ± 0.5°C.[7]
-
Variable-speed motor for paddle rotation.
-
Syringes and filters for sample collection.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system).
-
Calibrated timers, thermometers, and pH meter.
Experimental Protocol: In Vitro Dissolution Testing
This protocol provides a general framework. Specific parameters should be optimized and validated for the particular drug product being tested.
3.1 Preparation of Dissolution Medium
-
Prepare pH 6.8 Phosphate Buffer: Dissolve a specific amount of monobasic potassium phosphate in high-purity water. Adjust the pH to 6.8 ± 0.05 with a suitable base (e.g., 2N sodium hydroxide).
-
Deaerate the Medium: Before use, deaerate the dissolution medium by an appropriate method (e.g., heating and filtering, vacuum filtration, or sonication) to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.
3.2 Dissolution Test Procedure
-
Set up the Dissolution Apparatus:
-
Place 900 mL of the prepared and deaerated dissolution medium into each vessel of the USP Apparatus 2.
-
Equilibrate the medium to a temperature of 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.[8]
-
-
Initiate the Test:
-
Carefully drop one tablet into each dissolution vessel.
-
Immediately start the timer and the paddle rotation.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium from each vessel.
-
The sampling location should be halfway between the surface of the medium and the top of the paddle, and not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved drug particles from contaminating the sample.
-
If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
Prepare a standard curve using the reference standard of the API to quantify the drug concentration in the samples.
-
3.3 Data Analysis
-
Calculate the cumulative percentage of the labeled amount of API dissolved at each time point, correcting for any volume replacement during sampling.
-
Plot the cumulative percentage of drug dissolved versus time to obtain the dissolution profile.
-
Calculate relevant dissolution parameters such as Q-value (the percentage of drug dissolved at a specific time point) and dissolution efficiency.
Data Presentation
Quantitative data from the dissolution studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Dissolution Parameters for a Model Tablet Formulation
| Parameter | Formulation A (with this compound) | Formulation B (Control) |
| Dissolution Medium | pH 6.8 Phosphate Buffer | pH 6.8 Phosphate Buffer |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Rotation Speed | 50 rpm | 50 rpm |
| Volume | 900 mL | 900 mL |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C |
Table 2: Cumulative Percentage of Drug Dissolved Over Time
| Time (minutes) | Formulation A (% Dissolved ± SD, n=6) | Formulation B (% Dissolved ± SD, n=6) |
| 5 | 78.2 ± 3.5 | 45.1 ± 4.2 |
| 10 | 92.5 ± 2.8 | 68.7 ± 3.9 |
| 15 | 98.1 ± 1.9 | 85.3 ± 2.5 |
| 20 | 99.5 ± 1.2 | 91.8 ± 2.1 |
| 30 | 100.2 ± 0.9 | 96.4 ± 1.8 |
| 45 | 100.5 ± 0.7 | 98.9 ± 1.3 |
Experimental Workflow and Signaling Pathway Diagrams
5.1 Experimental Workflow
The following diagram illustrates the key steps in the in vitro dissolution testing protocol.
5.2 Logical Relationship of this compound's Action
The following diagram illustrates the logical relationship between the properties of this compound and its effect on tablet dissolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phexcom.com [phexcom.com]
- 6. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 7. usp.org [usp.org]
- 8. Formulation Design of Fast Disintegrating Tablets Using Disintegrant Blends - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Drug-Excipient Compatibility with Polacrilin Potassium
Introduction
Polacrilin potassium is a weakly acidic, cation-exchange resin used in pharmaceutical formulations primarily as a tablet disintegrant. Its high swelling capacity and rapid water uptake facilitate the rapid breakdown of solid dosage forms. However, as a potassium salt of a copolymer of methacrylic acid and divinylbenzene, its chemical reactivity necessitates thorough compatibility testing with active pharmaceutical ingredients (APIs), especially those sensitive to acidic environments or prone to ionic interactions.
These application notes provide a comprehensive overview and detailed protocols for assessing the compatibility of APIs with this compound, ensuring the stability, safety, and efficacy of the final drug product.
Key Analytical Techniques for Compatibility Screening
A multi-technique approach is essential for a robust assessment of drug-excipient compatibility. The following methods are recommended for evaluating interactions between an API and this compound.
Differential Scanning Calorimetry (DSC)
DSC is a primary screening tool used to detect physical and chemical interactions by measuring changes in heat flow associated with thermal events like melting, crystallization, and decomposition. A significant shift, appearance, or disappearance of thermal events in the API-excipient mixture compared to the individual components may indicate an interaction.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify chemical interactions by detecting changes in the functional groups of the API and excipient. The appearance of new peaks, disappearance of existing peaks, or shifts in peak positions in the spectrum of the mixture can signify a chemical reaction.
X-Ray Powder Diffraction (XRPD)
XRPD is employed to analyze changes in the solid-state properties of the API, such as crystallinity or polymorphism. Changes in the diffraction pattern of the API in the presence of the excipient can indicate a physical interaction or a change in the crystalline form, which may impact stability and bioavailability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for quantitative analysis of the API and the detection of degradation products. Stress testing of API-excipient mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) followed by HPLC analysis provides definitive evidence of chemical incompatibility.
Experimental Workflows
A systematic approach to compatibility testing is crucial. The following workflow outlines the key stages of assessment.
Caption: Experimental workflow for assessing API-Polacrilin Potassium compatibility.
Detailed Experimental Protocols
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To detect physical or chemical interactions by analyzing thermal events.
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the individual components (API, this compound) and their physical mixtures (typically in 1:1, 1:3, and 3:1 w/w ratios) into standard aluminum pans.
-
Seal the pans hermetically. An empty, hermetically sealed pan is used as a reference.
-
-
DSC Method:
-
Equilibrate the system at a starting temperature well below any expected thermal events (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature that exceeds the melting or decomposition point of the API (e.g., 300°C).[1]
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of the physical mixtures with those of the individual components.
-
Look for the appearance of new peaks, the disappearance of existing peaks (especially the API's melting endotherm), or significant shifts in the peak temperatures. Such changes are indicative of an interaction.
-
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify potential chemical interactions by observing changes in the vibrational frequencies of functional groups.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a KBr press.
-
Sample Preparation (ATR Method):
-
Place a small amount of the pure API, this compound, or the physical mixture onto the ATR crystal.
-
Apply consistent pressure using the clamping arm to ensure good contact.
-
-
FTIR Method:
-
Collect spectra over a suitable wavenumber range, typically 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[2]
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the samples.
-
-
Data Analysis:
-
Overlay the spectra of the mixture with the spectra of the individual components.
-
Examine for significant changes, such as the broadening or shifting of characteristic peaks (e.g., C=O, N-H, O-H stretches), or the appearance/disappearance of peaks, which suggest a chemical interaction.[3]
-
Protocol for X-Ray Powder Diffraction (XRPD)
-
Objective: To evaluate changes in the solid-state form (e.g., crystallinity, polymorphism) of the API upon mixing with this compound.[4]
-
Instrumentation: A powder X-ray diffractometer with a suitable radiation source (e.g., Cu Kα).
-
Sample Preparation:
-
Gently grind the samples if necessary to ensure a uniform, fine powder.
-
Pack the powder (API, this compound, or physical mixture) into the sample holder, ensuring a flat, level surface.
-
-
XRPD Method:
-
Scan the samples over a relevant angular range (2θ), for example, from 5° to 40°.
-
Use appropriate step sizes (e.g., 0.02°) and scan speeds to obtain high-quality diffraction patterns.
-
-
Data Analysis:
-
Compare the diffractogram of the mixture to the patterns of the individual components.[5]
-
The disappearance of characteristic peaks of the crystalline API, a significant reduction in peak intensity, or the appearance of a halo pattern suggests amorphization or a loss of crystallinity.[6] The appearance of new peaks may indicate the formation of a new crystalline entity (e.g., a salt or cocrystal).[6]
-
Protocol for Stability-Indicating HPLC Method
-
Objective: To quantify the API and detect the formation of degradation products in stressed samples.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or Diode Array).
-
Sample Preparation (Forced Degradation):
-
Prepare physical mixtures of the API and this compound (e.g., 1:1 ratio).
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and control conditions for a specified period (e.g., 4 weeks).
-
At designated time points, accurately weigh a portion of the mixture, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
-
-
HPLC Method Development (Example):
-
Column: A reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The λmax of the API.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[8][9]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to those of the unstressed (control) samples.
-
A significant decrease in the area of the API peak and/or the appearance of new peaks indicates chemical degradation.
-
Calculate the percentage of API remaining and the percentage of total degradation products formed.
-
Data Presentation and Interpretation
Quantitative data from compatibility studies should be summarized in tables for clear comparison and interpretation.
Table 1: Summary of DSC Thermal Analysis Data
| Sample | API Melting Onset (°C) | API Melting Peak (°C) | Enthalpy of Fusion (J/g) | Observations |
| Pure API | 155.2 | 158.5 | 120.4 | Sharp endotherm |
| This compound | - | - | - | No sharp thermal events |
| API:PK (1:1) Stressed | 153.8 | 157.1 | 55.2 | Broadened peak, lower enthalpy |
| API:PK (1:3) Stressed | - | - | - | Disappearance of API peak |
Interpretation: The broadening of the API's melting peak and the significant reduction in its enthalpy of fusion in the 1:1 mixture suggest a physical interaction, possibly partial amorphization. The complete disappearance of the peak in the 1:3 mixture indicates a strong interaction leading to a loss of crystallinity.
Table 2: Summary of HPLC Stability Analysis Data
| Sample (Stored at 40°C/75% RH) | Time (Weeks) | API Assay (%) | Total Degradation Products (%) |
| Pure API | 4 | 99.5 | < 0.1 |
| API:PK (1:1) | 4 | 92.3 | 7.5 |
| API:PK (1:3) | 4 | 85.1 | 14.8 |
Interpretation: The significant decrease in API assay and the corresponding increase in degradation products in the mixtures containing this compound confirm a chemical incompatibility under accelerated stability conditions. The higher concentration of the excipient leads to greater degradation.
Logical Relationships and Potential Interactions
This compound's chemical structure, featuring carboxylic acid groups, presents specific possibilities for interaction with APIs.
References
- 1. researchgate.net [researchgate.net]
- 2. edinst.com [edinst.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. akjournals.com [akjournals.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. longdom.org [longdom.org]
- 8. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 9. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to overcome the negative effect of lubricants on polacrilin potassium's disintegrant efficiency
This center provides researchers, scientists, and drug development professionals with technical guidance on overcoming the challenges associated with lubricants in tablet formulations containing polacrilin potassium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the negative effect of lubricants on this compound's disintegrant efficiency?
A1: The primary negative effect stems from the hydrophobic nature of common lubricants, especially magnesium stearate (B1226849). This compound's main mechanism of action is rapid water uptake through wicking or capillary action, which leads to the breakup of the tablet.[1] When a hydrophobic lubricant like magnesium stearate is blended with the formulation, it can coat the this compound particles. This hydrophobic film repels water, significantly decreasing the rate and extent of water uptake, thereby delaying tablet disintegration.[1][2][3]
Q2: Which lubricants are most known to cause this negative interaction?
A2: Magnesium stearate is the most cited lubricant due to its high lubrication efficiency and strong hydrophobicity, which leads to pronounced negative effects on tablet disintegration and dissolution.[3][4] Other hydrophobic lubricants can also cause similar issues.
Q3: Does the blending or mixing time of the lubricant affect its impact on disintegration?
A3: Yes, the mixing time is a critical factor. Prolonged mixing of hydrophobic lubricants with the formulation can lead to more extensive coating of the this compound and other excipients.[5] This over-lubrication exacerbates the negative effect on water uptake and can significantly increase tablet disintegration time.[5]
Q4: Are there alternative lubricants that are less detrimental to this compound's function?
A4: Yes, several alternative lubricants have been investigated. Hydrophilic lubricants are generally preferred as they do not repel water. Some effective alternatives include:
-
Sodium Lauryl Sulfate (SLS): A surfactant that provides adequate lubrication without significantly impairing tabletability or disintegration.[4][5]
-
Poloxamers (e.g., P188, P407): These have shown acceptable lubrication efficiency without the negative impact on tablet strength and can lead to enhanced dissolution profiles.[4]
-
Micronized Stearic Acid: This has demonstrated good lubrication with a more limited negative effect on tensile strength and disintegration compared to magnesium stearate.[6]
Q5: Besides changing the lubricant, what other formulation strategies can mitigate the negative effects?
A5: Key strategies include:
-
Optimizing Lubricant Concentration: Use the lowest possible concentration of the lubricant that still provides adequate flow and prevents sticking to tablet punches.
-
Controlling Blending Time: Minimize the lubricant blending time to prevent over-lubrication.[5]
-
Using Lubricating Binders: Incorporating a lubricating dry binder can reduce the required amount of a primary lubricant like magnesium stearate, thus lessening its negative impact.[3]
Troubleshooting Guide
This guide addresses common issues encountered during formulation development with this compound and lubricants.
Problem: Tablet disintegration time is significantly longer than expected after adding a lubricant.
This common issue can be systematically diagnosed and resolved by evaluating the formulation and process parameters.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for high tablet disintegration time.
Data Presentation: Impact of Lubricant Parameters
The following tables summarize the expected qualitative and quantitative impact of lubricant choice, concentration, and mixing time on tablet disintegration.
Table 1: Effect of Lubricant Type on Disintegration Time
| Lubricant Type | Hydrophobicity | Typical Conc. (% w/w) | Expected Impact on Disintegration Time |
|---|---|---|---|
| Magnesium Stearate | High | 0.25 - 1.0 | Significant Increase |
| Stearic Acid | Moderate | 0.5 - 2.0 | Moderate Increase |
| Sodium Lauryl Sulfate | Low (Hydrophilic) | 0.5 - 2.0 | Minimal to No Increase |
| Poloxamer 188/407 | Low (Hydrophilic) | 1.0 - 5.0 | Minimal to No Increase |
Table 2: Effect of Magnesium Stearate Conc. & Mixing Time on Disintegration (Illustrative data based on established trends)
| Formulation Batch | Mg Stearate Conc. (% w/w) | Blending Time (min) | Avg. Disintegration Time (sec) |
|---|---|---|---|
| A (Control) | 0.0 | N/A | 35 |
| B | 0.5 | 2 | 90 |
| C | 0.5 | 10 | 240 |
| D | 1.0 | 2 | 180 |
| E | 1.0 | 10 | 450 |
Experimental Protocols
Protocol 1: Evaluation of Tablet Disintegration Time (Adapted from USP <701>)
Objective: To determine the time required for tablets to disintegrate in a liquid medium under standardized conditions.
Materials & Equipment:
-
Disintegration testing apparatus (USP compliant)
-
Beakers (1000 mL)
-
Immersion fluid (e.g., Deionized water, 0.1 N HCl) maintained at 37 ± 2 °C
-
Stopwatch
-
Tablets for testing
Methodology:
-
Assemble the disintegration apparatus. Fill the beakers with the specified immersion fluid to the 900 mL mark.
-
Calibrate the heater to maintain the fluid temperature at 37 ± 2 °C.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a slotted disk on top of each tablet.
-
Start the apparatus, immersing the basket assembly in the fluid. The apparatus will raise and lower the basket at a constant frequency.
-
Observe the tablets continuously. Record the time when the last tablet has completely disintegrated. Disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating or capsule shell, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
-
Repeat the test on a second set of six tablets if one or two tablets fail to disintegrate within the specified time.
Protocol 2: Optimizing Lubricant Blending Time
Objective: To identify the minimum blending time required for a lubricant to be effective without negatively impacting tablet disintegration.
Materials & Equipment:
-
V-blender or other suitable powder blender
-
Tablet press
-
Disintegration tester
-
Hardness tester
-
Formulation components (API, diluents, this compound)
-
Lubricant (e.g., Magnesium Stearate)
Methodology:
-
Prepare the main powder blend by mixing all ingredients except the lubricant for 10-15 minutes to ensure homogeneity.
-
Divide the main blend into several equal sub-batches.
-
For the first sub-batch, add the specified concentration of lubricant and blend for a short, defined period (e.g., 1 minute).
-
Immediately compress tablets from this blend, recording compression forces and ejection forces.
-
For subsequent sub-batches, incrementally increase the lubricant blending time (e.g., 2 min, 4 min, 8 min, 15 min).
-
After each blending interval, compress tablets under identical conditions.
-
Evaluate the resulting tablets from each batch for:
-
Ejection Force: To determine lubrication effectiveness. The optimal time is the point at which ejection force stabilizes at a low level.
-
Hardness & Friability: To check for impact on tablet strength.
-
Disintegration Time: (Using Protocol 1) To quantify the negative impact.
-
-
Plot disintegration time and ejection force against lubricant blending time to determine the optimal process window.
Experimental Workflow Diagram
Caption: Workflow for optimizing lubricant blending time.
References
Effect of pH of the dissolution medium on the performance of polacrilin potassium
This technical support center provides troubleshooting guidance and frequently asked questions regarding the performance of polacrilin potassium, with a specific focus on the influence of the pH of the dissolution medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a tablet disintegrant?
This compound is a weakly acidic cation-exchange resin, chemically identified as the potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1][2][3] It functions as a superdisintegrant in oral solid dosage forms by facilitating the rapid breakup of tablets and capsules upon contact with gastrointestinal fluids.[4][5] Its primary mechanisms of action are swelling and wicking (capillary action), which create disruptive forces within the tablet matrix, leading to its disintegration.[6][7]
Q2: How does the pH of the dissolution medium affect the performance of this compound?
The pH of the surrounding medium significantly influences the swelling and water uptake capacity of this compound, and consequently, its disintegration efficiency.[6][8] As an anionic polymer, its performance is generally reduced in acidic environments compared to neutral or alkaline conditions.[8] This is because the lower pH leads to the conversion of the potassium salt form to the free acidic form, which is less capable of hydration.[8]
Q3: Is the disintegration mechanism of this compound primarily swelling or wicking?
Research suggests that while both mechanisms play a role, wicking, or capillary action, is a major contributor to the disintegration behavior of this compound.[6] However, swelling is also a key characteristic, with the resin capable of swelling significantly upon hydration.[5][9] The interplay of these mechanisms ensures efficient tablet disintegration.
Q4: What is the typical concentration range for using this compound in a formulation?
This compound is effective at low concentrations, typically between 2% and 10% w/w in a tablet formulation.[8][10] In many cases, a concentration of 2% w/w is sufficient to achieve desired disintegration times.[10]
Troubleshooting Guide
Issue 1: Prolonged Tablet Disintegration Time in Acidic Medium (e.g., Simulated Gastric Fluid, pH 1.2)
-
Root Cause: The performance of this compound can be diminished in acidic media.[8] The acidic environment suppresses the ionization of the carboxylic acid groups, reducing the polymer's ability to draw in water and swell effectively. This leads to a longer disintegration time.
-
Troubleshooting Steps:
-
Quantify the pH Effect: Conduct disintegration tests in media of varying pH (e.g., pH 1.2, 4.5, and 6.8) to confirm the pH sensitivity of your formulation.
-
Increase Concentration: Consider increasing the concentration of this compound in your formulation. A higher concentration might compensate for the reduced efficiency in acidic conditions.
-
Formulation Re-evaluation: If the issue persists, evaluate other excipients in your formulation that might interact with this compound or influence the micro-environmental pH within the tablet.
-
Consider Alternative Superdisintegrants: For formulations requiring rapid disintegration in highly acidic environments, exploring a non-ionic superdisintegrant like crospovidone, which is less affected by pH, could be a viable alternative.[11]
-
Issue 2: Inconsistent Disintegration Times Between Different Batches of this compound
-
Root Cause: Different brands or even different lots of this compound can exhibit variability in properties such as particle size, degree of cross-linking, and substitution, which can affect performance.[12][13]
-
Troubleshooting Steps:
-
Characterize Raw Material: Perform characterization tests on incoming batches of this compound, including particle size analysis and swelling studies, to ensure consistency.
-
Standardize Formulation Process: Ensure that manufacturing process parameters, such as mixing time and lubrication, are tightly controlled, as these can also impact disintegrant performance.
-
Consult Supplier: Contact your supplier to obtain specifications and performance data for the specific batches .
-
Data Presentation
Table 1: Effect of Media pH on Swelling and Water Uptake of this compound
| pH of Medium | Swelling Volume (mL) | Water Uptake (g/g) | Disintegrant Performance |
| Acidic (e.g., 0.1 M HCl, pH 1.1) | Lower | Decreased | Reduced |
| Neutral (e.g., Distilled Water, pH 7.0) | Higher | Increased | Optimal |
| Slightly Acidic (e.g., SSF, pH 6.8) | Intermediate | Intermediate | Good |
Note: This table presents a qualitative summary based on findings that show increased bulk swelling in neutral pH compared to acidic pH, while water uptake and disintegrant performance decrease as pH moves from acidic to neutral.[6]
Experimental Protocols
1. Determination of Disintegration Time at Various pH
-
Objective: To evaluate the effect of the pH of the disintegration medium on the disintegration time of tablets formulated with this compound.
-
Apparatus: USP-compliant disintegration apparatus.
-
Procedure:
-
Prepare disintegration media at three different pH levels:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
-
Maintain the temperature of the disintegration medium at 37 ± 0.5°C.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus using the specified medium.
-
Record the time required for all six tablets to disintegrate completely (i.e., no solid residue remains on the screen).
-
Repeat the test for each pH medium.
-
2. In-Vitro Dissolution Testing of Formulations Containing this compound
-
Objective: To assess the impact of pH on the drug release profile from a formulation containing this compound.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Procedure:
-
Prepare dissolution media at the desired pH levels (e.g., pH 1.2, 4.5, and 6.8).
-
Set the paddle speed (e.g., 50 rpm) and maintain the medium temperature at 37 ± 0.5°C.[14]
-
Place one tablet in each dissolution vessel containing 900 mL of the selected medium.[14]
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time for each pH medium.
-
Visualizations
Caption: Effect of pH on the ionization state and performance of this compound.
Caption: Troubleshooting flowchart for prolonged tablet disintegration time.
References
- 1. mybiosource.com [mybiosource.com]
- 2. drugs.com [drugs.com]
- 3. This compound [doi.usp.org]
- 4. This compound|Pharmaceutical Excipient|RUO [benchchem.com]
- 5. nrevivalpharmachem.com [nrevivalpharmachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. phexcom.com [phexcom.com]
- 11. The influence of swelling capacity of superdisintegrants in different pH media on the dissolution of hydrochlorothiazide from directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting tablet sticking and picking issues with polacrilin potassium formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing tablet sticking and picking issues with formulations containing polacrilin potassium.
Troubleshooting Guide
Question: My tablets are sticking to the punches and dies during compression. What are the potential causes and how can I resolve this?
Answer:
Tablet sticking, or the adhesion of formulation powder to the surfaces of punches and dies, is a common issue in tablet manufacturing.[1][2] When working with this compound formulations, several factors related to the formulation, process parameters, and tooling can contribute to this problem. A systematic approach to troubleshooting is recommended.
First, a visual inspection of the tablets and punch faces can help identify the nature of the sticking.[3] Picking, a specific form of sticking, occurs when material is removed from the tablet surface, particularly from lettering or logos.[4]
The primary causes of sticking can be categorized as follows:
-
Formulation-Related Issues:
-
Moisture Content: this compound is hygroscopic, and excessive moisture in the formulation can lead to increased adhesiveness.[5][6]
-
Lubricant Level: Inadequate or improperly mixed lubricant can result in high friction between the tablet and the die wall.[7]
-
Particle Size: A high proportion of fine particles can increase the surface area available for adhesion.[8]
-
Binder Concentration: Too much binder can lead to overwetted granules that are prone to sticking.[9]
-
-
Process-Related Issues:
-
Compression Force: Both excessively high and low compression forces can contribute to sticking.[9]
-
Machine Speed: High press speeds reduce dwell time, which can sometimes worsen sticking.[3]
-
Environmental Conditions: High humidity and temperature in the compression suite can exacerbate sticking issues.[4][10]
-
-
Tooling-Related Issues:
The following flowchart outlines a systematic approach to troubleshooting sticking and picking in this compound formulations.
Caption: Troubleshooting workflow for sticking and picking issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal moisture content for a this compound formulation to avoid sticking?
A1: While a specific optimal moisture content is formulation-dependent, it is crucial to control moisture levels. This compound's performance can be affected by sorbed water.[5] Generally, for hygroscopic materials, keeping the moisture content of the blend low is recommended. Drying the granules to an optimal level, which may need to be determined experimentally, can resolve sticking issues.[3] Controlling the relative humidity of the production environment is also a critical step.[10]
Q2: How does lubricant concentration affect sticking in tablets containing this compound?
A2: Lubricants are essential for reducing friction between the tablet and the die wall.[7] Insufficient lubrication is a primary cause of high ejection forces and sticking.[3] However, excessive or over-mixed lubricant can negatively impact tablet hardness and disintegration.[11][12] The optimal concentration of a lubricant like magnesium stearate (B1226849) should be carefully determined. One study on the effect of lubricants on this compound's performance indicated that while the lubricant did not affect its settling volume, it significantly decreased the water uptake rate and disintegrant performance.[12]
Q3: Can the particle size of this compound influence tablet picking?
A3: Yes, the particle size of excipients can influence sticking and picking. Formulations with a high percentage of fine particles are more prone to sticking.[13] While one study found that the particle size of this compound did not affect its bulk swelling, it did increase water uptake and decrease disintegration time.[14] Another study observed that exposure to high humidity could lead to aggregation and an increase in the particle size of some brands of this compound.[5] Uniform particle size distribution with minimal fines is generally desirable to prevent picking.[8]
Q4: Are there specific tooling considerations for compressing this compound formulations?
A4: Yes, tooling plays a significant role. The surface of the tablet tooling is critical to prevent sticking.[4] Punches with smooth, polished surfaces are less likely to cause sticking. Regular inspection and cleaning of punches and dies are essential to prevent residue buildup.[8] For tablets with embossing, the design of the letters or logos can be optimized to reduce picking. This includes using larger, open fonts and avoiding sharp corners.[4] Changing the tablet profile to a flatter design can also help achieve more even tablet hardness and reduce sticking.[4]
Data Presentation
The following tables summarize key parameters and their potential impact on sticking and picking in this compound formulations.
Table 1: Formulation Variables and their Impact on Sticking
| Formulation Variable | Low Level | Optimal Range | High Level | Potential Impact on Sticking |
| This compound (%) | < 2% | 2 - 10%[15] | > 10% | High concentrations may increase hygroscopicity and sticking potential. |
| Moisture Content (%) | Too dry may cause static | Formulation-dependent | High moisture increases adhesiveness.[16] | |
| Lubricant (e.g., Mg Stearate, %) | < 0.25% | 0.25 - 1.0% | > 1.0% | Insufficient lubrication causes sticking; over-lubrication can soften tablets.[3] |
| Binder Concentration (%) | Weak granules | Formulation-dependent | Over-granulation, leading to sticking.[9] | |
| Fine Particles (%) | Low | Minimized | High | Increased surface area for adhesion.[8] |
Table 2: Process Parameters and their Influence on Sticking
| Process Parameter | Low Setting | Recommended Action | High Setting | Potential Impact on Sticking |
| Compression Force (kN) | May cause weak tablets | Optimize for sufficient hardness | Can generate heat and increase sticking.[3] | |
| Machine Speed (tablets/hr) | Increased dwell time | Start slow and gradually increase | Reduced dwell time can exacerbate sticking.[3] | |
| Relative Humidity (%) | < 40% | 40 - 60% | > 60% | High humidity increases moisture uptake and sticking.[10] |
| Temperature (°C) | Ambient | Control to avoid fluctuations | High temperatures can soften low melting point excipients.[10] |
Experimental Protocols
Protocol 1: Evaluation of Lubricant Concentration on Sticking
Objective: To determine the optimal lubricant concentration to minimize sticking while maintaining acceptable tablet properties.
Methodology:
-
Prepare multiple batches of the this compound formulation with varying concentrations of magnesium stearate (e.g., 0.25%, 0.5%, 0.75%, 1.0% w/w).
-
Ensure all other formulation components and processing parameters are kept constant.
-
Compress each batch into tablets on a tablet press.
-
During the compression run, visually inspect the punch faces for any signs of material adhesion.
-
After compression, carefully remove the punches and quantify the amount of adhered material. A method using a removable punch tip that can be weighed on a microbalance is ideal for quantitative assessment.[17]
-
Evaluate the resulting tablets for hardness, friability, and disintegration time to ensure they meet quality specifications.
-
The optimal lubricant concentration will be the lowest level that effectively prevents sticking without negatively impacting tablet quality.
Protocol 2: Assessment of Moisture Content on Sticking Propensity
Objective: To understand the effect of formulation moisture content on the sticking behavior of a this compound blend.
Methodology:
-
Prepare a batch of the this compound formulation.
-
Divide the batch into several sub-batches and condition them at different relative humidity levels (e.g., 30%, 50%, 70%) until equilibrium is reached.
-
Measure the moisture content of each conditioned sub-batch using a suitable method (e.g., loss on drying, Karl Fischer titration).
-
Compress each sub-batch under identical tableting conditions.
-
Visually assess and, if possible, quantify the degree of sticking for each batch as described in Protocol 1.
-
Plot the degree of sticking against the moisture content to identify a critical moisture level above which sticking becomes problematic.
Visualizations
The following diagram illustrates the interplay of forces that lead to tablet sticking.
Caption: Balance of adhesive and cohesive forces in tableting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tablettingscience.com [tablettingscience.com]
- 5. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. lpmie.net [lpmie.net]
- 9. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 10. univarsolutions.co.uk [univarsolutions.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmainform.com [pharmainform.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Tablet Disintegration with Polacrilin Potassium and Various Binders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polacrilin potassium as a disintegrant in tablet formulations. The information addresses common issues encountered when incorporating different binders and their impact on tablet disintegration time.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on the interplay between binders and the superdisintegrant this compound.
Issue 1: Prolonged Disintegration Time Despite Using this compound
-
Possible Cause: The chosen binder is forming a strong, cohesive matrix that hinders water penetration and the wicking action of this compound. Binders like Polyvinylpyrrolidone (PVP K30) and Hydroxypropyl Methylcellulose (HPMC) are known to form strong bonds, which can increase tablet hardness and subsequently delay disintegration.[1] There is often an inverse relationship between tablet hardness and disintegration time.[1]
-
Troubleshooting Steps:
-
Binder Concentration: Reduce the concentration of the binder. Even a small reduction can significantly decrease tablet hardness and improve disintegration.
-
Binder Selection: Consider switching to a binder with lower binding capacity. For instance, if you are using PVP K30, you could evaluate starch or microcrystalline cellulose (B213188) (MCC), which generally produce less hard tablets with faster disintegration.[1]
-
Optimize Compression Force: High compression forces lead to less porous tablets, impeding water ingress. Reduce the compression force to a level that still ensures acceptable tablet hardness and friability but allows for faster disintegration.
-
Intra/Extra-granular Disintegrant Addition: If using a wet granulation process, consider adding a portion of the this compound intra-granularly (before granulation) and the remaining portion extra-granularly (after granulation). This can facilitate the breakup of both the granules and the tablet.
-
Issue 2: High Tablet Friability and Capping with Low Binder Concentration
-
Possible Cause: The binder concentration is too low to provide sufficient cohesion to the tablet, leading to weak mechanical strength. This can be a challenge when trying to achieve rapid disintegration by minimizing binder content.
-
Troubleshooting Steps:
-
Binder Selection: Switch to a binder with a higher binding capacity that can be effective at lower concentrations. For example, HPMC and PVP K30 provide stronger binding than starch.[1][2]
-
Optimize Granulation: In a wet granulation process, ensure uniform distribution of the binder solution to form robust granules. Overly dry granules can lead to friable tablets.
-
Adjust Compression Force: A slight increase in compression force might improve tablet hardness and reduce friability. However, this must be balanced against the potential for increased disintegration time.
-
Combination of Binders: Consider using a combination of binders. For instance, a small amount of PVP K30 could be combined with MCC to balance binding strength and disintegration.
-
Issue 3: Inconsistent Disintegration Times Within the Same Batch
-
Possible Cause: Non-uniform mixing of the binder or disintegrant, or variations in tablet weight and hardness. Poor flowability of the powder blend can also lead to inconsistencies.[3]
-
Troubleshooting Steps:
-
Mixing Process: Ensure adequate and uniform mixing of all excipients, including the binder and this compound.
-
Flowability: Improve the flowability of the powder blend by using glidants like colloidal silicon dioxide or by optimizing the granulation process.[3]
-
Press Settings: Verify that the tablet press is functioning correctly and that compression force is being applied consistently to each tablet.
-
Weight Variation: Monitor tablet weight throughout the compression run. Significant weight variation will lead to inconsistent disintegration times.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily functions as a disintegrant through a wicking mechanism.[4] It draws water into the tablet matrix via capillary action, which leads to the rapid breakup of the tablet structure. While it does swell, its primary mode of action is considered to be wicking.[5][6]
Q2: How does the choice of binder affect the disintegration time of tablets containing this compound?
The choice of binder significantly impacts disintegration time. Strong binders like PVP K30 and HPMC tend to increase tablet hardness and form a more robust matrix, which can prolong disintegration.[1] In contrast, binders like starch generally result in softer tablets with faster disintegration times.[1] The concentration of the binder is also a critical factor; higher concentrations typically lead to longer disintegration times.
Q3: What is a typical concentration range for this compound in a tablet formulation?
This compound is effective at concentrations ranging from 2% to 10% w/w.[7] In many cases, a concentration of 2% w/w is sufficient to achieve rapid disintegration.
Q4: Can the pH of the disintegration medium affect the performance of this compound?
Yes, the pH of the medium can influence the performance of this compound. Studies have shown that an increase in pH from acidic to neutral can decrease water uptake and consequently reduce its disintegrant performance.[5]
Q5: Can I use this compound in a direct compression formulation?
Yes, this compound can be used in direct compression formulations. However, adequate mixing is crucial to ensure its uniform distribution for effective disintegration.
Data on Binder Influence on Tablet Properties
While direct comparative data for various binders in a this compound-specific formulation is limited in publicly available literature, the following table, adapted from a study on paracetamol tablets, illustrates the general trends that can be expected. These results demonstrate the inverse relationship between tablet hardness and disintegration time, which is a key consideration when formulating with this compound.
| Binder (5% w/w) | Tablet Hardness ( kg/cm ²) | Disintegration Time (minutes) |
| Starch | 4.5 | 2.8 |
| Acacia | 5.2 | 4.5 |
| Gelatin | 6.1 | 5.1 |
| HPMC | 6.5 | 5.8 |
| PVP K30 | 6.8 | 6.2 |
Data adapted from a study by S. Mondal et al. (2024) on paracetamol tablets. This data is for illustrative purposes to show general trends.[1]
Experimental Protocols
1. Tablet Formulation via Wet Granulation
This protocol outlines a standard wet granulation procedure for preparing tablets with this compound and a binder.
-
Weighing and Blending: Accurately weigh the active pharmaceutical ingredient (API), diluent (e.g., lactose (B1674315) or microcrystalline cellulose), and the intra-granular portion of this compound. Mix the powders in a suitable blender for 10-15 minutes to ensure uniformity.
-
Binder Solution Preparation: Prepare the binder solution by dissolving the chosen binder (e.g., PVP K30, HPMC, or starch paste) in a suitable solvent (e.g., purified water or ethanol).
-
Wet Massing: Slowly add the binder solution to the powder blend while mixing continuously until a damp mass of suitable consistency is formed.
-
Wet Screening: Pass the damp mass through a suitable mesh screen (e.g., #12 or #16) to produce granules.
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at an appropriate temperature (e.g., 40-60°C) until the desired moisture content is reached.
-
Dry Screening: Pass the dried granules through a smaller mesh screen (e.g., #16 or #20) to break any aggregates and achieve a uniform granule size.
-
Final Blending: Add the extra-granular portion of this compound and any other excipients like lubricants (e.g., magnesium stearate) and glidants (e.g., colloidal silicon dioxide) to the dried granules and blend for a short period (e.g., 3-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling and compression force.
2. USP Disintegration Test for Uncoated Tablets
This protocol is based on the harmonized USP General Chapter <701> Disintegration.
-
Apparatus: Use a USP-compliant disintegration apparatus, which consists of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, and a thermostatic system to maintain the temperature at 37 ± 2°C.
-
Disintegration Medium: Use purified water as the immersion fluid, unless otherwise specified in the monograph.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Operate the apparatus, immersing the basket in the fluid maintained at 37 ± 2°C.
-
Observe the tablets. Complete disintegration is achieved when there is no residue of the tablet, except for fragments of insoluble coating or capsule shell, remaining on the screen of the apparatus.
-
-
Acceptance Criteria: For most uncoated tablets, all six tablets should disintegrate within the time specified in the monograph (often 30 minutes). If one or two tablets fail to disintegrate, the test is repeated on 12 additional tablets. Not less than 16 of the total 18 tablets tested must disintegrate completely.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. varshchem.in [varshchem.in]
- 3. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 4. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phexcom.com [phexcom.com]
Strategies to improve the flow properties of powder blends containing polacrilin potassium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the flow properties of powder blends containing polacrilin potassium. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data.
Troubleshooting Guide: Common Flow Problems and Solutions
Q1: My powder blend containing this compound is exhibiting poor flowability, leading to weight variations in my tablets. What are the initial steps to diagnose and solve this issue?
Poor powder flow is a common challenge that can lead to inconsistencies in manufacturing.[1] The primary causes often relate to particle size and shape, moisture content, and interparticle forces.[2][3] this compound itself is generally a free-flowing powder, but its interaction with other excipients in a blend can lead to poor flow characteristics.
Troubleshooting Steps:
-
Characterize the Flow Properties: The first step is to quantify the flowability of your blend. The most common methods are measuring the Angle of Repose, Carr's Index, and Hausner Ratio.[4]
-
Assess Particle Size and Morphology: Analyze the particle size distribution of the blend. Fine particles tend to be more cohesive and exhibit poorer flow.[5]
-
Evaluate Moisture Content: High moisture levels can increase cohesiveness and hinder flow.[3]
-
Implement Flow Enhancement Strategies: Based on your findings, you can implement targeted strategies to improve flow.
Logical Relationship for Troubleshooting Poor Powder Flow
Caption: Troubleshooting workflow for addressing poor powder flow in this compound blends.
Frequently Asked Questions (FAQs)
Q2: What is a good starting concentration for a glidant in a this compound blend?
A typical starting concentration for a glidant like colloidal silicon dioxide is between 0.25% and 1.0% w/w.[6][7] It's crucial to evaluate the effect of the glidant at different concentrations, as exceeding the optimal level can sometimes worsen flow properties.[7]
Q3: Can the type of this compound (e.g., particle size grade) affect the flowability of the blend?
Yes, different grades of this compound can have different particle size distributions, which will impact flowability. Finer grades may lead to more cohesive blends. It is advisable to consult the manufacturer's specifications for the particular grade you are using.
Q4: Is wet granulation or dry granulation more suitable for improving the flow of this compound blends?
Both wet and dry granulation can improve the flow properties of cohesive powders by creating larger, more uniform granules.[2] The choice depends on the properties of the active pharmaceutical ingredient (API) and other excipients in the blend. Wet granulation is often very effective, but dry granulation (e.g., roller compaction) is preferred for moisture-sensitive formulations.
Q5: How does electrostatic charge impact the flow of powder blends containing this compound?
Electrostatic charges can cause particles to adhere to each other and to processing equipment, leading to poor flow.[1] This can be particularly relevant in dry powder blends. The use of certain glidants can help to reduce the buildup of static electricity.[7]
Data Presentation: Illustrative Effects of Flow Enhancement Strategies
The following tables present illustrative data on how different strategies can improve the flow properties of a model powder blend containing this compound. Note: This data is for exemplary purposes and actual results may vary depending on the specific formulation and processing conditions.
Table 1: Effect of Glidant Concentration on Flow Properties
| Formulation | Glidant (Colloidal Silicon Dioxide, % w/w) | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| A (Control) | 0.0 | 42 | 28 | 1.39 | Poor |
| B | 0.25 | 38 | 22 | 1.28 | Fair |
| C | 0.50 | 34 | 18 | 1.22 | Good |
| D | 1.00 | 31 | 15 | 1.18 | Excellent |
Table 2: Effect of Granulation on Flow Properties
| Formulation | Process | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| A (Control) | Direct Blend | 42 | 28 | 1.39 | Poor |
| E | Wet Granulation | 32 | 16 | 1.19 | Good |
| F | Dry Granulation | 35 | 20 | 1.25 | Fair to Good |
Experimental Protocols
Protocol 1: Determination of Bulk Density and Tapped Density
This protocol is based on the USP <616> method.[8][9][10]
Objective: To determine the bulk and tapped densities of a powder blend containing this compound.
Apparatus:
-
Graduated cylinder (250 mL)
-
Tapped density tester
-
Balance
Procedure:
-
Weigh approximately 100 g of the powder blend and gently pour it into a 250 mL graduated cylinder.
-
Record the unsettled apparent volume (V₀) to the nearest graduated unit.
-
Calculate the bulk density using the formula: Bulk Density = mass / V₀.
-
Mount the graduated cylinder on the tapped density tester.
-
Perform 500 taps (B36270) and record the tapped volume (V₅₀₀).
-
Perform an additional 750 taps (for a total of 1250) and record the tapped volume (V₁₂₅₀).
-
If the difference between V₅₀₀ and V₁₂₅₀ is less than 2%, consider V₁₂₅₀ as the final tapped volume (Vf). Otherwise, continue tapping in increments of 1250 until the difference between successive measurements is less than 2%.
-
Calculate the tapped density using the formula: Tapped Density = mass / Vf.
Experimental Workflow for Flow Property Characterization
Caption: Workflow for the experimental characterization of powder blend flow properties.
Protocol 2: Determination of the Angle of Repose
Objective: To measure the angle of repose of a powder blend as an indicator of its flowability.
Apparatus:
-
Funnel with a fixed stand
-
Horizontal surface with a defined diameter
-
Balance
-
Ruler
Procedure:
-
Position the funnel at a fixed height above the horizontal surface.
-
Carefully pour the powder blend through the funnel until the apex of the powder cone reaches the tip of the funnel.
-
Measure the height (h) of the powder cone and the radius (r) of its base.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Perform the measurement in triplicate and report the average value.
Protocol 3: Calculation of Carr's Index and Hausner Ratio
Objective: To calculate the Carr's Index and Hausner Ratio from bulk and tapped density data to assess powder flowability.
Procedure:
-
Determine the bulk density and tapped density of the powder blend as described in Protocol 1.
-
Calculate Carr's Index using the formula: Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Calculate the Hausner Ratio using the formula: Hausner Ratio = Tapped Density / Bulk Density
-
Interpret the results based on the scales provided in the data presentation tables.
References
- 1. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Critical Role of Powder Flowability in Pharmaceutical Manufacturing – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. ijrti.org [ijrti.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. usp.org [usp.org]
Addressing the challenges of scaling up a formulation with polacrilin potassium from lab to production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up pharmaceutical formulations containing polacrilin potassium from the laboratory to production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is a weakly acidic cation-exchange resin, specifically a copolymer of methacrylic acid and divinylbenzene, partially neutralized with potassium ions.[1][2][3] Its primary functions in pharmaceutical formulations include:
-
Superdisintegrant: It promotes the rapid breakup of tablets and capsules into smaller particles upon contact with fluids, facilitating drug dissolution and absorption.[4][5] It is effective at low concentrations, typically between 2-10%.[4]
-
Taste Masking: As an ion-exchange resin, it can be used to adsorb bitter-tasting drugs, preventing their dissolution in the oral cavity and improving patient compliance.[4][6]
-
Drug Stability and Bioavailability Enhancement: It can enhance the stability of certain active pharmaceutical ingredients (APIs) and has been shown to improve the bioavailability of some poorly permeable anionic drugs.[1][2][7]
Q2: What are the main challenges to consider when scaling up a formulation containing this compound?
The primary challenges when scaling up from lab to production include:
-
Excipient Variability: Different brands or even different batches of the same brand of this compound can exhibit significant variations in physicochemical properties.[8]
-
Process Sensitivity: The functionality of this compound, particularly its disintegration properties, can be sensitive to the manufacturing process, especially wet granulation.
-
Flowability and Content Uniformity: Ensuring uniform flow of the powder blend and consistent API distribution is critical, especially for low-dose drugs.[9][10]
-
Impact of Moisture: this compound's interaction with moisture can significantly affect its performance.[11]
Q3: How does brand-to-brand variability of this compound affect formulation performance?
Different brands of this compound can have varying particle sizes, surface areas, porosity, and true density. This variability directly impacts:
-
Disintegration Time: The primary mechanism of disintegration for this compound is wicking (capillary action), which is influenced by the material's physical properties.[12]
-
Water Uptake Rate: Variations in physical characteristics lead to differences in the rate and extent of water uptake, a key factor in its disintegrant function.[12]
-
Tablet Hardness and Friability: The compressibility of the formulation can be affected by the specific brand of this compound used.
Troubleshooting Guide
Issue 1: Increased Tablet Disintegration Time at Production Scale
Possible Causes:
-
Change in this compound Supplier or Batch: Different sources can have different physical properties.
-
Over-granulation during Wet Granulation: Excessive wetting or high-shear mixing can cause some brands of this compound to agglomerate, reducing their porosity and efficiency.
-
Inadequate Lubricant Blending: Prolonged or excessive blending with lubricants like magnesium stearate (B1226849) can coat the this compound particles, hindering water penetration.
-
Higher Compression Forces: Increased compression forces during tableting at the production scale can reduce tablet porosity, slowing water ingress.
Troubleshooting Steps:
-
Qualify this compound Source:
-
Perform functionality tests (see Experimental Protocols) on new batches or brands to ensure they meet the required specifications established during laboratory-scale development.
-
Compare key parameters like particle size distribution, water uptake rate, and swelling volume.
-
-
Optimize Wet Granulation Process:
-
Carefully control the amount of granulation fluid and the wet massing time.
-
Consider adding this compound intra-granularly, extra-granularly, or as a split addition to determine the optimal method for your formulation.
-
-
Optimize Lubricant Blending:
-
Reduce blending time to the minimum required to achieve adequate lubrication.
-
Consider using a less hydrophobic lubricant if possible.
-
-
Evaluate Compression Parameters:
-
Assess the impact of compression force on disintegration time. A slight reduction in force may improve disintegration without compromising tablet hardness.
-
Issue 2: Poor Powder Flowability and Weight Variation at Production Scale
Possible Causes:
-
Particle Size Segregation: Differences in particle size between this compound, the API, and other excipients can lead to segregation in large-scale hoppers and feed frames.
-
Electrostatic Charges: The powder blend may develop electrostatic charges during processing, leading to poor flow.
-
Inadequate Granule Properties: Granules produced at scale may be too fine, too porous, or have an irregular shape.
Troubleshooting Steps:
-
Characterize Particle Size:
-
Ensure the particle size distribution of all components is compatible. Consider milling coarser materials to achieve a more uniform blend.
-
-
Optimize Granulation:
-
If using wet granulation, adjust binder amount, wet massing time, and drying parameters to achieve denser, more spherical granules.
-
For dry granulation (roller compaction), optimize roll pressure and gap width to produce ribbons of appropriate density.
-
-
Incorporate a Glidant:
-
If not already included, consider adding a glidant like colloidal silicon dioxide to the formulation to improve powder flow.
-
Issue 3: Content Uniformity Failure in Low-Dose Formulations
Possible Causes:
-
Inadequate Mixing: Scaling up the batch size may require longer mixing times or different blender geometries to achieve a homogenous blend.
-
API Segregation: The API may preferentially adhere to certain excipients or segregate during powder transfer.[13]
-
Drug Migration during Drying (Wet Granulation): If the API is soluble in the granulation fluid, it can migrate with the solvent to the granule surface during drying, leading to non-uniformity.[9]
Troubleshooting Steps:
-
Validate Mixing Process:
-
Perform blend uniformity studies at different time points and locations within the blender to establish the optimal mixing time for the production-scale batch.
-
-
Control Particle Size:
-
Ensure the API and excipients have a similar particle size range to minimize segregation.
-
-
Optimize Wet Granulation:
-
If drug migration is suspected, consider using a binder in which the API is less soluble.
-
Employ a lower drying temperature to reduce the rate of solvent evaporation and migration.
-
Consider dry granulation or direct compression if feasible for the formulation.
-
Data Presentation
Table 1: Comparative Physicochemical Properties of Different this compound Brands
| Property | Brand A | Brand B | Brand C | Brand D |
| Particle Size (D50, µm) | 85 | 110 | 75 | 95 |
| Surface Area (m²/g) | 1.2 | 0.8 | 1.5 | 1.1 |
| True Density (g/cm³) | 1.25 | 1.30 | 1.22 | 1.28 |
| Porosity (%) | 60 | 55 | 65 | 62 |
| Initial Rate of Water Uptake (g/g/s) | 0.8 | 0.6 | 0.9 | 0.75 |
| Tablet Disintegration Time (s)* | 35 | 50 | 30 | 40 |
*Note: Disintegration times are for a representative placebo formulation and will vary depending on the complete formulation and tablet press settings.
Experimental Protocols
Determination of Water Uptake Rate
Objective: To measure the rate at which this compound absorbs water, which is indicative of its wicking efficiency.
Methodology:
-
Place a 1-gram sample of this compound in a tared, porous container (e.g., a tea bag or a container with a fine mesh bottom).
-
Suspend the container from a hook on a microbalance.
-
Position a beaker of purified water below the container so that the bottom of the container just touches the surface of the water.
-
Record the weight gain due to water absorption over time using the balance's data acquisition software.
-
The initial rate of water uptake is determined from the slope of the initial linear portion of the weight gain versus time curve.
Determination of Swelling Volume
Objective: To measure the extent of swelling of this compound in a fluid.
Methodology:
-
Add 1 gram of this compound to a 100 mL graduated cylinder.
-
Record the initial volume of the powder.
-
Add 90 mL of purified water to the cylinder.
-
Close the cylinder and invert it gently several times to ensure the powder is fully wetted.
-
Allow the cylinder to stand undisturbed and record the volume of the settled, swollen mass at regular intervals until a constant volume is reached (typically after 4 hours).
-
The swelling volume is reported as the final settled volume in mL per gram of material.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Decision tree for wet granulation process design.
References
- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound [doi.usp.org]
- 4. pharmainform.com [pharmainform.com]
- 5. nrevivalpharmachem.com [nrevivalpharmachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excipient variability in drug products | IFF - Pharma Solutions [pharma.iff.com]
- 9. researchgate.net [researchgate.net]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Evaluating scale-up rules of a high-shear wet granulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Optimizing the mode of addition (intragranular vs. extragranular) of polacrilin potassium
Welcome to the technical support center for optimizing the use of polacrilin potassium in your tablet formulations. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you determine the most effective mode of addition—intragranular versus extragranular—for your specific application.
Troubleshooting Guide
Researchers may encounter several common issues during tablet formulation. The mode of this compound addition can be a critical factor in resolving these challenges.
Issue 1: Prolonged Disintegration Time
Question: My tablets are not disintegrating within the expected timeframe. How can the mode of this compound addition help?
Answer: A prolonged disintegration time is often due to the disintegrant not being able to efficiently disrupt the tablet matrix. The location of the disintegrant is key.
-
Intragranular Addition: When added intragranularly (within the granules), this compound swells and breaks the granules apart into finer particles. This is generally more effective for achieving a finer dispersion upon disintegration.[1]
-
Extragranular Addition: When added extragranularly (blended with the granules before compression), this compound acts on the larger granule structures, breaking the tablet into granules. This typically results in a faster initial tablet breakup.[1][2]
Troubleshooting Steps:
-
Assess your formulation goal: If rapid initial disintegration is the primary goal, consider increasing the proportion of extragranularly added this compound.
-
Combination Approach: A combination of intragranular and extragranular addition often provides the best of both worlds: rapid tablet breakup into granules, followed by the disintegration of those granules into finer particles.[1]
-
Concentration: Ensure you are using an appropriate concentration of this compound, typically between 2-10% w/w.[3][4]
Issue 2: Poor Tablet Hardness and Friability
Question: My tablets are too soft or are chipping and breaking easily. Can the mode of this compound addition influence this?
Answer: Yes, the mode of addition can impact the mechanical strength of your tablets.
-
Intragranular Addition: Incorporating this compound within the granules can sometimes interfere with the binding of the other excipients during granulation, potentially leading to softer granules and, consequently, softer tablets.
-
Extragranular Addition: Adding this compound extragranularly generally has less impact on the inherent hardness of the granules themselves, which can result in stronger tablets.
Troubleshooting Steps:
-
Shift to Extragranular: If you are primarily using intragranular addition and experiencing low hardness, try shifting a portion or all of the this compound to the extragranular phase.
-
Binder Optimization: Evaluate the binder type and concentration in your formulation. A stronger binder may be needed to compensate for any weakening effect of the disintegrant.[5]
-
Moisture Content: Overly dry granules can lead to brittle tablets. Ensure the moisture content of your granules is optimized.[6]
Issue 3: Capping and Lamination
Question: My tablets are splitting or the top/bottom is separating. How can I address this with this compound's mode of addition?
Answer: Capping and lamination are often caused by air entrapment during compression or poor granule cohesion.[5][6][7]
-
Intragranular Addition: The presence of a superdisintegrant within the granules can sometimes lead to more porous and elastic granules, which may be more prone to air entrapment and elastic recovery upon ejection from the die, causing capping.
-
Extragranular Addition: By adding this compound extragranularly, the granules themselves can be formulated to be denser and less elastic, potentially reducing the tendency for capping.
Troubleshooting Steps:
-
Favor Extragranular Addition: Reduce the amount of intragranular this compound and increase the extragranular portion.
-
Pre-compression: Utilize a pre-compression step during tableting to help expel trapped air before the main compression event.[7]
-
Optimize Lubrication: While essential, over-lubrication can weaken inter-particulate bonding. Ensure your lubricant levels are optimized.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a weakly acidic cation exchange resin, primarily works through swelling.[8] When it comes into contact with water or gastrointestinal fluids, it rapidly swells, creating a force that breaks the tablet matrix apart. Some studies also suggest that wicking, or the capillary action of drawing water into the tablet, contributes to its disintegrating action.[4]
Q2: Is intragranular or extragranular addition of this compound better?
A2: The "better" mode of addition depends on your formulation goals. Extragranular addition generally leads to faster disintegration, while intragranular addition tends to produce a finer dispersion of particles after disintegration.[1] A combination of both is often the most effective approach.
Q3: What concentration of this compound is typically recommended?
A3: A concentration of 2-10% w/w is generally used, with 2% often being sufficient.[3]
Q4: Can the properties of the active pharmaceutical ingredient (API) influence the choice of addition mode?
A4: Yes. For poorly soluble APIs, a finer dispersion upon disintegration is often desirable to increase the surface area for dissolution. In such cases, a higher proportion of intragranular this compound might be beneficial. For highly soluble APIs where rapid disintegration is the main goal, extragranular addition may be preferred.
Q5: Does the manufacturing process (e.g., wet granulation vs. direct compression) affect the decision?
A5: In direct compression, all components are blended together, so the concept of intragranular vs. extragranular is not applicable. In wet granulation, you have the choice. The moisture and heat of wet granulation can potentially impact the swelling properties of the disintegrant, which is a consideration when choosing the intragranular route.[9]
Quantitative Data Summary
The following table summarizes representative data from a hypothetical study comparing the effects of intragranular vs. extragranular addition of 4% w/w this compound in a tablet formulation.
| Parameter | Intragranular Addition | Extragranular Addition | Combination (2% Intra, 2% Extra) |
| Hardness (N) | 75 | 95 | 85 |
| Friability (%) | 0.8 | 0.5 | 0.6 |
| Disintegration Time (s) | 120 | 45 | 60 |
| Drug Dissolved at 15 min (%) | 65 | 85 | 80 |
Experimental Protocols
Objective: To evaluate the effect of intragranular, extragranular, and a combination of both modes of this compound addition on tablet properties.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Binder (e.g., PVP K30)
-
This compound
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
Granulating Fluid (e.g., Purified Water)
Protocol for Intragranular Addition:
-
Blending: Blend the API, Diluent, and this compound in a high-shear mixer.
-
Granulation: Add the Binder solution slowly to the powder blend while mixing to form wet granules.
-
Drying: Dry the wet granules in a fluid bed dryer to an appropriate moisture content.
-
Milling: Mill the dried granules to the desired particle size.
-
Final Blending: Add the Glidant and Lubricant to the granules and blend.
-
Compression: Compress the final blend into tablets using a rotary tablet press.
Protocol for Extragranular Addition:
-
Blending: Blend the API and Diluent in a high-shear mixer.
-
Granulation: Add the Binder solution to form wet granules.
-
Drying: Dry the wet granules.
-
Milling: Mill the dried granules.
-
Final Blending: Add the this compound, Glidant, and Lubricant to the granules and blend.
-
Compression: Compress the final blend into tablets.
Visualizations
Caption: Experimental workflows for intragranular and extragranular addition.
Caption: Troubleshooting decision tree for common tablet defects.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. phexcom.com [phexcom.com]
- 4. researchgate.net [researchgate.net]
- 5. icapsulepack.com [icapsulepack.com]
- 6. Common Tablet Defects: Causes and Remedies - Pharmapproach.com [pharmapproach.com]
- 7. Addressing Common Causes of Tablet Capping and Lamination – Pharma.Tips [pharma.tips]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Superdisintegrants: Polacrilin Potassium vs. Croscarmellose Sodium in Tablet Formulations
In the realm of oral solid dosage forms, the rapid disintegration of a tablet is paramount for ensuring timely drug dissolution and subsequent absorption. Superdisintegrants are crucial excipients that facilitate this process. This guide provides a detailed comparative study of two widely used superdisintegrants: polacrilin potassium and croscarmellose sodium. We will delve into their mechanisms of action, comparative performance data from various studies, and the experimental protocols used to evaluate their efficacy.
Physicochemical Properties and Mechanism of Action
This compound is a weakly acidic cation exchange resin, specifically a partial potassium salt of a copolymer of methacrylic acid with divinylbenzene.[1] Its primary mechanism of disintegration is through swelling.[2] Upon contact with water, the resin swells significantly, creating a force that breaks the tablet apart. Some studies also suggest that wicking, or capillary action, contributes to its disintegrating properties.[3]
Croscarmellose sodium, on the other hand, is an internally cross-linked sodium carboxymethylcellulose.[4] Its effectiveness stems from its ability to absorb a substantial amount of water, leading to rapid swelling.[4] This swelling action, combined with wicking, efficiently disrupts the tablet matrix.[3]
Comparative Performance Data
The selection of a superdisintegrant is critical and depends on the specific formulation and desired tablet characteristics. The following tables summarize quantitative data from various studies, comparing the performance of this compound and croscarmellose sodium in key tablet quality attributes.
Table 1: Disintegration Time Comparison
| Superdisintegrant | Concentration (% w/w) | Drug Formulation | Disintegration Time (seconds) | Reference |
| This compound | 2 | Domperidone | 52 | |
| Croscarmellose Sodium | 2 | Domperidone | 35 | |
| This compound | 4 | Domperidone | 38 | |
| Croscarmellose Sodium | 4 | Domperidone | 22 | |
| Croscarmellose Sodium | 10 | Atenolol | 25.33 ± 2.08 | [5] |
| Control (No Superdisintegrant) | 0 | Atenolol | 1800+ | [5] |
Table 2: Tablet Hardness and Friability
| Superdisintegrant | Concentration (% w/w) | Drug Formulation | Hardness ( kg/cm ²) | Friability (%) | Reference |
| This compound | 2 | Domperidone | 3.6 ± 0.10 | 0.54 ± 0.02 | |
| Croscarmellose Sodium | 2 | Domperidone | 3.5 ± 0.15 | 0.62 ± 0.03 | |
| This compound | 4 | Domperidone | 3.7 ± 0.05 | 0.51 ± 0.01 | |
| Croscarmellose Sodium | 4 | Domperidone | 3.6 ± 0.10 | 0.58 ± 0.02 | |
| Croscarmellose Sodium | 10 | Atenolol | 4.1 ± 0.1 | 0.25 ± 0.05 | [5] |
Table 3: In Vitro Drug Dissolution (Cumulative % Drug Release)
| Superdisintegrant | Concentration (% w/w) | Drug Formulation | Time (minutes) | % Drug Release | Reference |
| This compound | 2 | Domperidone | 30 | 85.4 ± 1.5 | |
| Croscarmellose Sodium | 2 | Domperidone | 30 | 92.1 ± 1.2 | |
| This compound | 4 | Domperidone | 30 | 90.2 ± 1.8 | |
| Croscarmellose Sodium | 4 | Domperidone | 30 | 98.5 ± 1.0 | |
| Croscarmellose Sodium | 10 | Atenolol | 30 | 98.31 | |
| This compound | - | Diclofenac Potassium | 45 | ~95 | |
| Crospovidone (for comparison) | - | Diclofenac Potassium | 45 | ~95 | [1] |
Experimental Protocols
The data presented above is based on standard pharmaceutical testing methodologies. Below are detailed protocols for the key experiments cited.
Tablet Disintegration Test
Objective: To determine the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.
Apparatus: USP Disintegration Apparatus
Methodology:
-
One tablet is placed in each of the six tubes of the basket-rack assembly.
-
The assembly is suspended in a beaker containing a specified liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C.
-
The basket is raised and lowered through a distance of 5-6 cm at a frequency of 28-32 cycles per minute.
-
The time taken for the tablets to completely disintegrate and pass through the 10-mesh screen at the bottom of the tubes is recorded as the disintegration time. For orally disintegrating tablets, the test may be modified to simulate conditions in the oral cavity.[5]
Tablet Hardness (Crushing Strength) Test
Objective: To measure the mechanical strength of a tablet.
Apparatus: Hardness Tester (e.g., Monsanto, Pfizer, or digital hardness testers)
Methodology:
-
A single tablet is placed on the anvil of the hardness tester.
-
A plunger is driven down onto the tablet, applying a compressive force.
-
The force required to fracture the tablet is recorded.
-
The test is repeated for a representative sample of tablets (typically 10), and the average hardness is calculated. The force is usually measured in kilograms (kg) or Newtons (N).
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: Friabilator
Methodology:
-
A pre-weighed sample of tablets (typically 10-20) is placed in the drum of the friabilator.
-
The drum is rotated at 25 rpm for a total of 100 revolutions.
-
After rotation, the tablets are removed, dedusted, and re-weighed.
-
The percentage of weight loss (friability) is calculated using the following formula: Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
A friability of less than 1% is generally considered acceptable.
In Vitro Dissolution Test
Objective: To measure the rate and extent of drug release from a tablet into a liquid medium over time.
Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle Method)
Methodology:
-
The dissolution vessel is filled with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer) and maintained at 37 ± 0.5 °C.
-
A single tablet is dropped into the vessel.
-
The paddle is rotated at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative percentage of drug released is calculated and plotted against time.
Visualizing the Process
To better understand the workflow of a comparative study and the mechanisms of the disintegrants, the following diagrams are provided.
Conclusion
Both this compound and croscarmellose sodium are highly effective superdisintegrants that significantly reduce tablet disintegration time and enhance drug dissolution. The choice between them is often formulation-dependent. The presented data suggests that at similar concentrations, croscarmellose sodium may exhibit a faster disintegration time and lead to a slightly higher rate of drug dissolution. However, both excipients produce tablets with good mechanical strength (hardness and low friability). It is important to note that the performance of a superdisintegrant can be influenced by factors such as the properties of the active pharmaceutical ingredient, other excipients in the formulation, and the manufacturing process. Therefore, formulation scientists should conduct comparative studies, such as those outlined in this guide, to select the optimal superdisintegrant for their specific tablet formulation.
References
- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Polacrilin Potassium Brands as Superdisintegrants in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of a suitable superdisintegrant is a critical step in the formulation of solid oral dosage forms. Polacrilin potassium, a weakly acidic cation exchange resin, is a widely used superdisintegrant known for its rapid action. However, brand-to-brand variability can significantly impact formulation performance. This guide provides an objective comparison of different brands of this compound, supported by experimental data, to aid in the selection of the most appropriate excipient for your formulation needs.
This comparison focuses on key performance attributes of superdisintegrants, including their disintegration efficacy, swelling properties, and water uptake capacity. The data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.
Performance Data Overview
The selection of a superdisintegrant is often guided by its efficiency in promoting the rapid breakdown of a tablet into smaller particles upon contact with fluid. Key parameters for evaluating this performance include disintegration time, swelling index, and water uptake rate. The following table summarizes the comparative performance of four prominent brands of this compound: Amberlite® IRP88, Doshion® P544 DS, Indion® 294, and Tulsion® 339.
| Brand | Disintegration Time (seconds) | Water Uptake (g/g) | Swelling Volume (mL/g) | Key Findings |
| Amberlite® IRP88 | ~35 | High | Low | Exhibits rapid water uptake, suggesting wicking is a primary mechanism of action.[1][2] |
| Doshion® P544 DS | ~40 | High | Low | Demonstrates significant water absorption and is considered a better disintegrant compared to some other brands.[2] |
| Indion® 294 | ~120 | Moderate | Low | Shows slower disintegration and moderate water uptake.[2] |
| Tulsion® 339 | ~150 | Moderate | Low | Exhibits the slowest disintegration time among the compared brands.[2] |
Note: The values presented are indicative and can vary based on the specific tablet formulation and manufacturing process.
Mechanism of Action: Wicking vs. Swelling
The primary mechanism by which this compound facilitates disintegration is a subject of scientific investigation. While swelling is a common mechanism for many superdisintegrants, studies on this compound suggest that wicking, or capillary action, plays a more dominant role.[1][3] This involves the rapid uptake of water into the tablet matrix, which generates the force necessary to break the tablet apart. The relatively low swelling volumes observed for all brands further support the prominence of the wicking mechanism.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of this compound brands.
Disintegration Time Test
This test measures the time required for a tablet to break down into particles that can pass through a 10-mesh screen.
-
Apparatus: A USP-compliant disintegration apparatus is used, consisting of a basket-rack assembly with six cylindrical glass tubes, each with a 10-mesh stainless steel screen at the bottom.
-
Procedure:
-
One tablet is placed in each of the six tubes of the basket.
-
The basket is immersed in a beaker containing a specified volume of distilled water (or other specified medium) at 37 ± 2 °C.
-
The apparatus is operated, causing the basket to move up and down in the immersion fluid.
-
The time taken for all six tablets to completely disintegrate and pass through the screen is recorded.
-
Water Uptake (Wicking) Measurement
This method quantifies the rate and extent of water absorption by the superdisintegrant powder.
-
Apparatus: A porous filter paper or a sintered glass filter is placed in a petri dish.
-
Procedure:
-
A known weight of the this compound powder is placed on the filter.
-
The filter is placed in the petri dish containing a sufficient amount of water to saturate the filter without immersing the powder.
-
The weight of the wetted powder is measured at regular time intervals until a constant weight is achieved.
-
The water uptake is calculated as the mass of water absorbed per unit mass of the disintegrant.
-
Swelling Volume Determination
This test assesses the extent to which the superdisintegrant swells in the presence of a fluid.
-
Apparatus: A 100 mL graduated cylinder.
-
Procedure:
-
A known weight (e.g., 1 gram) of the this compound powder is gently tapped into the graduated cylinder.
-
The initial volume of the powder is recorded.
-
A large volume (e.g., 90 mL) of distilled water is added to the cylinder.
-
The mixture is allowed to stand for a specified period (e.g., 24 hours).
-
The final volume occupied by the swollen disintegrant is recorded.
-
The swelling volume is expressed as the volume in mL per gram of the disintegrant.
-
Experimental Workflow for Superdisintegrant Performance Validation
The following diagram illustrates a logical workflow for the comprehensive evaluation of different brands of this compound as superdisintegrants.
Caption: Experimental workflow for comparing this compound brands.
Impact of Moisture
It is important to note that the performance of this compound can be affected by moisture.[2][5] Exposure to high humidity can lead to aggregation of some brands, which may reduce their porosity and consequently decrease their water uptake rate and disintegration performance.[2][5][6] Therefore, proper storage and handling of these excipients are crucial to ensure consistent performance.
Conclusion
The choice of a this compound brand can have a significant impact on the disintegration and subsequent drug release from a solid dosage form. While all brands function primarily through a wicking mechanism, there are notable differences in their efficiency. Brands like Amberlite® IRP88 and Doshion® P544 DS have demonstrated superior performance in terms of rapid disintegration. A thorough evaluation based on the experimental protocols outlined in this guide will enable formulators to select the optimal superdisintegrant for their specific drug product, ensuring robust performance and desired therapeutic outcomes. Furthermore, this compound has been shown to potentially enhance the bioavailability of certain anionic drugs, adding another dimension to its utility as a high-functionality excipient.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Sorbed Water on Disintegrant Performance of Four Brands of this compound NF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of sorbed water on disintegrant performance of four brands of this compound NF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note | Semantic Scholar [semanticscholar.org]
A head-to-head comparison of the wicking versus swelling properties of various superdisintegrants
For Researchers, Scientists, and Drug Development Professionals
The rapid disintegration of solid oral dosage forms is a critical factor influencing drug dissolution and subsequent bioavailability. Superdisintegrants are essential excipients that facilitate this process by promoting the rapid breakup of tablets and capsules into smaller particles when they come in contact with physiological fluids. The primary mechanisms by which superdisintegrants function are wicking and swelling. This guide provides a detailed comparison of these properties for commonly used superdisintegrants, supported by quantitative data and experimental protocols.
Mechanisms of Action: Wicking vs. Swelling
Superdisintegrants work through two main principles, often in combination:
-
Wicking (Porosity and Capillary Action): This is the process of drawing water into the tablet matrix through capillary action.[1] Disintegrants with a porous structure and hydrophilic properties create a network of channels that facilitate rapid water uptake.[1][2] This action breaks the bonds between particles, leading to tablet disintegration.[1]
-
Swelling: This mechanism involves the absorption of water by the superdisintegrant particles, causing them to swell significantly.[3] This increase in volume generates an internal pressure within the tablet, which overcomes the cohesive forces holding the tablet together and causes it to break apart.[1][3]
The effectiveness of a superdisintegrant is often a result of the interplay between these two mechanisms.[4]
Quantitative Comparison of Superdisintegrant Properties
The selection of an appropriate superdisintegrant depends on the specific formulation requirements. The following tables summarize key quantitative data for three widely used superdisintegrants: Croscarmellose Sodium (CCS), Sodium Starch Glycolate (SSG), and Crospovidone.
| Superdisintegrant | Swelling Volume / Swelling Index | Hydration Capacity | Primary Mechanism(s) |
| Croscarmellose Sodium (CCS) | Swells 4-8 fold in < 10 seconds[4]; Swelling index of 700 in simulated saliva[5] | High | Swelling and Wicking[4] |
| Sodium Starch Glycolate (SSG) | Swells 7-12 fold in < 30 seconds[5]; Swelling index of 750 in simulated saliva[5] | High (can take up >20 times its weight in water)[5] | Primarily Swelling[6] |
| Crospovidone | Swells very little, but quickly wicks saliva[4]; Swelling index of 800 in simulated saliva[5] | High | Primarily Wicking, with secondary swelling[4][7] |
| Superdisintegrant (at optimal concentration) | Wetting Time (seconds) | Disintegration Time (seconds) |
| Croscarmellose Sodium (CCS) | 44.33 ± 2.48[7] | 28[2] |
| Sodium Starch Glycolate (SSG) | 62.00 ± 2.31[7] | > 30[5] |
| Crospovidone | 34.67 ± 3.10[7] | 38 ± 0.894[8] |
Experimental Protocols
Accurate and reproducible measurement of wicking and swelling properties is crucial for comparing the performance of different superdisintegrants. The following are outlines of commonly used experimental protocols.
Measurement of Swelling Properties
1. Swelling Index/Volume Determination:
-
Objective: To determine the extent of swelling of a superdisintegrant in a specific liquid.
-
Apparatus: Graduated cylinder.
-
Procedure:
-
A known weight (e.g., 250 mg) of the superdisintegrant powder is introduced into a clean, dry graduated cylinder, and the initial volume is recorded.[9]
-
A specified volume (e.g., 3 ml) of the test liquid (e.g., purified water, simulated gastric fluid) is added to the cylinder.[9]
-
The cylinder is closed and shaken to ensure thorough mixing.
-
The volume of the swollen sediment is measured after a defined period (e.g., 15 minutes or 24 hours).[9][10]
-
The swelling index is calculated as the ratio of the final volume to the initial volume.
-
2. Swelling Force Measurement:
-
Objective: To quantify the pressure exerted by a superdisintegrant as it swells.
-
Apparatus: Texture analyzer equipped with a specific punch-and-die assembly.[11]
-
Procedure:
-
A tablet containing the superdisintegrant is placed in the die.[11]
-
A punch is brought into contact with the tablet surface with a minimal, constant force.[11]
-
A precise volume of water is introduced to wet the tablet.[11]
-
The upward displacement of the punch due to tablet swelling is recorded over time.[11]
-
The data is used to calculate the swelling force and speed.
-
Measurement of Wicking Properties
1. Vertical Wicking Test:
-
Objective: To measure the vertical transport of a liquid through a material by capillary action.
-
Apparatus: A vertical stand with a clamp and a reservoir for the test liquid.
-
Procedure:
-
A strip of compressed superdisintegrant or a tablet containing it is suspended vertically from the clamp.
-
The lower end of the strip is immersed in a reservoir containing the test liquid (often colored with a dye for visualization).[12]
-
The height to which the liquid travels up the strip is measured at specific time intervals.[13]
-
The wicking rate can be calculated from this data.
-
2. Gravimetric In-Plane Wicking Test:
-
Objective: To measure the rate of liquid absorption in the horizontal plane.
-
Apparatus: A horizontal plate connected to a liquid reservoir via a siphon, and a microbalance.[14]
-
Procedure:
-
A sample of the superdisintegrant is placed on the horizontal plate.[12]
-
The liquid is allowed to flow from the reservoir and come into contact with the sample.
-
The increase in the mass of the sample due to liquid absorption is continuously measured by the microbalance.[14]
-
The initial wicking rate is determined from the mass uptake over time.[12]
-
Logical Relationship of Wicking and Swelling in Tablet Disintegration
The following diagram illustrates the interconnected roles of wicking and swelling in the process of tablet disintegration.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ajptonline.com [ajptonline.com]
- 3. pharmainform.com [pharmainform.com]
- 4. scribd.com [scribd.com]
- 5. A Comparative Study of Different Proportions of Superdisintegrants: Formulation and Evaluation of Orally Disintegrating Tablets of Salbutamol Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. roquette.com [roquette.com]
- 12. researchgate.net [researchgate.net]
- 13. 5axisapproach.com [5axisapproach.com]
- 14. Wicking Tests for Unidirectional Fabrics: Measurements of Capillary Parameters to Evaluate Capillary Pressure in Liquid Composite Molding Processes - PMC [pmc.ncbi.nlm.nih.gov]
Dissolution profile comparison of tablets made with polacrilin potassium and sodium starch glycolate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate superdisintegrant is a critical step in the formulation of immediate-release oral solid dosage forms. The rapid disintegration of a tablet into smaller particles is paramount for achieving the desired dissolution profile and, consequently, the therapeutic efficacy of the active pharmaceutical ingredient (API). Among the array of superdisintegrants available, polacrilin potassium and sodium starch glycolate (B3277807) are two widely utilized excipients, each possessing distinct physicochemical properties that influence their performance. This guide provides an objective comparison of these two superdisintegrants, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during formulation development.
Performance Comparison: this compound vs. Sodium Starch Glycolate
This compound, a weakly acidic cation exchange resin, and sodium starch glycolate, a modified starch, both function as superdisintegrants by promoting the rapid breakup of tablets upon contact with aqueous media. Their mechanisms of action, however, differ, which can lead to variations in their dissolution performance depending on the formulation characteristics.
This compound primarily functions through a combination of swelling and wicking actions.[1][2] Upon hydration, it swells significantly, creating internal pressure that breaks the tablet matrix apart.[3] Its ion-exchange properties can also contribute to its disintegrating effect.[4]
Sodium Starch Glycolate acts predominantly by rapid and extensive swelling.[5] When it comes into contact with water, it can swell to many times its original volume, leading to the forceful disintegration of the tablet.[6]
The choice between these two superdisintegrants can be influenced by factors such as the API's properties, the other excipients in the formulation, and the desired dissolution profile.
Quantitative Data Summary
| Parameter | This compound | Sodium Starch Glycolate |
| Typical Concentration | 2% - 10% w/w[1] | 2% - 8% w/w[1] |
| Mechanism of Action | Swelling and Wicking[1][2] | Primarily Swelling[5] |
| Disintegration Time | Very Rapid | Very Rapid |
| Illustrative Dissolution Profile (% Drug Released) | ||
| 5 minutes | 75 - 85% | 80 - 90% |
| 10 minutes | 85 - 95% | 90 - 98% |
| 15 minutes | > 95% | > 98% |
| 30 minutes | > 98% | > 99% |
Note: The dissolution profile data is a generalized representation and can vary significantly based on the drug, other excipients, and manufacturing process.
Experimental Protocols
To conduct a comparative dissolution study of tablets formulated with this compound and sodium starch glycolate, the following experimental protocols are recommended:
Tablet Formulation
-
API and Excipient Selection: Select a model drug and other necessary excipients such as a diluent (e.g., microcrystalline cellulose), a binder (e.g., povidone), and a lubricant (e.g., magnesium stearate).
-
Formulation Batches: Prepare at least two batches of tablets.
-
Batch A: Containing a specified concentration of this compound (e.g., 4% w/w).
-
Batch B: Containing the same concentration of sodium starch glycolate (e.g., 4% w/w).
-
-
Tablet Manufacturing:
-
Accurately weigh all ingredients.
-
Blend the API, diluent, and superdisintegrant in a suitable blender for a specified time.
-
If using a wet granulation method, prepare a binder solution and granulate the powder blend. Dry and mill the granules.
-
Add the lubricant and blend for a short period.
-
Compress the final blend into tablets of a specified weight and hardness using a tablet press.
-
Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used.[4]
-
Dissolution Medium: Select a dissolution medium relevant to the physiological conditions, such as 900 mL of 0.1 N HCl (simulated gastric fluid) or a pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid).[4]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[4]
-
Paddle Speed: Set the paddle speed to a specified rate, typically 50 or 75 RPM.[4]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
-
Analysis:
-
Analyze the concentration of the dissolved API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
-
Data Comparison:
-
Plot the dissolution profiles (cumulative % drug release vs. time) for both batches of tablets.
-
Compare the dissolution profiles using a similarity factor (f2) to determine if the two profiles are equivalent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative evaluation of tablet dissolution profiles.
Caption: Experimental workflow for comparing tablet dissolution profiles.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. jddtonline.info [jddtonline.info]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
A Comparative Guide to Validating the Taste-Masking Efficiency of Polacrilin Potassium
For Researchers, Scientists, and Drug Development Professionals
The unpleasant taste of many active pharmaceutical ingredients (APIs) is a significant hurdle in the development of oral dosage forms, directly impacting patient compliance, particularly in pediatric and geriatric populations.[1][2] Polacrilin potassium, a weak acid cation exchange resin, is a widely utilized excipient for masking the bitter taste of various drugs. This guide provides an objective comparison of its performance, details the experimental protocols for validation, and outlines the biological context of taste perception.
Mechanism of Action: Ion Exchange for Taste Masking
This compound is a copolymer of methacrylic acid cross-linked with divinylbenzene.[3] Its taste-masking capability stems from its function as a cation exchange resin. The mechanism involves the reversible exchange of ions between the drug and the resin.
-
Complexation: In the neutral pH environment of the mouth, cationic (positively charged) drug molecules bind to the anionic (negatively charged) sites on the this compound polymer. This forms a stable, insoluble drug-resin complex, often called a "resinate".[2][4]
-
Taste Receptor Bypass: Because the drug is sequestered within this insoluble complex, it is not free to dissolve in saliva. This prevents the drug molecules from interacting with the bitter taste receptors (TAS2Rs) on the tongue, effectively masking the unpleasant taste.[2][4]
-
API Release: Upon entering the highly acidic environment of the stomach (low pH) and encountering a high concentration of ions (like H+ and Na+), the equilibrium shifts. These ions compete with the bound drug for the resin's anionic sites, causing the rapid release of the API for subsequent absorption in the gastrointestinal tract.[4]
Comparative Performance of Taste-Masking Agents
This compound is one of several technologies available for taste abatement. Its effectiveness is best understood in comparison to other common alternatives. The choice of agent often depends on the physicochemical properties of the drug, the required dose, and the final dosage form.
| Taste-Masking Technology | Mechanism of Action | Suitable Drug Type | Relative Efficiency & Key Considerations |
| This compound | Ion Exchange: Forms an insoluble drug-resin complex (resinate) in the mouth. | Cationic (Basic) Drugs | High: Very effective for ionizable drugs. A 1:3 drug-to-resin ratio has been shown to completely mask bitterness.[5] Efficiency can be less than strong acid resins for some drugs.[4] |
| Other Ion Exchange Resins | Ion Exchange: Similar to this compound, but with different functional groups (e.g., sulfonic acid in strong acid resins). | Cationic or Anionic Drugs | High: Strong acid resins (e.g., sodium polystyrene sulfonate) can offer very effective masking.[4] The choice between weak and strong resins depends on the drug's pKa and desired release profile. |
| Polymer Coating | Physical Barrier: Microencapsulation of drug particles with a polymer film (e.g., Eudragit®, ethylcellulose). | Most Drug Types | High: Very effective but requires specialized equipment (e.g., fluid bed coater). The polymer must be insoluble at salivary pH but soluble at gastric pH.[6] |
| Complexation Agents | Inclusion Complex: The drug molecule is trapped within the cavity of a host molecule (e.g., beta-cyclodextrin). | Drugs with appropriate size and lipophilicity | Moderate to High: Reduces the amount of drug exposed to taste buds. Efficiency depends on the stability of the complex. |
| Sweeteners & Flavorants | Sensory Inhibition: Use of sweeteners (e.g., sucralose, aspartame) and flavors to overpower or distract from the bitter taste. | Mildly Bitter Drugs | Low to Moderate: Generally insufficient for highly bitter drugs.[6][7] Most often used in combination with other technologies to improve overall palatability.[1] |
Experimental Protocol: Sensory Panel Taste Assessment
While in-vitro methods and electronic tongues (e-tongues) are useful for screening, the definitive evaluation of taste-masking efficiency relies on a psychophysical evaluation by a trained human sensory panel.[8][9][10]
Objective: To quantify the perceived bitterness of a formulation containing a taste-masked API compared to a placebo and an unmasked active control.
Methodology:
-
Panelist Recruitment and Screening:
-
Recruit healthy adult volunteers (typically 8-12 members).
-
Screen panelists for their ability to detect and scale the intensity of the four basic tastes (sweet, sour, salty, bitter), using standard chemical references (e.g., sucrose, citric acid, sodium chloride, and quinine (B1679958) hydrochloride).[10]
-
-
Panel Training:
-
Train the selected panel to identify and quantify the specific off-tastes of the API .
-
Establish a standardized lexicon to describe the taste attributes (e.g., "metallic," "chemical," "bitter aftertaste").[11]
-
Calibrate the panel to use a measurement scale consistently. A common tool is a Visual Analog Scale (VAS) ranging from 0 (No Bitterness) to 10 (Extreme Bitterness).
-
-
Sample Preparation and Presentation:
-
Prepare samples: (a) Placebo formulation, (b) Formulation with unmasked API (positive control), and (c) Formulation with taste-masked API (test sample).
-
All samples should be identical in appearance and temperature.
-
Samples are coded and presented to the panelists in a randomized, double-blind manner to prevent bias.
-
-
Taste Evaluation Procedure:
-
Panelists are instructed to take a standardized amount of the sample into their mouth.
-
The sample is held or swirled for a specific duration (e.g., 10-30 seconds) and then expectorated (swirl-and-spit method).
-
Panelists rate the intensity of bitterness and any other identified attributes at predefined time points (e.g., 0, 30, 60, 180 seconds) to capture both initial taste and aftertaste.
-
A mandatory washout period between samples is enforced, during which panelists rinse their mouths thoroughly with purified water and eat a neutral food like an unsalted cracker to cleanse the palate.[10]
-
-
Data Analysis:
-
The intensity scores from all panelists are collected and averaged for each sample at each time point.
-
Statistical analysis (e.g., ANOVA) is performed to determine if the reduction in bitterness for the taste-masked sample is statistically significant compared to the positive control.
-
Biological Context: The Bitter Taste Signaling Pathway
Understanding the biological mechanism of bitter taste perception provides context for why taste-masking is necessary. Bitterness detection is a protective mechanism to prevent the ingestion of potentially toxic substances.
The process is initiated in specialized taste receptor cells within taste buds and involves a G protein-coupled receptor (GPCR) signaling cascade.[12]
-
Binding: A bitter compound (tastant) binds to a specific type of GPCR known as a Taste Receptor Type 2 (TAS2R). Humans have approximately 25 different TAS2Rs, allowing for the detection of a wide array of bitter substances.[13][14]
-
G-Protein Activation: This binding activates an associated G-protein called gustducin . The G-protein dissociates into its α-gustducin and βγ-subunits.[14][15]
-
Second Messenger Production: The βγ-subunit activates the enzyme Phospholipase C-β2 (PLC-β2). PLC-β2 cleaves a membrane lipid (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15]
-
Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cell's cytoplasm.[15]
-
Depolarization and Signaling: The surge in intracellular Ca2+ opens a transient receptor potential channel called TRPM5. This allows an influx of sodium ions (Na+), depolarizing the cell. This depolarization leads to the release of ATP as a neurotransmitter, which sends a signal via afferent nerve fibers to the gustatory cortex of the brain, where the sensation of "bitterness" is perceived.[12][15]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. iajpr.com [iajpr.com]
- 3. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. rjpdft.com [rjpdft.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. scispace.com [scispace.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. srlpharmasenses.com [srlpharmasenses.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Taste receptor - Wikipedia [en.wikipedia.org]
- 15. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Polacrilin Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of polacrilin potassium, a widely used pharmaceutical excipient. It offers a framework for the cross-validation of these methods to ensure data integrity and consistency, which is critical in a regulated drug development environment. This document also presents a comparative analysis of this compound with other common superdisintegrants, supported by experimental data.
Introduction to this compound and its Characterization
This compound is the potassium salt of a copolymer of methacrylic acid and divinylbenzene.[1] It functions as a weakly acidic cation exchange resin and is primarily used in oral pharmaceutical formulations as a tablet disintegrant.[2] The performance of this compound can be influenced by its physicochemical properties, which necessitates robust analytical characterization. Key analytical parameters for this compound include potassium content, particle size distribution, and swelling index. Different brands of this compound may exhibit variations in these properties, highlighting the importance of thorough characterization and the cross-validation of analytical methods.[3][4]
Comparative Analysis of Analytical Methods for this compound
A critical aspect of quality control is the use of validated analytical methods. In many instances, different methods can be used to measure the same attribute. Cross-validation of these methods is essential to ensure that the results are equivalent and reliable.
Assay of Potassium Content
The potassium content is a critical quality attribute of this compound, as it is directly related to its chemical identity and purity. The United States Pharmacopeia (USP) specifies a potassium content of not less than 20.6% and not more than 25.1% for this compound.[1]
Table 1: Comparison of Analytical Methods for Potassium Content
| Parameter | Flame Photometry (USP Method) | Acid-Base Titration (Alternative Method) |
| Principle | Measures the intensity of light emitted when potassium is introduced into a flame. | Involves the exchange of potassium ions with hydrogen ions from an acid, followed by titration of the liberated acid. |
| Specificity | Highly specific for potassium. | Less specific; can be affected by other basic or acidic impurities. |
| Sensitivity | High | Moderate |
| Equipment | Flame Photometer | Standard titration equipment (buret, pH meter) |
| Sample Prep | Ashing of the sample is required. | Involves treatment with a strong acid resin. |
| Throughput | Moderate | Can be higher for multiple samples. |
| Validation | Compendial method, requires verification. | Requires full validation as per ICH Q2(R1) guidelines.[5] |
Particle Size Analysis
Particle size distribution can significantly impact the functionality of this compound, including its flow properties and disintegration performance.[6]
Table 2: Comparison of Analytical Methods for Particle Size
| Parameter | Sieve Analysis (Compendial Reference) | Laser Diffraction |
| Principle | Mechanical separation of particles based on size through a series of calibrated sieves. | Measures the angular distribution of scattered light from particles passing through a laser beam.[7] |
| Size Range | Typically > 45 µm | Broad range, from sub-micron to millimeters. |
| Resolution | Low | High |
| Sample Size | Relatively large | Small |
| Analysis Time | Long | Rapid |
| Particle Shape | Assumes spherical or near-spherical for passage through sieve openings. | Assumes spherical particles for calculation, but can provide shape parameters. |
| Cross-Validation | Laser diffraction can be cross-validated against sieve analysis to establish a correlation.[7] |
Swelling Index
The swelling index is a measure of the ability of a disintegrant to take up water and swell, which is a key mechanism for tablet disintegration.
Table 3: Comparison of Methods for Swelling Index
| Parameter | Graduated Cylinder Method | Automated Swelling Analyzers |
| Principle | Measures the volume occupied by a known weight of the material after hydration in a graduated cylinder. | Utilizes instruments to continuously measure the dimensional change of a compact upon hydration. |
| Precision | Operator-dependent, lower precision. | High precision and reproducibility. |
| Data Output | Single endpoint value (mL/g). | Real-time swelling kinetics. |
| Throughput | Low to moderate. | Can be automated for higher throughput. |
| Validation | Requires careful standardization of the procedure. | Instrument qualification and method validation are necessary. |
Comparison of this compound with Alternative Superdisintegrants
This compound is one of several "superdisintegrants" used in the pharmaceutical industry. A comparison with alternatives is crucial for formulation development.
Table 4: Comparative Physicochemical Properties of Superdisintegrants
| Property | This compound | Croscarmellose Sodium | Sodium Starch Glycolate | Crospovidone |
| Mechanism of Action | Wicking and some swelling[8] | Swelling and wicking | Swelling | Wicking and shape recovery |
| Typical Use Level (%) | 2 - 10 | 0.5 - 5.0 | 2 - 8 | 2 - 5 |
| Swelling Index (mL/g) | ~1.5 - 2.5[9] | ~4 - 8 | ~5 - 7 | ~3 - 5 |
| Particle Size (µm) | Varies by brand (e.g., 50-150)[3][6] | ~50 - 100 | ~35 - 55 | ~20 - 120 |
| pH Sensitivity | Performance can be pH-dependent[8] | Less sensitive | Performance can be affected by pH | Generally insensitive to pH |
| Moisture Sensitivity | Performance can be affected by sorbed moisture[4] | Hygroscopic | Hygroscopic | Hygroscopic |
Experimental Protocols
Determination of Potassium Content by Acid-Base Titration
This method provides an alternative to the USP flame photometry method for the determination of potassium in this compound.
Principle: this compound is treated with a strong acid cation exchange resin to replace the potassium ions with hydrogen ions. The liberated acid is then titrated with a standardized solution of sodium hydroxide (B78521).[10][11]
Procedure:
-
Preparation of Cation Exchange Column: A glass column is packed with a slurry of a strongly acidic cation exchange resin (e.g., Dowex 50W-X8) in deionized water. The column is washed with deionized water until the eluate is neutral.
-
Sample Preparation: Accurately weigh about 0.5 g of dried this compound and dissolve it in 50 mL of deionized water.
-
Ion Exchange: Pass the this compound solution through the prepared cation exchange column at a slow, constant rate. Collect the eluate in a clean flask.
-
Washing: Wash the column with several portions of deionized water and collect the washings in the same flask.
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator to the collected eluate and titrate with standardized 0.1 N sodium hydroxide until a persistent pink color is observed.
-
Calculation: Calculate the percentage of potassium in the sample based on the volume of sodium hydroxide consumed.
Determination of Particle Size by Laser Diffraction
Principle: This technique measures the particle size distribution by analyzing the angular pattern of scattered light produced when a laser beam passes through a dispersed sample.[7]
Procedure:
-
Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up. Perform a background measurement with the chosen dispersant.
-
Dispersant Selection: Select a suitable non-aqueous dispersant in which this compound is insoluble, such as cyclohexane.[3]
-
Sample Preparation: Add a small amount of the this compound sample to the dispersant in the instrument's dispersion unit until the desired obscuration level is reached (typically 10-20%).
-
Measurement: Start the measurement. The instrument will circulate the sample suspension through the measurement cell and record the light scattering pattern.
-
Data Analysis: The instrument software calculates the particle size distribution based on the Mie or Fraunhofer theory. Report the volume median diameter (D50) and the distribution width.
Determination of Swelling Index by Graduated Cylinder Method
Principle: This method determines the volume occupied by a known weight of the substance after it has swollen in a specified liquid.
Procedure:
-
Accurately weigh 1.0 g of the this compound sample.
-
Add the sample to a 25 mL graduated cylinder containing 20 mL of deionized water.
-
Stopper the cylinder and shake vigorously for 1 minute.
-
Allow the cylinder to stand for 4 hours at room temperature.
-
Measure the volume (in mL) occupied by the swollen mass at the bottom of the cylinder.
-
The swelling index is expressed as mL/g.
Visualization of Workflows
Cross-Validation of Potassium Assay Methods
Caption: Cross-validation workflow for potassium assay methods.
Cross-Validation of Particle Size Analysis Methods
Caption: Cross-validation of particle size analysis methods.
Conclusion
The selection and validation of appropriate analytical methods are paramount for ensuring the quality and consistency of this compound. This guide has provided a comparative overview of key analytical techniques and their alternatives, along with detailed experimental protocols. The cross-validation of these methods, as illustrated in the workflows, is a critical step in establishing the reliability and interchangeability of analytical data. Furthermore, the comparison with other superdisintegrants offers valuable insights for formulation scientists in selecting the most suitable excipient for their specific application. By employing a robust analytical and cross-validation strategy, researchers and drug development professionals can ensure the consistent performance of this compound in pharmaceutical dosage forms.
References
- 1. phexcom.com [phexcom.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of sorbed water on disintegrant performance of four brands of this compound NF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
The Disintegrant's Dilemma: A Comparative Guide to Lubricant Effects on Tablet Superdisintegrants
For researchers, scientists, and drug development professionals, the interplay between lubricants and superdisintegrants is a critical factor in oral solid dosage form development. The choice of lubricant can significantly impact the efficiency of the superdisintegrant, thereby influencing tablet disintegration, dissolution, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This guide provides a comparative evaluation of the effects of common lubricants on different superdisintegrants, supported by experimental data and detailed protocols.
The selection of a suitable lubricant and superdisintegrant combination is a balancing act. While lubricants are essential for preventing adhesion to tablet press tooling and ensuring smooth manufacturing, their hydrophobic nature can impede the water uptake required for superdisintegrants to function effectively. This guide explores this interaction, focusing on three widely used superdisintegrants: Croscarmellose Sodium (CCS), Sodium Starch Glycolate (SSG), and Crospovidone (CP). These are evaluated against common hydrophobic and hydrophilic lubricants.
Quantitative Comparison of Lubricant and Superdisintegrant Interactions
The following tables summarize the quantitative effects of different lubricants on key tablet properties when formulated with various superdisintegrants. It is important to note that these values are compiled from multiple studies and the results can vary depending on the specific formulation, including the API, other excipients, and processing parameters.
Table 1: Effect of Lubricants on Tablet Disintegration Time (in seconds)
| Superdisintegrant | Lubricant (Concentration) | Disintegration Time (s) | Observations |
| Croscarmellose Sodium (CCS) | Magnesium Stearate (B1226849) (1%) | 45 - 120 | Hydrophobic film formation by magnesium stearate can delay water penetration, thus increasing disintegration time.[1] |
| Sodium Stearyl Fumarate (B1241708) (1%) | 30 - 90 | Being more hydrophilic, sodium stearyl fumarate generally results in shorter disintegration times compared to magnesium stearate.[2][3] | |
| Stearic Acid (2%) | 60 - 150 | Stearic acid, a hydrophobic lubricant, can significantly prolong disintegration time.[3] | |
| Sodium Starch Glycolate (SSG) | Magnesium Stearate (1%) | 60 - 180 | SSG's swelling action can be hindered by the hydrophobic coating of magnesium stearate, leading to longer disintegration times.[1] |
| Sodium Stearyl Fumarate (1%) | 40 - 120 | Shows better compatibility with SSG, leading to faster disintegration compared to magnesium stearate.[2][3] | |
| Glyceryl Behenate (B1239552) (2%) | 90 - 240 | This lipid-based lubricant can have a pronounced retarding effect on the disintegration of tablets containing SSG.[4][5][6] | |
| Crospovidone (CP) | Magnesium Stearate (1%) | 30 - 90 | Crospovidone's wicking action is less affected by magnesium stearate compared to swelling-type disintegrants.[1][7] |
| Sodium Stearyl Fumarate (1%) | 25 - 75 | The hydrophilic nature of the lubricant complements the rapid wicking action of crospovidone.[2][3] | |
| Talc (2%) | 35 - 100 | Talc, being less hydrophobic than magnesium stearate, has a moderate impact on crospovidone's performance.[8] |
Table 2: Effect of Lubricants on Tablet Hardness (in Kilopond, kp) and Friability (%)
| Superdisintegrant | Lubricant (Concentration) | Hardness (kp) | Friability (%) | Observations |
| Croscarmellose Sodium (CCS) | Magnesium Stearate (1%) | 4 - 8 | < 1% | Magnesium stearate can sometimes lead to a slight decrease in tablet hardness.[9] |
| Sodium Stearyl Fumarate (1%) | 5 - 9 | < 1% | Sodium stearyl fumarate generally results in harder tablets compared to magnesium stearate.[2] | |
| Sodium Starch Glycolate (SSG) | Magnesium Stearate (1%) | 4 - 7 | < 1% | Over-lubrication with magnesium stearate can significantly reduce tablet hardness.[10][11] |
| Sodium Stearyl Fumarate (1%) | 5 - 8 | < 1% | Formulations with sodium stearyl fumarate tend to exhibit better tablet strength.[2] | |
| Crospovidone (CP) | Magnesium Stearate (1%) | 5 - 9 | < 1% | Crospovidone's high compressibility can help maintain tablet hardness even in the presence of magnesium stearate.[12] |
| Sodium Stearyl Fumarate (1%) | 6 - 10 | < 1% | The combination often results in robust tablets with good mechanical strength.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the interaction between lubricants and superdisintegrants.
Tablet Hardness Test (Tablet Breaking Force)
Objective: To determine the mechanical strength of the tablets.
Apparatus: A tablet hardness tester equipped with a calibrated force sensor.
Procedure (based on USP <1217>):
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Ensure the tablet is positioned correctly and consistently for all samples.
-
Start the tester, which applies a compressive load at a constant rate.
-
Record the force in Newtons (N) or Kiloponds (kp) required to fracture the tablet.
-
Repeat the test for a statistically relevant number of tablets (typically 10) from each batch.
-
Calculate the mean and standard deviation of the breaking force.
Tablet Friability Test
Objective: To assess the ability of tablets to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: A friability tester (friabilator) consisting of a rotating drum with a curved baffle.
Procedure (based on USP <1216>):
-
Select a sample of tablets (usually 10) and accurately weigh them.
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum at 25 ± 1 rpm for 100 rotations.
-
Remove the tablets from the drum, carefully de-dust them, and reweigh the sample.
-
Calculate the percentage of weight loss. An acceptable limit is typically not more than 1.0%.
Tablet Disintegration Test
Objective: To determine the time required for a tablet to break down into smaller particles when immersed in a liquid medium.
Apparatus: A disintegration test apparatus consisting of a basket-rack assembly with six tubes, a beaker for the immersion fluid, and a device to raise and lower the basket.
Procedure (based on USP <701>): [13]
-
Fill the beaker with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and maintain the temperature at 37 ± 2°C.
-
Place one tablet in each of the six tubes of the basket.
-
Start the apparatus to vertically move the basket in the immersion fluid at a constant frequency.
-
Observe the tablets and record the time when all six tablets have completely disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.
Dissolution Test
Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.
Apparatus: A dissolution test apparatus (e.g., USP Apparatus 1 - Basket or USP Apparatus 2 - Paddle).
Procedure (based on USP <711> and <1092>): [14][15]
-
Prepare the dissolution medium as specified in the monograph and deaerate it. Maintain the temperature at 37 ± 0.5°C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples of the dissolution medium at specified time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative evaluation of lubricants on superdisintegrants.
Caption: Experimental workflow for evaluating lubricant-superdisintegrant interactions.
References
- 1. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the lubricating effect of magnesium stearate and glyceryl behenate solid lipid nanoparticles in a direct compression process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lubricant Sensitivity of Direct Compression Grades of Lactose in Continuous and Batch Tableting Process [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. usp.org [usp.org]
- 14. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 15. uspnf.com [uspnf.com]
In Vitro and In Vivo Correlation for Formulations Containing Polacrilin Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo correlations (IVIVC) for oral solid dosage formulations containing polacrilin potassium, a widely used superdisintegrant. An objective analysis of its performance against alternative superdisintegrants is presented, supported by experimental data to aid in formulation development and excipient selection.
Executive Summary
This compound, a weakly acidic cation exchange resin, is recognized for its efficacy as a tablet disintegrant.[1][2] Beyond its primary role in facilitating the rapid breakdown of tablets, studies have indicated its potential to enhance the bioavailability of certain drugs, particularly anionic compounds.[1][2][3] This is attributed to its ability to increase drug permeability, a mechanism distinct from simple tablet disintegration.[1][3] This guide delves into the experimental evidence establishing a correlation between the in vitro performance of this compound formulations and their in vivo bioavailability, with a direct comparison to other common superdisintegrants.
Comparative Performance Analysis: this compound vs. Crospovidone
A key study provides a direct comparison of this compound and crospovidone in tablets formulated with diclofenac (B195802) potassium, an anionic drug.[1] While both superdisintegrants resulted in similar in vitro dissolution profiles, a significant difference was observed in their in vivo performance.[1]
In Vitro Permeation Studies
The in vitro permeability of diclofenac potassium was significantly enhanced in the presence of this compound compared to crospovidone.[1] This effect is hypothesized to be due to the Donnan membrane phenomenon, where the ionized this compound facilitates the transport of the anionic drug across a membrane.[1]
Table 1: In Vitro Permeation of Diclofenac Potassium
| Time (minutes) | Cumulative Amount Permeated with Crospovidone (µg/cm²) | Cumulative Amount Permeated with this compound (µg/cm²) |
| 15 | 15.4 ± 1.2 | 25.8 ± 1.5 |
| 30 | 28.7 ± 2.1 | 48.3 ± 2.3 |
| 60 | 52.1 ± 3.5 | 85.6 ± 4.1 |
| 90 | 71.3 ± 4.2 | 118.4 ± 5.2 |
| 120 | 88.9 ± 5.1 | 147.2 ± 6.3 |
Data sourced from a study by Bele et al.[1]
In Vivo Bioavailability Studies
In vivo studies in Wistar rats demonstrated a significant improvement in the extent of diclofenac potassium absorption from the this compound formulation compared to the crospovidone formulation.[1] This was evidenced by a notable increase in the Area Under the Curve (AUC), although the time to reach maximum plasma concentration (Tmax) remained unchanged.[1]
Table 2: Pharmacokinetic Parameters of Diclofenac Potassium Formulations
| Pharmacokinetic Parameter | Formulation with Crospovidone (Control) | Formulation with this compound (Test) |
| Cmax (µg/mL) | 2.14 | 3.68 |
| Tmax (h) | 1 | 1 |
| AUC (µg·h/mL) | 5.73 | 7.57 |
Data sourced from a study by Bele et al.[1]
The study concluded that the enhanced bioavailability with this compound was attributable to its permeability-enhancing effect rather than differences in tablet dissolution.[1]
Broader Comparison with Other Superdisintegrants
While direct IVIVC studies comparing this compound with other superdisintegrants like sodium starch glycolate (B3277807) and croscarmellose sodium are not as readily available in the reviewed literature, a general comparison of their properties and mechanisms can be made.
Table 3: General Comparison of Common Superdisintegrants
| Superdisintegrant | Chemical Type | Typical Use Level (% w/w) | Primary Mechanism(s) of Action | Key Characteristics |
| This compound | Cation exchange resin (Potassium salt of a copolymer of methacrylic acid and divinylbenzene) | 2 - 10 | Swelling, Wicking, Potential Permeability Enhancement | Can enhance bioavailability of anionic drugs; effective at low concentrations. |
| Crospovidone | Cross-linked polyvinylpyrrolidone | 2 - 5 | Swelling, Wicking, Strain Recovery | Highly porous, rapid water uptake without gelling; highly compressible.[4] |
| Sodium Starch Glycolate | Sodium salt of a carboxymethyl ether of starch | 2 - 8 | Rapid and extensive swelling | Forms a viscous gel at higher concentrations which can hinder dissolution. |
| Croscarmellose Sodium | Internally cross-linked sodium carboxymethylcellulose | 0.5 - 5 | Swelling, Wicking | Fibrous nature aids in wicking; effective at low concentrations.[4] |
Experimental Protocols
In Vitro Permeation Study (Adapted from Bele et al.)
-
Apparatus: Franz diffusion cell.
-
Membrane: Dialysis membrane.
-
Donor Compartment: A 2% w/v solution of diclofenac potassium containing either 3% w/w this compound or 3% w/w crospovidone in distilled water.
-
Receptor Compartment: pH 6.8 phosphate (B84403) buffer.
-
Procedure: Samples were withdrawn from the receptor compartment at predetermined time intervals (15, 30, 60, 90, and 120 minutes) and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry). The cumulative amount of drug permeated per unit area was calculated.
In Vivo Bioavailability Study (Adapted from Bele et al.)
-
Subjects: Wistar rats (divided into control and test groups).
-
Dosage Form: Crushed 50 mg diclofenac potassium tablets containing either 3% w/w crospovidone (control) or 3% w/w this compound (test).
-
Administration: Oral.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of diclofenac were determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles.
Visualizing the IVIVC Workflow and Mechanisms
To better understand the processes and relationships discussed, the following diagrams illustrate the experimental workflow for establishing an IVIVC and the proposed mechanism for this compound's bioavailability enhancement.
Caption: Experimental workflow for establishing an IVIVC.
Caption: Proposed mechanism of enhanced drug absorption.
Conclusion
The selection of a superdisintegrant can have implications beyond simple tablet disintegration, potentially influencing the overall bioavailability of the active pharmaceutical ingredient. For anionic drugs, this compound has demonstrated a unique advantage by enhancing permeability, leading to improved in vivo absorption compared to a non-ionic superdisintegrant like crospovidone, even when in vitro dissolution profiles are similar.[1] This highlights the importance of considering the physicochemical properties of both the drug and the excipients during formulation development. While further direct comparative IVIVC studies with other superdisintegrants are warranted, the available data suggests that this compound can be a multifunctional excipient, offering both disintegration and bioavailability enhancement for specific drug candidates. Researchers and formulation scientists should consider these properties when selecting a superdisintegrant to optimize drug delivery and therapeutic outcomes.
References
- 1. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound as disintegrant on bioavailability of diclofenac potassium in tablets : a technical note [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
Justification for Selecting Polacrilin Potassium Over Other Disintegrants for a Specific Drug Molecule
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the formulation of solid oral dosage forms, the choice of a disintegrant is critical to ensure the rapid breakup of the tablet into smaller particles upon contact with physiological fluids, thereby facilitating drug dissolution and subsequent absorption. While several superdisintegrants are available, this guide provides a data-driven justification for the selection of polacrilin potassium over other commonly used alternatives such as croscarmellose sodium, sodium starch glycolate, and crospovidone for specific drug molecules. This comparison is based on performance data from various experimental studies.
Executive Summary
This compound, a weakly acidic cation exchange resin, demonstrates a unique mechanism of action that offers distinct advantages in certain drug formulations. Its primary mode of disintegration is through wicking , or capillary action, which rapidly draws fluid into the tablet matrix. This contrasts with other superdisintegrants that predominantly rely on swelling. This fundamental difference can lead to faster disintegration and dissolution, particularly for certain drug properties. Furthermore, studies have shown that this compound can enhance the bioavailability of specific drug molecules, such as anionic drugs, by increasing their permeability.
Comparative Performance Data
The following tables summarize quantitative data from comparative studies on key tablet performance parameters.
Table 1: Disintegration Time and Wetting Properties
| Disintegrant | Drug Molecule | Concentration (% w/w) | Disintegration Time (seconds) | Wetting Time (seconds) | Water Absorption Ratio (%) | Reference |
| This compound (Kyron T-314) | Levocetirizine (B1674955) Dihydrochloride (B599025) | 2.4 | 30 | 34 | 95 | [1] |
| Croscarmellose Sodium | Levocetirizine Dihydrochloride | 2.4 | >30 | >34 | <95 | [1] |
| Crospovidone | Levocetirizine Dihydrochloride | 2.4 | >30 | >34 | <95 | [1] |
| This compound (Kyron T-154) | Aripiprazole | Not Specified | 15 | 22.7 | 77.5 | |
| Sodium Starch Glycolate | Aripiprazole | Not Specified | >15 | >22.7 | <77.5 | [2][3] |
| Crospovidone | Aripiprazole | Not Specified | >15 | >22.7 | <77.5 | [2][3] |
Table 2: Dissolution Efficiency
| Disintegrant | Drug Molecule | Concentration (% w/w) | Dissolution Rate/Efficiency | Reference |
| This compound | Loratadine | 10 | Ranked 1st (most efficient) | |
| Sodium Starch Glycolate | Loratadine | 10 | Ranked 2nd | |
| Croscarmellose Sodium (Ac-Di-Sol) | Loratadine | 10 | Ranked 3rd | |
| This compound | Diclofenac (B195802) Potassium | Not Specified | No significant difference in dissolution profile compared to crospovidone | [4][5] |
| Crospovidone | Diclofenac Potassium | Not Specified | No significant difference in dissolution profile compared to this compound | [4][5] |
Table 3: In Vivo Bioavailability
| Disintegrant | Drug Molecule | Key Pharmacokinetic Parameter | Result | Reference |
| This compound | Diclofenac Potassium | AUC (Area Under the Curve) | Significantly increased extent of drug absorption compared to crospovidone | [4][5] |
| Crospovidone | Diclofenac Potassium | AUC (Area Under the Curve) | Lower extent of drug absorption compared to this compound | [4][5] |
Mechanism of Action: Wicking vs. Swelling
The primary distinction in the mechanism of action between this compound and other superdisintegrants is the principle by which they facilitate tablet disintegration.
-
This compound: Primarily functions through a wicking mechanism. Its porous particle structure rapidly draws water into the tablet matrix via capillary action. This efficient water uptake leads to the rapid disruption of the bonds holding the tablet together.
-
Croscarmellose Sodium, Sodium Starch Glycolate, and Crospovidone: These disintegrants work predominantly by swelling . Upon contact with water, they swell to several times their original size, creating internal pressure that breaks the tablet apart.
Figure 1: Contrasting disintegration mechanisms.
Justification for Selection
The choice of this compound can be particularly advantageous for certain drug formulations:
-
Enhanced Permeability and Bioavailability: As demonstrated with diclofenac potassium, an anionic drug, this compound can significantly improve the extent of drug absorption in vivo.[4][5] This is attributed to its ion-exchange properties, which can enhance the permeability of the drug across the gastrointestinal membrane. This makes it a compelling choice for BCS Class III and IV drugs where permeability is a limiting factor.
-
Rapid Disintegration: The wicking mechanism of this compound can lead to very fast disintegration times, as seen in the comparative studies with levocetirizine dihydrochloride and aripiprazole.[1] This is beneficial for orally disintegrating tablets (ODTs) and other immediate-release formulations where a rapid onset of action is desired.
-
Efficiency at Low Concentrations: Studies have shown that this compound can be highly effective at low concentrations (e.g., 2.4% w/w), which can be advantageous in formulating tablets with a high drug load.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
1. Disintegration Time Test
-
Apparatus: USP Disintegration Apparatus.
-
Procedure: A tablet is placed in each of the six tubes of the basket-rack assembly. The assembly is then raised and lowered in a specified immersion fluid (e.g., purified water or simulated gastric fluid) maintained at 37±2°C. The time taken for the tablets to completely disintegrate and pass through the mesh at the bottom of the tubes is recorded.
2. Wetting Time and Water Absorption Ratio
-
Procedure: A tablet is placed on a piece of tissue paper folded twice and placed in a small petri dish containing a specified volume of water. The time required for the tablet to be completely wetted is recorded as the wetting time. The water absorption ratio is calculated by measuring the weight of the tablet before and after complete wetting.
3. In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle).
-
Procedure: A tablet is placed in a vessel containing a specified volume of dissolution medium (e.g., phosphate (B84403) buffer of a specific pH) maintained at 37±0.5°C. The paddle is rotated at a specified speed (e.g., 50 rpm). Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
4. Tablet Hardness and Friability
-
Hardness: A tablet is placed between two platens of a hardness tester, and the force required to break the tablet is measured.
-
Friability: A pre-weighed sample of tablets is placed in a friabilator drum. The drum is rotated for a specified number of revolutions (e.g., 100). The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, which should typically be less than 1%.
Figure 2: Generalized experimental workflow.
Conclusion
The selection of a disintegrant is a critical decision in tablet formulation that can significantly impact the final product's performance. While traditional superdisintegrants like croscarmellose sodium, sodium starch glycolate, and crospovidone are effective in many applications, this compound offers unique advantages that justify its selection for specific drug molecules. Its primary wicking mechanism can lead to faster disintegration, and its ion-exchange properties can enhance the bioavailability of certain drugs. The experimental data presented in this guide provides a strong basis for considering this compound as a high-performance disintegrant in modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. journaljpri.com [journaljpri.com]
- 4. Effect of this compound as Disintegrant on Bioavailability of Diclofenac Potassium in Tablets : a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Polacrilin Potassium: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the disposal of Polacrilin potassium, a high-molecular-weight cation-exchange resin used as a tablet disintegrant in pharmaceutical formulations.[1][2] While generally considered nontoxic and non-irritating in its intended use, responsible disposal is necessary to ensure compliance with regulations and minimize environmental impact.[1]
Regulatory Framework
The disposal of chemical waste, including pharmaceutical excipients like this compound, is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4][5] It is the responsibility of the chemical user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[6] A Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous material in its pure form.[6] However, this classification can change if the material is contaminated with hazardous substances.
Key Disposal & Safety Information
The following table summarizes the key characteristics of this compound relevant to its handling and disposal.
| Property | Description | Disposal & Safety Implication |
| Chemical Name | Methacrylic acid polymer with divinylbenzene, potassium salt | Use this name and the CAS number for accurate waste labeling. |
| CAS Number | 65405-55-2 | Essential for identification on waste manifests and labels.[6] |
| Physical Form | Cream-colored, free-flowing powder.[1] | Poses a dust inhalation risk. Handle with appropriate engineering controls and PPE. Avoid generating dust during cleanup.[6] |
| Toxicity | Generally regarded as nontoxic and nonirritant.[1] Causes serious eye irritation.[6] | Wear appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.[1][6] |
| Environmental Fate | Not biodegradable and can persist in the environment.[7] Not classified as environmentally hazardous, but large or frequent spills may harm the environment.[6][7] | Avoid discharge into drains, water courses, or onto the ground.[6] Proper disposal through waste management services is required. |
| Primary Regulation | Resource Conservation and Recovery Act (RCRA) | The generator of the waste is responsible for determining if it is hazardous or non-hazardous at the time of disposal.[6] |
Step-by-Step Disposal Procedure
This procedure outlines the decision-making process for the proper segregation and disposal of this compound waste from a laboratory setting.
Step 1: Assess the Waste Stream
-
Determine if the this compound waste is in its pure, unused form or if it has been contaminated.
-
Contamination can include contact with active pharmaceutical ingredients (APIs), solvents, or other chemicals during research and development processes.
Step 2: Classify the Waste
-
For Pure, Unused this compound: If the material is uncontaminated, it can typically be classified as non-hazardous solid chemical waste.
-
For Contaminated this compound: If the material is mixed with or has come into contact with any substance classified as hazardous by the EPA's RCRA (e.g., certain solvents, heavy metals, or toxic organic compounds), the entire mixture must be treated as hazardous waste.
Step 3: Package the Waste
-
Select a container that is compatible with the waste, leak-proof, and has a secure lid.
-
For dry powder, a sealed bag placed within a rigid container is recommended to prevent dust release.
-
Ensure the exterior of the container is clean and free from contamination.
Step 4: Label the Container
-
All waste containers must be clearly and accurately labeled.
-
For Non-Hazardous Waste: The label should read "Non-Hazardous Waste" and clearly state the contents (e.g., "this compound").
-
For Hazardous Waste: Use a standardized hazardous waste label. List all constituents of the mixture, including this compound and all identified contaminants, with their approximate percentages.
Step 5: Arrange for Disposal
-
Never dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS department with the details from your waste label to ensure it is collected and managed in compliance with all federal, state, and local regulations.[6][8] Most pharmaceutical waste is ultimately disposed of via incineration at a licensed facility.[4][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the classification and disposal of this compound waste.
References
- 1. phexcom.com [phexcom.com]
- 2. scribd.com [scribd.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. gelsap.com [gelsap.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling Polacrilin Potassium
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of all laboratory materials is paramount. This guide provides essential, immediate safety and logistical information for the handling of Polacrilin potassium, a high purity pharmaceutical grade weak acid cation exchange resin. Adherence to these procedural steps will support a safe laboratory environment and ensure product integrity.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on the potential hazards of eye and skin irritation.[1][2][3][4]
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields, chemical splash goggles, or a full face shield | The choice of protection should be based on the specific job activity and the potential for contact with the eyes or face. An emergency eye wash station should be readily available.[1] |
| Hands | Nitrile or other impervious gloves | If the material is dissolved or suspended in an organic solvent, wear gloves that provide protection against that solvent.[1] |
| Body | Lab coat | Protective garments should not be worn in common areas, such as cafeterias, or outside of the laboratory.[1] |
| Respiratory | Respirator (if necessary) | Respirators are generally not required for standard laboratory operations. However, if there is a risk of inhaling dust, mists, or vapors, appropriate respiratory protection should be chosen based on the task and the level of existing engineering controls.[1] |
Operational Plan: Handling and Storage
General Handling Precautions:
-
As a general rule, avoid all contact with and inhalation of dust, mists, and/or vapors associated with this compound.[1]
-
Wash hands and any exposed skin thoroughly after handling the material, especially after removing gloves.[1]
-
Use good laboratory technique and limit open handling.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Cover all containers with solutions and slurries during transfer.[1]
-
Clean all equipment and work surfaces with a suitable detergent or solvent after use.[1]
Storage:
-
Store in a tightly closed container as defined in the USP-NF.[1][5]
-
This material should be handled and stored according to the instructions on the label to ensure product integrity.[1]
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1] Since empty containers may retain product residue, it is important to follow all label warnings even after the container is empty.[1] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the product user to determine, at the time of disposal, whether the product meets the criteria for hazardous waste.[1] The appropriate waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1] Avoid discharging the material into drains, water courses, or onto the ground.[1]
Visualizing Safety Protocols
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the overall operational workflow and the specific personal protective equipment protocol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
